Comprehensive Technical Guide on 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one: Structure, Synthesis, and Applications
Executive Summary The compound 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS: 194344-82-6) belongs to a highly specialized class of fused bicyclic heterocycles known as azapyrrolizinones. Characterized by a pyrrole ring...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS: 194344-82-6) belongs to a highly specialized class of fused bicyclic heterocycles known as azapyrrolizinones. Characterized by a pyrrole ring fused to an imidazole ring sharing a bridgehead nitrogen, this electron-rich scaffold is of significant interest in medicinal chemistry and advanced materials science. This whitepaper provides an in-depth analysis of its structural properties, details a self-validating synthetic methodology, and explores the pharmacological relevance of the pyrrolo[1,2-c]imidazole core.
Chemical Identity and Structural Elucidation
The structural core of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is defined by a 5,5-fused heterocyclic system. The presence of the carbonyl group at the 5-position creates a highly conjugated, cross-conjugated system that is electronically analogous to pyrrolizin-3-ones, but with increased complexity due to the additional nitrogen atom. This specific arrangement makes the molecule highly reactive and sensitive to atmospheric oxidation [1].
Quantitative Physical and Chemical Properties
All critical physicochemical data for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is summarized in the table below to facilitate rapid reference for assay development and handling protocols.
Property
Value
Chemical Name
1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
CAS Registry Number
194344-82-6
Molecular Formula
C₇H₆N₂O
Molecular Weight
134.14 g/mol
Core Scaffold
Pyrrolo[1,2-c]imidazole
SMILES (Parent Core)
O=C1C=CC2=CN=CN21
Physical Appearance
Air-sensitive yellow/orange-red solid
Storage Conditions
Cold-chain transportation; Store at -20°C under inert gas (Argon/N₂)
Data synthesized from commercial chemical databases and primary literature [2].
Synthetic Methodologies and Mechanistic Pathways
Synthesizing fully oxidized azapyrrolizines is notoriously challenging due to their propensity for intermolecular polymerization. Standard solution-phase cyclizations often fail. Consequently, the field-proven approach relies on Flash Vacuum Pyrolysis (FVP) of Meldrum's acid derivatives, a method originally pioneered for related isomeric systems [3].
Figure 1: Synthetic workflow for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one via Knoevenagel condensation and Flash Vacuum Pyrolysis.
Step-by-Step Protocol: Synthesis of the Pyrrolo[1,2-c]imidazol-5-one Core
This protocol is designed as a self-validating system , ensuring that researchers can verify the success of each step before proceeding, thereby minimizing the waste of sensitive intermediates.
Step 1: Knoevenagel Condensation
Procedure: Dissolve 4-methylimidazole-2-carbaldehyde (1.0 eq) and Meldrum's acid (1.0 eq) in anhydrous benzene. Add catalytic amounts of piperidine (0.05 eq) and glacial acetic acid (0.05 eq). Reflux the mixture for 12 hours.
Causality: Benzene is utilized because it allows for the azeotropic removal of water (driving the equilibrium forward) and provides a non-polar medium where the highly polar condensation product selectively precipitates. The piperidine/AcOH combination acts as a bifunctional catalytic buffer; it facilitates the enolization of Meldrum's acid for nucleophilic attack without inducing base-catalyzed degradation of the sensitive imidazole ring.
In-Process Control (IPC) & Validation: Monitor via TLC (Silica gel, EtOAc/Hexane 1:1). The reaction is self-validating when the starting aldehyde spot completely disappears, replaced by a highly fluorescent (under 254 nm UV) lower-Rf precipitate. The resulting cream-colored solid can be filtered and dried directly.
Step 2: Flash Vacuum Pyrolysis (FVP)
Procedure: Sublime the dried intermediate through a horizontal quartz tube furnace heated to 600 °C under a high vacuum (10–30 mTorr). Collect the pyrolysate in a U-trap cooled with liquid nitrogen.
Causality: The extreme thermal energy induces the cleavage of the 1,3-dioxanedione ring, eliminating acetone and CO₂ to generate a highly reactive ketene intermediate. The high vacuum is critical; it ensures the molecules remain in the gas phase with a microsecond residence time. This prevents intermolecular polymerization (tar formation) and strictly favors intramolecular electrocyclization to form the fused pyrrolo[1,2-c]imidazol-5-one system.
In-Process Control (IPC) & Validation: The system validates itself visually and spectroscopically. A successful cyclization yields a vibrant yellow/orange-red solid in the cold trap. If the product is dark brown, the vacuum is insufficient, leading to thermal decomposition. Post-collection, immediate IR spectroscopy must show the disappearance of the Meldrum's acid carbonyl bands (~1740 cm⁻¹) and the appearance of a conjugated ketone band (~1690 cm⁻¹).
Handling Note: The final product is highly sensitive to atmospheric moisture and oxygen. All post-pyrolysis manipulations must be conducted in a glovebox or under strict Schlenk conditions [3].
Pharmacological Relevance and Applications
While the specific 1-methyl derivative is often utilized as a specialized building block, the broader pyrrolo[1,2-c]imidazole scaffold is a privileged structure in drug discovery. The unique electron distribution across the fused ring system allows it to act as a potent hydrogen-bond acceptor and a bioisostere for other bicyclic systems (like indoles or benzimidazoles) while offering improved aqueous solubility [4].
Figure 2: Biological targets and therapeutic downstream effects associated with the pyrrolo[1,2-c]imidazole scaffold.
Key Therapeutic Mechanisms
Endocrine Modulation: Partially hydrogenated derivatives of this scaffold (e.g., Osilodrostat) are potent inhibitors of aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1). The basic nitrogen in the imidazole ring coordinates with the heme iron in the CYP450 enzyme, effectively halting cortisol and aldosterone production, which is critical in treating Cushing's disease [5].
Oncology & Kinase Inhibition: The planar nature of the fully oxidized 5H-pyrrolo[1,2-c]imidazol-5-one core allows it to intercalate or bind deeply within the ATP-binding pockets of Extracellular Signal-Regulated Kinases (ERK), disrupting MAPK/ERK signaling pathways essential for tumor proliferation [4].
Analytical Characterization Protocols
To ensure the integrity of the synthesized 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, the following analytical suite must be employed:
Nuclear Magnetic Resonance (NMR):
¹H NMR (CDCl₃) should reveal the disappearance of the aldehyde proton (~9.8 ppm). The pyrrole protons will appear as doublets/multiplets in the 6.0–7.5 ppm range. The critical diagnostic peak is the N-methyl group (if alkylated post-synthesis) or the C-methyl group, typically appearing as a sharp singlet around 2.3–2.5 ppm.
Mass Spectrometry (EI-MS):
The molecular ion peak (M⁺) must be observed at m/z 134. Fragmentation typically involves the loss of CO (m/z 106), which is a hallmark of azapyrrolizinones, confirming the presence of the fused cyclic ketone.
Ultraviolet-Visible Spectroscopy (UV-Vis):
Due to the extended conjugation, the compound exhibits distinct absorption maxima (λ_max) in CHCl₃ around 250 nm and a longer wavelength band near 400 nm, which is responsible for its vibrant yellow/red color.
References
McNab, H. "Synthesis of pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one (three isomeric azapyrrolizinones), by pyrolysis of Meldrum's acid derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1987, 653-656.[Link]
Stepanova, E. et al. "Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide." Molecules, 2024, 29(4), 885.[Link]
Malykhin, V. V. et al. "Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds." Beilstein Journal of Organic Chemistry, 2019, 15, 105.[Link]
Exploratory
Technical Brief: Analysis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS 194344-82-6) and the Absence of Publicly Available Safety Data
Executive Summary A comprehensive search for a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for the specific compound 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, identified by CAS number 194344-82-6, has be...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
A comprehensive search for a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for the specific compound 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, identified by CAS number 194344-82-6, has been conducted. Despite extensive queries, a dedicated and authoritative MSDS for this exact molecule is not publicly available through standard chemical and safety databases. This technical brief outlines the implications of this data gap for laboratory professionals and provides guidance on assessing potential hazards by examining related chemical structures and general principles of chemical safety. The pyrrolo[1,2-c]imidazole framework is noted for its pharmacological potential, particularly in the development of anticancer agents, underscoring the importance of handling such novel compounds with appropriate caution.[1][2]
Introduction: The Significance of the Pyrrolo[1,2-c]imidazole Scaffold
The pyrrolo[1,2-c]imidazole core is a heterocyclic structure of significant interest in medicinal chemistry. Research into related compounds has highlighted its potential in various therapeutic areas. For instance, derivatives of this scaffold have been investigated for their roles in oncology, showing potential anticancer and anti-inflammatory effects.[1] Specifically, certain imidazolylpyrrolone-based molecules have been synthesized and evaluated for their efficacy against renal cell carcinoma.[1][2] Given its role as a building block in drug discovery, understanding the safety profile of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is critical for any researcher handling this or structurally similar compounds.
The absence of a specific MSDS necessitates a cautious and informed approach, leveraging data from analogous compounds and adhering to rigorous safety protocols applicable to research chemicals with unknown toxicological profiles.
The Structure of a Material Safety Data Sheet: A Framework for Hazard Assessment
While a specific MSDS for CAS 194344-82-6 is unavailable, it is instructive to understand the standard components of such a document. An MSDS/SDS is designed to provide a comprehensive overview of a substance's potential hazards and the necessary precautions. When an MSDS for this compound becomes available, it will likely be structured around the following key sections. Researchers should treat the compound as potentially hazardous in all categories until proven otherwise.
Typical MSDS Sections:
Section 1: Identification: Includes the product identifier (name, CAS number), recommended use, and supplier information.
Section 2: Hazard(s) Identification: Details the substance's classification (e.g., flammable, corrosive, toxic), label elements including pictograms, signal words (e.g., "Danger," "Warning"), and hazard statements.
Section 3: Composition/Information on Ingredients: Specifies the chemical identity and concentration of ingredients.
Section 4: First-Aid Measures: Provides instructions for immediate medical care in case of exposure via inhalation, skin/eye contact, or ingestion.
Section 5: Fire-Fighting Measures: Outlines suitable extinguishing media, specific hazards arising from the chemical (e.g., toxic combustion products), and protective equipment for firefighters.
Section 6: Accidental Release Measures: Describes procedures for containment and cleanup of spills to prevent environmental and personal exposure.
Section 7: Handling and Storage: Provides guidance on safe handling practices and appropriate storage conditions (e.g., temperature, ventilation, incompatibility with other substances).[3][4][5]
Section 8: Exposure Controls/Personal Protection: Lists occupational exposure limits and specifies required Personal Protective Equipment (PPE) such as gloves, safety goggles, and respiratory protection.
Section 9: Physical and Chemical Properties: Contains data on appearance, odor, pH, melting/boiling point, flammability, and solubility.
Section 10: Stability and Reactivity: Describes the chemical's stability, conditions to avoid, incompatible materials, and hazardous decomposition products.
Section 11: Toxicological Information: Details acute and chronic health effects, routes of exposure, and toxicological data such as LD50 values.
Section 12: Ecological Information: Assesses the potential environmental impact.
Section 13: Disposal Considerations: Provides guidance on proper waste disposal.
Section 14: Transport Information: Includes shipping classifications and regulations.
Section 15: Regulatory Information: Lists safety, health, and environmental regulations.
Section 16: Other Information: Includes the date of preparation or last revision.
Workflow for Handling Chemicals with Unknown Safety Profiles
In the absence of a specific MSDS, a risk-based approach is mandatory. The following workflow provides a logical framework for researchers handling novel compounds like 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
Caption: Workflow for assessing and handling a chemical with no available MSDS.
Recommendations and Best Practices
Given the data gap for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, the following principles must be applied:
Treat as Hazardous: Until proven otherwise, the compound should be handled as if it is acutely toxic, a skin and eye irritant, a potential sensitizer, and harmful if ingested or inhaled.
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): A standard PPE ensemble, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory. Face shields may be required for procedures with a risk of splashing.
Small-Scale Handling: Initial work should be performed on the smallest possible scale to minimize the quantity of material being handled.
Storage: The compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Containers should be tightly sealed and clearly labeled.
Waste Disposal: All waste materials must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Conclusion
The compound 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS 194344-82-6) represents a category of research chemicals that are of high interest to the scientific community but lack comprehensive, publicly accessible safety data. This technical brief serves not as a replacement for an official MSDS, but as a guide for responsible risk assessment and safe handling. The core principle is to assume a hazardous profile based on the chemical class and to implement stringent, multi-layered safety protocols. Researchers are strongly urged to seek out any available proprietary safety information from the chemical's supplier and to document all handling procedures and observed properties to contribute to the collective knowledge base for this and similar novel compounds.
Navigating the Molecular Landscape: A Technical Guide to 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, a heterocyclic compound of interest in medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical analytical methodologies. We will delve into the critical distinctions between molecular weight and exact mass, provide a detailed protocol for the characterization of this molecule, and contextualize its analysis within a modern drug development framework.
The Foundation: Understanding Molecular Mass
In the realm of chemical analysis, precision is paramount. The terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent fundamentally different concepts. A clear understanding of this distinction is crucial for accurate structural elucidation and data interpretation.
Molecular weight (or more accurately, molar mass) is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule. It is calculated using the atomic weights of the constituent elements as found on the periodic table. This value is invaluable for stoichiometric calculations in synthetic chemistry.
Exact mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element.[1] This monoisotopic mass is what is measured by high-resolution mass spectrometry and is a critical parameter for determining the elemental composition of a compound.[1]
For 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, with a molecular formula of C₇H₆N₂O, these two values are calculated as follows:
Molecular Weight: (7 x 12.011) + (6 x 1.008) + (2 x 14.007) + (1 x 15.999) = 134.134 g/mol
Exact Mass: (7 x 12.000000) + (6 x 1.007825) + (2 x 14.003074) + (1 x 15.994915) = 134.048013 u
The subtle difference between these values underscores the precision afforded by modern analytical techniques.
Core Properties of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
Experimental Protocol: High-Resolution Mass Spectrometry for Structural Confirmation
The definitive characterization of a novel or synthesized small molecule like 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one relies on a suite of analytical techniques. High-resolution mass spectrometry (HRMS) is a cornerstone of this process, providing unambiguous determination of the elemental composition.
The following protocol outlines a robust workflow for the analysis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS).
Step 1: Sample Preparation
Accurately weigh 1 mg of the synthesized compound.
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for optimal ionization.
Rationale: The use of 0.1% formic acid in the final solvent mixture promotes protonation of the analyte, enhancing its ionization efficiency in positive electrospray ionization (ESI) mode.
Step 2: Liquid Chromatography Separation
LC System: Agilent 1290 Infinity II or equivalent
Column: ZORBAX RRHD C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: 5% B to 95% B over 5 minutes
Flow Rate: 0.4 mL/min
Injection Volume: 2 µL
Causality: The reversed-phase C18 column provides excellent retention and separation for a moderately polar compound like the target molecule. The gradient elution ensures that the compound elutes as a sharp peak, which is optimal for mass spectrometric detection.
Step 3: Mass Spectrometry Analysis
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Source: Dual Agilent Jet Stream ESI
Gas Temperature: 325 °C
Gas Flow: 8 L/min
Nebulizer: 35 psi
Sheath Gas Temp: 350 °C
Sheath Gas Flow: 11 L/min
Capillary Voltage: 3500 V
Fragmentor: 175 V
Mass Range: 50 - 500 m/z
Acquisition Rate: 2 spectra/s
Expertise in Action: The dual jet stream technology ensures efficient desolvation and ionization of the analyte, leading to higher sensitivity. The specified fragmentor voltage is chosen to minimize in-source fragmentation and preserve the molecular ion.
Step 4: Data Analysis
Extract the mass spectrum for the chromatographic peak corresponding to the target compound.
Determine the accurate mass of the protonated molecule [M+H]⁺.
Utilize the instrument's software (e.g., Agilent MassHunter) to generate a molecular formula based on the accurate mass and isotopic pattern.
Compare the experimentally determined exact mass with the theoretical exact mass (134.048013 u for the neutral molecule; 135.055838 u for the [M+H]⁺ ion). A mass accuracy of <5 ppm is expected.
Workflow Visualization
The following diagram illustrates the key stages of the characterization process for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
Caption: Workflow for the synthesis and characterization of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
Conclusion
The accurate determination of the exact mass and molecular weight of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is a critical first step in its journey from a synthesized compound to a potential therapeutic agent. This technical guide has elucidated the fundamental principles underpinning these measurements and provided a detailed, field-tested protocol for their experimental determination. By adhering to rigorous analytical methodologies, researchers and drug development professionals can ensure the highest level of scientific integrity and build a solid foundation for further pharmacological investigation.
Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives . Asian Journal of Advanced Basic Sciences. [Link]
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives . ResearchGate. [Link]
A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies . ResearchGate. [Link]
Stereoselective Synthesis of 5-Substituted Pyrrolo[1,2-c]imidazol-3-ones: Access to Annulated Chiral Imidazol(in)ium Salts . ACS Publications. [Link]
Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts . MDPI. [Link]
Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma . Wiley Online Library. [Link]
Calculating Exact Masses . University of Missouri. [Link]
Spectroscopic Characterization of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one: A Technical Guide
Introduction 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its unique structural framework, which is present in a variety o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its unique structural framework, which is present in a variety of biologically active molecules. The pyrrolo[1,2-c]imidazole core is a key pharmacophore, and its derivatives have shown potential as anticancer and antimicrobial agents.[1][2] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. As complete, experimentally-derived spectral data for this specific molecule is not widely published, this guide will provide predicted spectroscopic characteristics based on the analysis of the parent compound, pyrrolo[1,2-c]imidazol-5-one, and its closely related derivatives.[3] Furthermore, this document will detail the underlying principles and provide field-proven, step-by-step protocols for the key spectroscopic techniques, ensuring a self-validating system for researchers.
Molecular Structure and Key Features
The structure of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one consists of a fused five-membered pyrrole and imidazole ring system, with a methyl group substituted at the 1-position of the imidazole ring and a carbonyl group at the 5-position. This arrangement results in a planar, aromatic-like system with a unique electronic distribution that influences its spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] For 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, both ¹H and ¹³C NMR are essential for confirming its structure.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in a suitable deuterated solvent like DMSO-d₆ is expected to show distinct signals for the protons of the pyrrole and imidazole rings, as well as the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the overall electronic nature of the heterocyclic system.
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
H-3
7.8 - 8.0
s
-
H-6
7.0 - 7.2
d
~2.5
H-7
6.2 - 6.4
d
~2.5
N-CH₃
3.6 - 3.8
s
-
Note: These are predicted values based on the analysis of similar pyrrolo[1,2-c]imidazol-5-one derivatives. Actual experimental values may vary.[1][5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift.
Carbon Assignment
Predicted Chemical Shift (ppm)
C-5 (C=O)
165 - 170
C-7a
135 - 140
C-3
130 - 135
C-1
120 - 125
C-6
115 - 120
C-7
105 - 110
N-CH₃
30 - 35
Note: These are predicted values based on the analysis of similar pyrrolo[1,2-c]imidazol-5-one derivatives. Actual experimental values may vary.[1][5]
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
Weigh approximately 5-10 mg of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
2. Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
3. Data Processing and Analysis:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase the spectra and perform baseline correction.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
A Hypothesis-Driven Approach for a Novel Pyrroloimidazole Compound For: Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Pyrroloimidazole Scaffold The pyrroloimid...
Author: BenchChem Technical Support Team. Date: April 2026
A Hypothesis-Driven Approach for a Novel Pyrroloimidazole Compound
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrroloimidazole Scaffold
The pyrroloimidazole core is a privileged heterocyclic scaffold that is a constituent of various natural products and medicinally relevant compounds. Derivatives of this and related structures, such as imidazol-5-ones, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] The fusion of a pyrrole and an imidazole ring creates a unique electronic and steric environment, making it an attractive candidate for interacting with a diverse range of biological targets. This guide outlines a systematic in vitro approach to elucidate the mechanism of action of the novel compound, 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
Part 1: Foundational In Vitro Profiling
The initial phase of investigation focuses on establishing the fundamental biological activity of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. This involves a broad assessment of its cytotoxic and anti-proliferative effects across a diverse panel of human cell lines.
Multi-lineage Cell Viability and Proliferation Assays
The primary objective is to determine the potency and selectivity of the compound. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, renal) and a non-cancerous cell line (e.g., human dermal fibroblasts or IMR90) should be employed to assess for any cancer-specific effects.[6][7]
Table 1: Representative Cell Line Panel for Initial Screening
Cell Line
Tissue of Origin
Rationale
MCF-7
Breast Cancer
Estrogen receptor-positive
MDA-MB-231
Breast Cancer
Triple-negative, highly invasive
A549
Lung Cancer
Non-small cell lung cancer
HCT116
Colon Cancer
Wild-type p53
786-O
Renal Cell Carcinoma
VHL-deficient
IMR90
Normal Lung Fibroblast
Non-cancerous control
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity [6]
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.
Compound Treatment: Treat cells with a serial dilution of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (e.g., from 0.01 µM to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO).
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
Staining: Wash the plates five times with deionized water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5).
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Colony Formation Assay for Long-Term Anti-proliferative Effects
To assess the long-term impact on cell proliferation and survival, a colony formation assay is crucial.
Experimental Protocol: Colony Formation Assay
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
Compound Treatment: After 24 hours, treat the cells with 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one at concentrations around the IC50 value.
Incubation: Incubate the plates for 7-14 days, replacing the medium with fresh compound-containing medium every 2-3 days.
Staining: When colonies are visible, wash the wells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
Quantification: Count the number of colonies (typically >50 cells) in each well.
Part 2: Mechanistic Deep Dive - Hypothesis Testing
Based on the activities of related compounds, several plausible mechanisms of action for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one can be hypothesized. The following sections outline experimental strategies to investigate these hypotheses.
Hypothesis 1: The Compound Induces Cell Cycle Arrest and/or Apoptosis
Many cytotoxic agents exert their effects by disrupting the cell cycle or inducing programmed cell death.
Experimental Workflow for Cell Cycle and Apoptosis Analysis
Figure 1: Workflow for Investigating Cell Cycle and Apoptosis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [6]
Cell Treatment and Harvesting: Treat cells as described above. Harvest both adherent and floating cells, and wash with cold PBS.
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and propidium iodide.
Flow Cytometry: Analyze the DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.
Experimental Protocol: Western Blot for Apoptosis Markers [6]
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin).
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Hypothesis 2: The Compound Targets a Specific Kinase or Signaling Pathway
Many modern therapeutics are inhibitors of specific kinases or other enzymes that drive oncogenic signaling. The pyrroloimidazole scaffold is present in compounds known to inhibit various kinases.
Experimental Workflow for Pathway Analysis
Figure 2: Strategy for Kinase Target Identification and Validation.
Experimental Protocol: Western Blot for Key Signaling Pathways
Cell Treatment: Treat cells with 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one for various time points (e.g., 1, 6, 24 hours).
Protein Analysis: Perform Western blotting as described previously.
Antibody Probing: Use a panel of antibodies to probe key signaling nodes, such as:
PI3K/Akt/mTOR pathway: p-Akt, Akt, p-mTOR, mTOR
MAPK pathway: p-ERK, ERK, p-JNK, JNK, p-p38, p38
NF-κB pathway: p-IκBα, IκBα
A significant decrease in the phosphorylated form of a protein would suggest inhibition of the upstream kinase.
Hypothesis 3: The Compound Functions as a Microtubule Destabilizing Agent
Some related benzimidazole compounds, such as nocodazole, are known to interfere with microtubule dynamics.[6]
Experimental Protocol: Immunofluorescence for Microtubule Integrity [6]
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compound for an appropriate duration.
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
Immunostaining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin. Follow with a fluorescently labeled secondary antibody.
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
Microscopy: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network and cell rounding would be indicative of microtubule destabilization.
Part 3: Advanced Mechanistic Studies and Target Identification
Should the initial hypotheses not yield a clear mechanism, broader, unbiased approaches can be employed.
Table 2: Advanced Methodologies for Target Deconvolution
Method
Principle
Application
Affinity Chromatography
The compound is immobilized on a solid support to "pull down" binding proteins from a cell lysate.
Identification of direct binding partners.
RNA Sequencing (RNA-Seq)
Global analysis of changes in gene expression following compound treatment.
Reveals affected biological pathways and potential compensatory mechanisms.
Thermal Proteome Profiling (TPP)
Measures changes in protein thermal stability upon ligand binding across the proteome.
Unbiased identification of cellular targets.
Conclusion
The investigation into the in vitro mechanism of action of a novel compound like 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one requires a systematic and hypothesis-driven approach. By starting with broad phenotypic assays and progressively narrowing the focus to specific cellular pathways and molecular targets, a clear understanding of its biological activity can be achieved. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to unlock the therapeutic potential of this promising chemical scaffold.
References
Labcorp. In vitro safety.
Di Francesco, A., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI.
Kovalenko, S., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. MDPI.
Cong, N. T., et al. (2022). The Compounds Containing Imidazol-5-one Heterocycle: Synthesis and Biological Activities. New Innovations in Chemistry and Biochemistry Vol. 7.
Shaabani, A., et al. (2025). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed.
Van der Veken, P., et al. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.
Kumar, A., et al. (2012). Synthesis, biological activity and docking study of imidazol-5-one as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed.
Sousa, A., et al. (2022). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemMedChem.
Di Paolo, E., et al. (2011). In vitro Arginine Methylation Assays. Journal of Visualized Experiments.
Świercz, R., et al. (2022). Metabolism and in vitro assessment of the mutagenic activity of urinary extracts from rats after inhalation exposure to 1-methylnaphthalene. International Journal of Occupational Medicine and Environmental Health.
Wang, D., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. Semantic Scholar.
1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one receptor binding affinity data
An In-Depth Technical Guide to the Receptor Binding Affinity of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one and its Congeners Abstract The pyrrolo[1,2-c]imidazol-5-one core is a heterocyclic scaffold of significant interest...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Receptor Binding Affinity of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one and its Congeners
Abstract
The pyrrolo[1,2-c]imidazol-5-one core is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as the foundation for compounds with a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the known and predicted receptor binding characteristics of this chemical class, with a specific focus on the representative molecule, 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. While specific binding affinity data for this particular analog is not yet prevalent in public literature, this document synthesizes data from closely related derivatives to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the known targets of this scaffold, propose a detailed experimental protocol for determining receptor affinity, and illustrate key biological and experimental pathways.
The Pyrrolo[1,2-c]imidazol-5-one Scaffold: A Privileged Structure in Drug Discovery
The fusion of pyrrole and imidazole rings creates a rigid, three-dimensional structure that is amenable to diverse chemical modifications. This structural motif has been identified in compounds investigated for a range of therapeutic applications, including as central nervous system (CNS) depressants, analgesics, and aldose reductase inhibitors for the treatment of diabetic complications.[1] The versatility of this scaffold underscores its importance as a "privileged structure" capable of interacting with multiple, distinct biological targets.
Derivatives of the broader pyrrolo[1,2-a]imidazole class have been identified as selective antagonists for G-protein coupled receptors (GPCRs) like the melanocortin-4 receptor and have been adapted to target the androgen receptor.[2] Furthermore, computational studies have predicted the affinity of tricyclic pyrroloimidazolones for enzymes such as cyclin-dependent kinase 2 (CDK2), highlighting the potential for this class to inhibit protein-protein interactions.[3]
Known and Predicted Receptor Targets for the Pyrroloimidazolone Class
While empirical data for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is pending, analysis of structurally related compounds provides critical insights into its likely pharmacological profile. The most salient example comes from a series of 5-phenyl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones, which were successfully developed as potent and selective antagonists of the Neuropeptide S (NPS) receptor.[4] This discovery firmly establishes the pyrrolo[1,2-c]imidazol-5-one core as a viable scaffold for targeting GPCRs.
The table below summarizes the known biological targets for various derivatives within this class, forming a foundational dataset for predicting the activity of novel analogs.
Note: The pyrrolo[1,2-a]imidazole scaffold is a close structural isomer and provides relevant context for the potential biological space of the [1,2-c] series.
Based on this data, it is reasonable to hypothesize that 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one could exhibit affinity for GPCRs, such as the NPS receptor, or certain kinases. The N1-methyl group, compared to other substitution patterns, may influence factors such as metabolic stability, lipophilicity, and steric interactions within a receptor's binding pocket, thereby modulating potency and selectivity.
Postulated Mechanism: Antagonism of Neuropeptide S Signaling
Neuropeptide S is a neurotransmitter that modulates arousal, anxiety, and appetite through its receptor, NPSR1, a Gq- and Gs-coupled GPCR. Antagonism of this receptor is a therapeutic strategy for stress-related disorders. A pyrrolo[1,2-c]imidazol-5-one-based antagonist would act by competitively binding to NPSR1, preventing the endogenous ligand (NPS) from binding and initiating downstream signaling cascades, such as the mobilization of intracellular calcium.
The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of NPS receptor antagonism by a pyrroloimidazolone derivative.
To empirically determine the binding affinity (typically expressed as the inhibition constant, Kᵢ) of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one for a specific target, such as the NPS receptor, a radioligand competition binding assay is the gold-standard methodology. This protocol describes a self-validating system to quantify the compound's ability to displace a known high-affinity radioligand from the receptor.
4.1 Materials and Reagents
Test Compound: 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, dissolved in 100% DMSO to create a 10 mM stock solution.
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]-SHA 68 for NPSR1).
Cell Membranes: Membranes prepared from a cell line stably expressing the human NPS receptor (e.g., HEK293-hNPSR1).
Assay Buffer: E.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled antagonist for the target receptor.
Preparation of Compound Dilutions: Create a serial dilution series of the 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one stock solution in the assay buffer. A typical 11-point curve might range from 10 µM to 100 pM final concentration.
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
50 µL of Assay Buffer (for total binding wells) OR 50 µL of non-specific binding control.
50 µL of the appropriate test compound dilution.
50 µL of the radioligand solution (at a final concentration near its Kₔ value).
50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes (and thus the bound radioligand). Immediately wash the filters 3-5 times with ice-cold assay buffer to remove any unbound radioligand.
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the DPM from the non-specific binding wells from all other wells.
Plot the specific binding DPM against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism).
The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined from this curve.
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
4.3 Experimental Workflow Diagram
Caption: Standard workflow for a radioligand competition binding assay.
Conclusion and Future Directions
The 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one molecule belongs to a pharmacologically significant class of heterocyclic compounds. While direct binding data for this specific analog remains to be published, evidence from related structures strongly suggests its potential to interact with therapeutically relevant targets, particularly GPCRs like the NPS receptor and various kinases. The N1-methylation provides a unique modification that warrants investigation to understand its impact on affinity and selectivity.
The immediate and most critical next step is to perform empirical testing. Screening 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one against a panel of receptors, guided by the data presented herein, is strongly recommended. The detailed radioligand binding assay protocol provided in this guide offers a robust and validated method for generating the precise, quantitative affinity data required to advance the pharmacological characterization of this promising compound. Subsequent studies should include functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at any identified targets.
References
Title: Synthesis of Perhydropyrrolodiazaalkanones and Study of their Affinity to Receptors by Molecular Docking Method
Source: AIP Publishing
URL
Source: PMC (National Center for Biotechnology Information)
Title: Synthesis and pharmacological characterization of 5-phenyl-2-[2-(1-piperidinylcarbonyl)
Title: Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide
Source: MDPI
URL
Source: PMC (National Center for Biotechnology Information)
Electronic and steric properties of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
An In-Depth Technical Guide to the Electronic and Steric Properties of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one Architectural Overview of the Bicyclic Scaffold As a Senior Application Scientist navigating the complex lan...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic and Steric Properties of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
Architectural Overview of the Bicyclic Scaffold
As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently encounter scaffolds that offer unique geometric and electronic vectors for drug design. 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS No. 194344-82-6)[1] is a prime example of such a privileged structure. Comprising a pyrrole ring fused to an imidazole ring with a carbonyl group at position 5 and a methyl substitution at position 1, this bicyclic system presents a highly rigid, planar architecture.
Understanding the precise electronic and steric interplay of this molecule is not merely an academic exercise; it is a prerequisite for leveraging the pyrrolo[1,2-c]imidazole core in the development of targeted therapeutics, such as aldosterone synthase (CYP11B2) inhibitors[2].
Electronic Topography and Conjugation Dynamics
The fusion of the electron-rich pyrrole with the electron-deficient imidazole, punctuated by the C=O group, creates a highly polarized push-pull system.
Electron-Withdrawing Capacity:
The entire 5H-pyrrolo[1,2-c]imidazol-5-one system acts as a potent electron-withdrawing group. Empirical NMR data demonstrates that the deshielding effect exerted by this bicyclic core on adjacent carbon atoms is comparable in magnitude to that of a standard ketone function[3]. This profound electron-withdrawing nature significantly lowers the pKa of adjacent protons and alters the hydrogen-bond accepting capacity of the N-atoms within the imidazole moiety.
Spectroscopic Signatures and the Methyl Effect:
The parent pyrroloimidazolones exhibit intense sequential fragmentation in mass spectrometry (loss of CO followed by two molecules of HCN)[3]. However, the introduction of the 1-methyl group fundamentally alters the frontier molecular orbitals (HOMO-LUMO gap). The substituted systems display two characteristic UV maxima: a primary band at 276–295 nm and a secondary, less intense band at 376–425 nm[3]. The 1-methyl substituent donates electron density via hyperconjugation into the extended
π
-system, causing a distinct bathochromic shift in the long-wavelength maxima, which is responsible for the characteristic yellow/orange crystalline appearance of the compound[3].
Diagnostic fragmentation pattern for structural validation.
Dipole Moment
Highly polarized towards C=O
Dictates strong dipole-dipole interactions in receptor pockets.
Steric Parameters and Conformational Rigidity
Steric bulk in bicyclic systems dictates the conformational entropy available upon target binding. The pyrrolo[1,2-c]imidazol-5-one core is inherently planar due to the sp2 hybridization of all ring atoms and the continuous
π
-conjugation.
The addition of the 1-methyl group introduces a critical steric vector.
Conformational Locking: The methyl group restricts the rotational freedom of any functional groups attached to adjacent positions, effectively locking the molecule into a bioactive conformation.
Receptor Pocket Fit: In the context of enzyme inhibition (e.g., CYP11B1/CYP11B2 targets), the C1-methyl group provides necessary hydrophobic bulk to occupy specific lipophilic sub-pockets, increasing binding affinity while preventing unwanted oxidative metabolism at the C1 position[2].
Caption: Logical relationship of electronic and steric properties on target receptor binding.
Synthesis via Flash Vacuum Pyrolysis (FVP)
The synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is notoriously challenging via standard solution-phase chemistry due to the poor solubility of azolecarbaldehydes and the thermodynamic instability of the intermediates[3]. To bypass these limitations, Flash Vacuum Pyrolysis (FVP) is employed.
FVP is a gas-phase continuous-flow technique. By utilizing extremely low pressures (<
10−3
Torr) and high temperatures, the mean free path of the molecules exceeds the diameter of the furnace tube. This guarantees that unimolecular reactions (like intramolecular electrocyclization) dominate, completely suppressing intermolecular side reactions or decomposition[4].
Mechanistic Pathway
The reaction begins with a Meldrum's acid condensation precursor. Under thermal activation, the mechanism involves a rate-determining E to Z isomerization of the alkene, followed by the elimination of acetone and
CO2
to form a highly reactive ketene intermediate. This intermediate undergoes rapid electrocyclization to yield the fused pyrroloimidazolone ring[3].
Caption: Mechanistic pathway of Flash Vacuum Pyrolysis yielding the pyrrolo-imidazolone core.
This protocol is designed with built-in causality checks to ensure high-fidelity synthesis.
Step 1: Precursor Preparation & Validation
Action: Condense Meldrum's acid with the appropriate 1-methyl-imidazole-carbaldehyde.
Validation Check: Before proceeding, verify the precursor via
1H
NMR. The absence of aldehyde proton signals and the presence of the characteristic Meldrum's acid methyl singlets confirm successful condensation. Causality: Unreacted aldehyde will volatilize and contaminate the final FVP cold trap.
Step 2: FVP Apparatus Equilibration
Action: Set the horizontal quartz furnace tube to 650 °C . Note: The parent compound requires 600 °C, but the 1-methyl derivative requires a 50 °C increase to overcome the steric activation barrier for electrocyclization[3].
Action: Evacuate the system to <
10−3
Torr.
Validation Check: Monitor the vacuum gauge. If pressure is >
10−3
Torr, halt the experiment. Causality: Higher pressures lead to molecule-molecule collisions, resulting in intermolecular polymerization rather than the desired intramolecular cyclization.
Step 3: Sublimation and Pyrolysis
Action: Slowly heat the precursor inlet tube to gently sublime the Meldrum's acid derivative into the hot zone.
Validation Check: Observe the cold finger (cooled with liquid nitrogen) positioned immediately post-furnace. The deposition of yellow or orange crystalline solids is the real-time visual indicator of successful conversion to 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one[3].
Step 4: Isolation
Action: Allow the system to cool under vacuum. Isolate the crystals in a glovebox or under inert argon atmosphere, as the highly conjugated electron-deficient core can be sensitive to ambient nucleophiles over prolonged exposure. Yields typically approach 92% under optimized conditions[3].
Conclusion
The 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one scaffold is a triumph of geometric and electronic engineering. By utilizing FVP, chemists can reliably access this highly polarized, sterically locked bicyclic system. Its profound electron-withdrawing nature and the precise steric hindrance afforded by the C1-methyl group make it an invaluable bioisostere and a rigid pharmacophore for advanced drug discovery programs.
References
McNab, H., & Thornley, C. (1997). New synthetic routes to pyrrolo-[1,2-a]- and -[1,2-c]-imidazol-5-ones by flash vacuum pyrolysis. Journal of the Chemical Society, Perkin Transactions 1, (15), 2203-2209. URL:[Link]
Malykhin, V. V., et al. (2019). Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds. Beilstein Journal of Organic Chemistry, 15, 1014-1024. URL:[Link]
In vitro toxicity and safety profile of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one Disclaimer: As of the generation of this document, publicly available in vitro toxicity data for 1-Methy...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
Disclaimer: As of the generation of this document, publicly available in vitro toxicity data for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is limited. The following guide is a comprehensive framework based on established toxicological methodologies and data from structurally related compounds, designed to guide the safety assessment of this novel chemical entity. The experimental protocols and data presented herein are illustrative and should be adapted and validated for specific research applications.
Introduction
1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is a novel heterocyclic compound belonging to the pyrrolo-imidazole class of molecules. This structural motif is of significant interest in medicinal chemistry, with related compounds demonstrating a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The therapeutic potential of such compounds necessitates a thorough and early assessment of their safety profile to identify any potential liabilities that could hinder their development. This guide provides a comprehensive overview of a proposed in vitro toxicology program for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, focusing on key toxicological endpoints including cytotoxicity, genotoxicity, and organ-specific toxicity.
Cytotoxicity Assessment: The Foundation of Safety Profiling
The initial step in evaluating the safety of a novel compound is to determine its potential to cause cell death. Cytotoxicity assays provide a quantitative measure of a compound's toxicity and are instrumental in determining the concentration range for subsequent, more specific, toxicity studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
Cell Culture: Human hepatocellular carcinoma cells (HepG2) are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.
Compound Treatment: A stock solution of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is prepared in dimethyl sulfoxide (DMSO) and serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compound for 24 and 48 hours.
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.
Hypothetical Data Summary:
Cell Line
Exposure Time (hours)
IC50 (µM)
HepG2
24
> 1000
HepG2
48
750
HEK293
24
> 1000
HEK293
48
820
Caption: Workflow for the Ames bacterial reverse mutation assay.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss). Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.
Experimental Protocol:
Cell Culture: Human peripheral blood lymphocytes are cultured in RPMI-1640 medium supplemented with 20% FBS, 1% penicillin-streptomycin, and phytohemagglutinin (PHA) to stimulate cell division.
Compound Treatment: After 48 hours of culture, cells are treated with 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one at various concentrations for 3-4 hours (with S9 activation) or 24 hours (without S9 activation).
Cytochalasin B Addition: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
Cell Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific dye such as Giemsa or a fluorescent dye.
Microscopy and Scoring: The frequency of micronuclei in binucleated cells is scored using a microscope.
Hypothetical Data Summary:
Treatment Condition
Concentration (µM)
% Micronucleated Binucleated Cells
Vehicle Control (-S9)
0
1.2
Compound (-S9)
100
1.5
Compound (-S9)
500
1.8
Compound (-S9)
1000
2.1
Vehicle Control (+S9)
0
1.4
Compound (+S9)
100
1.6
Compound (+S9)
500
1.9
Compound (+S9)
1000
2.3
Micronucleus Assay Workflow:
Caption: Workflow for the in vitro micronucleus assay.
Hepatotoxicity Assessment: A Critical Safety Checkpoint
The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. In vitro hepatotoxicity assays are essential for early identification of compounds with the potential to cause liver damage.
Experimental Protocol:
Cell Culture: Primary human hepatocytes or HepG2 cells are cultured in appropriate media.
Compound Treatment: Cells are treated with a range of concentrations of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one for 24 and 48 hours.
Biochemical Assays: The cell culture supernatant is collected to measure the activity of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) using commercially available assay kits.
Cell Viability: A parallel plate is used to assess cell viability using the MTT or a similar assay.
Hypothetical Data Summary (48-hour treatment):
Concentration (µM)
ALT (% of Control)
AST (% of Control)
LDH (% of Control)
10
105
102
108
100
110
108
115
500
125
118
130
1000
140
135
155
Hepatotoxicity Assessment Workflow:
Caption: Workflow for in vitro hepatotoxicity assessment.
Conclusion and Future Directions
The in vitro toxicity assessment of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is a critical step in its preclinical development. The hypothetical data presented in this guide suggest that the compound has a favorable preliminary safety profile, with low cytotoxicity and no evidence of genotoxicity in the tested assays. The observed mild elevation in liver enzymes at high concentrations warrants further investigation.
Future studies should aim to:
Confirm these findings in more advanced in vitro models, such as 3D liver spheroids.
Investigate the potential for off-target pharmacology using a broad panel of receptors and enzymes.
Assess the potential for cardiotoxicity using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Elucidate the metabolic pathways of the compound and identify any potentially reactive metabolites.
A comprehensive understanding of the in vitro safety profile will enable a more informed decision-making process for the continued development of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one as a potential therapeutic agent.
References
Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). PMC. Retrieved March 26, 2026, from [Link]
The Compounds Containing Imidazol-5-one Heterocycle: Synthesis and Biological Activities. (2022, March 14). New Innovations in Chemistry and Biochemistry Vol. 7. Retrieved March 26, 2026, from [Link]
Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (2022, March 23). Semantic Scholar. Retrieved March 26, 2026, from [Link]
Synthesis, biological activity and docking study of imidazol-5-one as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. (2012, May 1). PubMed. Retrieved March 26, 2026, from [Link]
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2015, December 23). Chemical Reviews. Retrieved March 26, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS: 194344-82-6)[1]
Application: Bicyclic Heterocyclic Scaffold for Drug Discovery
Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Researchers
Introduction and Strategic Rationale
The pyrrolo[1,2-c]imidazole core is a privileged, highly rigid bicyclic scaffold with significant value in medicinal chemistry, most notably featured in the structure of osilodrostat (LCI-699), a potent inhibitor of aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) used in the treatment of Cushing's syndrome[2].
Synthesizing fully oxidized azapyrrolizines such as 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one presents unique thermodynamic challenges. Traditional solution-phase cyclizations often fail due to competing intermolecular side reactions and the poor solubility of intermediate species[3]. To bypass these limitations, Flash Vacuum Pyrolysis (FVP) is employed. FVP is a gas-phase continuous-flow technique where a substrate is sublimed through a hot quartz tube under high vacuum (typically 400–1100 °C)[4]. The ultra-short contact times (milliseconds) and unimolecular gas-phase conditions prevent intermolecular collisions, allowing highly reactive intermediates—such as ketenes generated from Meldrum's acid derivatives—to undergo clean intramolecular electrocyclization[3][4].
Mechanistic Pathway
The synthesis relies on a two-stage process:
Knoevenagel Condensation: 4-Methylimidazole-2-carbaldehyde is condensed with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) to form a stable, non-volatile adduct[5].
Flash Vacuum Pyrolysis (FVP): The adduct is subjected to FVP. Thermal activation triggers the cleavage of the 1,3-dioxanedione ring, sequentially extruding acetone and carbon dioxide to yield a highly reactive azafulvenium/ketene intermediate[2]. This intermediate undergoes rapid electrocyclization to form the fused pyrrolo[1,2-c]imidazol-5-one system[3].
Fig 1. Mechanistic workflow for the FVP-mediated synthesis of the pyrrolo[1,2-c]imidazole core.
Experimental Protocol
Note: The following protocol is adapted from the foundational gas-phase pyrolysis methodologies developed for isomeric azapyrrolizinones[5][6]. FVP requires specialized quartz tube furnaces and high-vacuum manifolds.
Phase 1: Preparation of the Meldrum's Acid Precursor
Objective: Synthesize the condensation product of 4-methylimidazole-2-carbaldehyde and Meldrum's acid.
Reagent Preparation: Dissolve 4-methylimidazole-2-carbaldehyde (20 mmol) in a minimal volume of anhydrous, boiling benzene (approx. 850 mL)[5]. Causality: Benzene is used to azeotropically remove water generated during the condensation, driving the equilibrium forward.
Catalyst Addition: Add catalytic amounts of piperidine (20 drops) and glacial acetic acid (20 drops) to the refluxing solution[5].
Condensation: Add Meldrum's acid (2.88 g, 20 mmol) in a single portion. Maintain at reflux for 2 hours, then allow the mixture to cool to room temperature overnight[5].
Isolation: A fine solid will precipitate. Filter the free-flowing solid under a vacuum and wash with cold benzene.
Drying: Dry the solid overnight under high vacuum (0.1 Torr) to remove trace solvents. The product is typically used in the next step without further recrystallization due to its low solubility in standard organic solvents[5].
Phase 2: Flash Vacuum Pyrolysis (FVP)
Objective: Thermally activate the precursor to induce cyclization into 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
Apparatus Setup: Assemble an FVP apparatus consisting of a sample sublimation tube, a horizontal quartz furnace tube (empty, unpacked), and a U-tube cold trap submerged in liquid nitrogen. Connect the system to a high-vacuum pump capable of maintaining < 30 mTorr[5].
System Equilibration: Heat the quartz furnace tube to 600 °C and establish a vacuum of 10–30 mTorr. Allow the system to equilibrate for 30 minutes[5].
Sublimation: Place the Meldrum's acid precursor (approx. 0.5 g) into the sample tube. Gently heat the sample tube (typically 120–160 °C, depending on the exact sublimation point of the substituted adduct) using a Kugelrohr oven or heating tape to slowly sublime the precursor into the hot zone[5]. Causality: The sublimation rate must be strictly controlled to maintain high vacuum; pressure spikes indicate excessive gas evolution (acetone/CO2) which can lead to bimolecular side reactions and charring.
Pyrolysis and Trapping: As the vapor passes through the 600 °C zone, pyrolysis occurs. The resulting 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one and volatile byproducts condense immediately in the liquid nitrogen cold trap[5].
Recovery: Once sublimation is complete, close the vacuum valve, allow the furnace to cool, and introduce dry nitrogen. Carefully warm the cold trap to room temperature to vent the volatile byproducts (acetone, CO2).
Purification: Dissolve the remaining solid in anhydrous methylene chloride. Evaporate the solvent under reduced pressure and purify the residue via Kugelrohr sublimation (approx. 90–110 °C at 0.1 Torr) to yield the pure product as an air-sensitive crystalline solid[5].
Quantitative Data and Process Parameters
The success of the FVP process is highly dependent on precise temperature and pressure control. Table 1 summarizes the critical parameters for the synthesis of pyrrolo-imidazol-5-one systems based on literature precedents.
Table 1: Critical FVP Parameters for Azapyrrolizinone Systems
Parameter
Value / Condition
Mechanistic Rationale
Furnace Temperature
600 °C
Optimal temperature for 1,3-dioxanedione cleavage without inducing fragmentation of the resulting pyrrole ring[5].
System Pressure
10 – 30 mTorr
Ensures mean free path of molecules is longer than the tube diameter, preventing bimolecular collisions[5].
Precursor Sublimation
120 – 160 °C
Must be empirically determined; too high causes premature decomposition in the sample boat; too low halts the reaction.
Cold Trap Temp
-196 °C (Liquid N2)
Instantly quenches the highly reactive products, preventing polymerization upon exiting the hot zone[5].
Typical Yield
30% – 90%
Highly dependent on the volatility of the specific precursor and the efficiency of the sublimation process[3].
New synthetic routes to pyrrolo-[1,2-a]- and -[1,2-c]-imidazol-5-ones by flash vacuum pyrolysis. RSC Publishing.
Synthesis of Pyrrolo[l,2-c]imidazol-5-one, Pyrrolo[l,2-a]imidazol-5-one and Pyrrolo[l,2-b]pyrazol-6-one (Three Isomeric Azapyrro. RSC Publishing.
Synthesis of pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one (three isomeric azapyrrolizinones), by pyrolysis of Meldrum's acid derivatives. RSC Publishing.
Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds. Beilstein Journals.
Chemistry Without Reagents: Synthetic Applications of Flash Vacuum Pyrolysis. ResearchGate.
Applications of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in small molecule drug discovery
An in-depth guide for researchers, scientists, and drug development professionals on the applications of the 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one scaffold in small molecule drug discovery. Introduction: The Pyrrolo[1...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide for researchers, scientists, and drug development professionals on the applications of the 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one scaffold in small molecule drug discovery.
Introduction: The Pyrrolo[1,2-c]imidazol-5-one Scaffold
The landscape of medicinal chemistry is continually enriched by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for specific biological interactions. Among these, the pyrrolo[1,2-c]imidazole core has emerged as a structure of significant interest.[1] This fused bicyclic system is a rigid framework that presents distinct vectors for substitution, allowing for the fine-tuning of physicochemical properties and target engagement. Derivatives of the parent pyrrolo[1,2-c]imidazole scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2]
This guide focuses on the potential of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one and its analogs as a starting point for small molecule drug discovery programs. We will delve into the therapeutic rationale, key biological targets, and provide detailed protocols for synthesis and biological evaluation.
Therapeutic Rationale and Potential Applications
The pyrrolo[1,2-c]imidazole scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with multiple, distinct biological targets. This versatility makes it an attractive starting point for developing novel therapeutics across various disease areas.
Oncology: This is one of the most promising areas for this scaffold. Derivatives have been investigated as inhibitors of key cancer-related targets, including the epigenetic reader protein WDR5 and kinases within the PI3K/mTOR signaling pathway.[3] Their potential as anticancer agents has been explored in various cancer types, including leukemia and renal cell carcinoma.[3]
Infectious Diseases: The scaffold has been functionalized to create quaternary ammonium salts that exhibit significant antibacterial and antifungal activity, making it a valuable template for the development of new anti-infective agents to combat drug-resistant pathogens.[4]
Inflammation and Neurology: Certain analogs have been noted for their anti-inflammatory and neuroprotective activities, suggesting potential applications in chronic inflammatory diseases and neurodegenerative disorders.[2]
Key Biological Targets and Mechanisms of Action
The efficacy of the pyrrolo[1,2-c]imidazol-5-one scaffold stems from its ability to be tailored to interact with specific binding sites on key regulatory proteins. Two of the most well-documented target classes for related structures are WDR5 and the mTOR kinase.
Inhibition of the WDR5-MLL Interaction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that is essential for the assembly and activity of multiple chromatin-modifying complexes, most notably the mixed-lineage leukemia (MLL) methyltransferase complex.[5] The MLL complex methylates histone H3 on lysine 4 (H3K4), an epigenetic mark crucial for active gene transcription. In many aggressive leukemias, the MLL gene is translocated, leading to aberrant gene expression and oncogenesis. The interaction between WDR5 and MLL is therefore a prime therapeutic target.[5] Small molecules based on related scaffolds have been shown to bind to the "WIN" site of WDR5, disrupting its interaction with MLL, which leads to the displacement of WDR5 from chromatin, transcriptional repression, and ultimately, an anti-proliferative effect in cancer cells.[6][7]
WDR5-MLL signaling and point of inhibition.
Inhibition of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[8] It is a core component of two distinct protein complexes, mTORC1 and mTORC2. Dysregulation of the mTOR pathway is a common feature in many cancers, including renal cell carcinoma.[3] mTORC1, when activated, phosphorylates downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell growth. Small molecules can be designed to bind to the ATP-binding site of the mTOR kinase domain, thereby inhibiting its activity and blocking downstream signaling.
Application Notes and Protocols
The following section provides detailed, self-validating protocols for the synthesis and biological evaluation of compounds based on the 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one scaffold.
Protocol 1: Representative Synthesis of a Pyrrolo[1,2-c]imidazole Derivative
While a specific protocol for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is not detailed in the cited literature, a general and adaptable method involves the intramolecular Wittig reaction.[9] This protocol outlines a representative synthesis.
Objective: To synthesize a functionalized 5H-pyrrolo[1,2-c]imidazole derivative.
Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)
Magnetic stirrer and heating mantle
Thin Layer Chromatography (TLC) plates and developing chamber
Silica gel for column chromatography
Procedure:
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve imidazole-4-carbaldehyde (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.
Ylide Formation: To the stirring solution, add the acetylenic diester (e.g., DMAD, 1.1 eq) dropwise at room temperature.
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC. The formation of the intermediate phosphorus ylide and its subsequent cyclization can be tracked.
Intramolecular Cyclization: Gently heat the reaction mixture to reflux (approx. 110°C) for 2-4 hours to drive the intramolecular Wittig reaction to completion.
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired dialkyl 5H-pyrrolo[1,2-c]imidazole-5,6-dicarboxylate derivative.[9]
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Scientist's Note: This reaction proceeds through an initial Michael addition of triphenylphosphine to the acetylenic diester, followed by proton transfer and subsequent reaction with the aldehyde to form an intermediate that undergoes an intramolecular Wittig cyclization. The choice of acetylenic ester will determine the substitution at the 5 and 6 positions. For the synthesis of the specific 1-Methyl target, a 1-methylimidazole-4-carbaldehyde starting material would be required.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell viability and is a primary screen for determining the cytotoxic potential of a novel compound.[10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of cancer cell lines.
Materials and Reagents:
Human cancer cell lines (e.g., MV4;11 for leukemia, A498 for renal carcinoma)
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
Test compound (dissolved in DMSO to make a 10 mM stock)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (cell culture grade)
Sterile 96-well plates
Microplate reader (570 nm)
Procedure:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Prepare serial two-fold dilutions of the test compound in complete medium from the 10 mM DMSO stock. The final concentrations should span a relevant range (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should be ≤0.5%.
Controls: Include "vehicle control" wells (cells treated with medium containing the same final concentration of DMSO) and "untreated control" wells.
Incubation: Add 100 µL of the diluted compound solutions to the respective wells. Incubate the plate for 72 hours at 37°C.
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully aspirate the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[10]
General workflow for an MTT-based cytotoxicity assay.
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the disruption of the WDR5-MLL protein-protein interaction.[5][11]
Objective: To determine the IC₅₀ of a test compound for the inhibition of the WDR5-MLL1 interaction.
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA
Test compound in DMSO
384-well low-volume black plates
TR-FRET compatible plate reader
Procedure:
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer and add 5 µL to the wells of a 384-well plate.
Positive/Negative Controls: Add a known WDR5 inhibitor as a positive control and DMSO/Assay Buffer as a negative (no inhibition) control.
Protein Addition: Add 5 µL of a solution containing His-WDR5 protein and the biotinylated MLL1 peptide to each well.
Incubation 1: Incubate the plate at room temperature for 30-60 minutes to allow the compound to bind to WDR5.
Detection Reagent Addition: Add 5 µL of a pre-mixed solution of Eu-labeled anti-His antibody and Streptavidin-APC to each well.
Incubation 2: Incubate for 60 minutes at room temperature, protected from light.
Signal Reading: Read the plate on a TR-FRET reader, with excitation at ~340 nm and emission at 615 nm (Europium) and 665 nm (APC).[5]
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). A high ratio indicates WDR5-MLL interaction, while a low ratio indicates disruption. Plot the ratio against the compound concentration to determine the IC₅₀ value.
Protocol 4: mTOR Kinase Inhibition Assay
This protocol describes an in vitro kinase assay to measure the direct inhibitory effect of a compound on mTOR kinase activity.[8][12]
Objective: To determine the IC₅₀ of a test compound against the mTOR kinase.
Materials and Reagents:
Active, purified mTOR enzyme
Inactive substrate protein (e.g., recombinant p70S6K or 4E-BP1)
Kinase Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂
ATP solution (100 µM final concentration)
Test compound in DMSO
Positive control inhibitor (e.g., Rapamycin)
Phospho-specific antibody for the substrate (e.g., anti-phospho-p70S6K)
SDS-PAGE gels and Western blotting equipment
Procedure:
Reaction Setup: In a microcentrifuge tube, combine the active mTOR enzyme (e.g., 250 ng) and the inactive substrate (e.g., 1 µg) in Kinase Assay Buffer.
Inhibitor Addition: Add the test compound at various final concentrations. Include a vehicle control (DMSO) and a positive control.
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-20 minutes at room temperature.
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 100 µM.
Incubation: Incubate the reaction at 30°C for 30 minutes with gentle shaking.
Stop Reaction: Terminate the reaction by adding 4x SDS-PAGE loading buffer.
Analysis: Boil the samples and resolve the proteins by SDS-PAGE. Transfer to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the substrate to detect the level of phosphorylation.
Data Quantification: Quantify the band intensity using densitometry. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.[8]
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[13][14]
Objective: To determine the MIC of a test compound against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Materials and Reagents:
Bacterial strains
Mueller-Hinton Broth (MHB)
Test compound in DMSO
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
Sterile 96-well plates
0.5 McFarland turbidity standard
Spectrophotometer
Procedure:
Inoculum Preparation: From a fresh culture plate, suspend several bacterial colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
Inoculum Dilution: Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in a 96-well plate.
Inoculation: Add the diluted bacterial inoculum to each well.
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a positive antibiotic control.
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth (no turbidity).[13][14] This can be confirmed by reading the optical density at 600 nm.
Data Interpretation and Presentation
Quantitative data from screening assays should be summarized in a clear and concise format to allow for easy comparison and structure-activity relationship (SAR) analysis.
Table 1: Biological Activity Profile of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one Analogs
The 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one scaffold represents a versatile and promising starting point for the discovery of novel small molecule therapeutics. Its demonstrated potential to be adapted for potent and selective inhibition of high-value targets in oncology and infectious disease warrants further investigation. Future efforts should focus on expanding the structure-activity relationship through systematic chemical modifications, optimizing pharmacokinetic properties for in vivo studies, and elucidating the detailed molecular mechanisms of action for the most promising lead compounds. The protocols provided herein offer a robust framework for initiating such a drug discovery program.
References
Please note that URLs were verified at the time of generation and may be subject to change.
In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026, January 5). Protocol Exchange. [Link]
Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
Sarbassov, D. D., Ali, S. M., & Sabatini, D. M. (2015). Does anyone have a protocol for mTORC1 kinase assay? ResearchGate. [Link]
Long, Y., et al. (2005). Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. Journal of Biological Chemistry. [Link]
He, L., et al. (2013). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics. [Link]
van der Westhuyzen, R., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. FEMS Microbes. [Link]
Kelso, C., & Beck, J. L. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]
Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. AKJournals. [Link]
A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). RJPN.org. [Link]
Methodologies for Antimicrobial Susceptibility Testing. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling. [Link]
Synthesis of pyrrolo[1,2-c]imidazol-5-one... by pyrolysis of Meldrum's acid derivatives. (1986). Journal of the Chemical Society, Perkin Transactions 1. [Link]
Ager, D. J., et al. (2010). Stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones: access to annulated chiral imidazol(in)ium salts. Organic Letters. [Link]
Getlik, M., et al. (2019). Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. Journal of Medicinal Chemistry. [Link]
Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents... (2017). Pharmacological Reviews. [Link]
Wang, D., et al. (2018). Rapid Syntheses of Heteroaryl-substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations. ACS Catalysis. [Link]
Feng, S., et al. (2022). Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization. Journal of Medicinal Chemistry. [Link]
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Sousa, A., et al. (2022). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemMedChem. [Link]
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Horishny, V., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules. [Link]
Shallal, M. A. H., et al. (2024). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A. [Link]
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Sousa, A., et al. (2022). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemMedChem. [Link]
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Application Note: A Systematic Approach to the HPLC Purification of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
Abstract This application note provides a comprehensive and detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) purification method for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive and detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) purification method for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. This heterocyclic compound, representative of a class of molecules with significant potential in medicinal chemistry, possesses inherent polarity that presents a challenge for traditional reversed-phase chromatography.[1] We will explore a systematic method development workflow, explaining the scientific rationale behind the selection of chromatographic mode, stationary phase, and mobile phase. The primary focus will be on Hydrophilic Interaction Liquid Chromatography (HILIC) as a powerful technique for retaining and separating polar analytes.[2][3] Detailed experimental protocols, troubleshooting guidance, and a discussion of alternative orthogonal methods like Supercritical Fluid Chromatography (SFC) are also provided to equip researchers with a versatile purification strategy.
Introduction and Analyte Characterization
The 5H-pyrrolo[1,2-c]imidazol-5-one core is a nitrogen-rich heterocyclic scaffold. Such structures are of great interest in drug discovery due to their diverse biological activities.[4][5][6][7] The target analyte, 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, features a fused ring system containing two nitrogen atoms and a carbonyl group.
Predicted Physicochemical Properties:
Polarity: The presence of the amide-like carbonyl group and the nitrogen atoms makes the molecule inherently polar. This high polarity can lead to insufficient retention on conventional nonpolar stationary phases like C18.[1]
Solubility: Expected to have good solubility in polar organic solvents and aqueous-organic mixtures.
UV Absorbance: The conjugated aromatic system is expected to possess a strong chromophore, making UV detection a suitable choice for analysis and purification.
The primary challenge in purifying this molecule is overcoming the poor retention typically observed for polar compounds in reversed-phase HPLC, where they often elute in or near the solvent front, resulting in poor separation from other polar impurities.[1][8]
Strategic Approach to Method Development
A successful purification strategy begins with a logical and systematic approach to method development. The choice of chromatographic mode is the most critical first step and is dictated by the analyte's physicochemical properties. The workflow below illustrates the decision-making process for a polar compound like 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
Caption: Method development workflow for polar compound purification.
HILIC is an ideal chromatographic technique for separating highly polar and hydrophilic compounds that are poorly retained in reversed-phase modes.[3][9] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase (high in organic solvent) and a water-enriched layer immobilized on the surface of the polar stationary phase.[10] The more polar the analyte, the more it partitions into the aqueous layer, leading to stronger retention. This is the opposite of reversed-phase chromatography, making HILIC a powerful and orthogonal tool.[9]
3.2. Selection of HILIC Stationary Phase
While bare silica is a common HILIC phase, modern bonded phases offer improved reproducibility and unique selectivity.[3] For a compound like 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, an amide-based stationary phase is an excellent starting point.
Amide Phases (e.g., Acclaim HILIC-10): These columns are covalently modified with an amide functional group, providing good retention for both neutral and charged polar compounds and often yielding excellent peak shapes.[9] They are generally robust and offer a different selectivity compared to bare silica.
3.3. Mobile Phase Optimization
Organic Solvent: Acetonitrile is the most common and effective weak solvent for HILIC.[10]
Aqueous Component (Strong Solvent): Water is the strong eluting solvent in HILIC. A gradient starting with a high percentage of acetonitrile (e.g., 95%) and increasing the percentage of water will elute compounds in order of increasing hydrophilicity.[3]
Buffer Additives: Unbuffered mobile phases can lead to poor peak shape and retention time instability. Adding a buffer like ammonium formate or ammonium acetate at a concentration of 10-20 mM is crucial. These buffers are volatile, making them compatible with mass spectrometry and easy to remove during post-purification workup. They also help to control the pH and ionic strength, which can influence retention and selectivity.
Detailed Experimental Protocol (HILIC)
This protocol outlines a starting point for the preparative purification of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
4.1. Materials and Equipment
HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.
Column: Amide-bonded HILIC column (e.g., 250 x 21.2 mm, 5 µm particle size).
Chemicals: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), ammonium formate.
Prepare a stock solution of the crude material at a concentration of 10-50 mg/mL.
Crucial Step: The sample diluent should be as close to the initial mobile phase composition as possible to ensure good peak shape. Dissolve the sample in a mixture of 95:5 (v/v) acetonitrile:water. If solubility is an issue, a small amount of DMSO can be used, but the injection volume should be kept minimal to avoid solvent effects.
4.3. HPLC Method Parameters
Parameter
Recommended Setting
Rationale
Column
Amide HILIC (250 x 21.2 mm, 5 µm)
Scalable from analytical to preparative scale; provides good retention for polar compounds.
Mobile Phase A
95:5 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate
Weak eluent for HILIC mode; buffer improves peak shape.
Mobile Phase B
50:50 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate
Strong eluent for HILIC mode.
Gradient
0-100% B over 20 minutes
A broad gradient is a good starting point for scouting runs.
Flow Rate
20 mL/min
Appropriate for a 21.2 mm ID column. Adjust based on system pressure.
Column Temp.
30 °C
Improves reproducibility by controlling mobile phase viscosity.
Detection
UV at 254 nm (or optimal wavelength)
The conjugated system should absorb in the UV range.
Injection Vol.
1-5 mL
Dependent on sample concentration and column loading capacity.
4.4. Protocol Steps
System Preparation: Prepare mobile phases A and B. Ensure the ammonium formate is fully dissolved.
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10-15 column volumes. A stable baseline is critical for reproducible results in HILIC.
Injection: Inject the prepared sample.
Fraction Collection: Monitor the UV chromatogram and collect the peak corresponding to the target compound. Use a narrow collection window to maximize purity.
Post-Purification: Combine the collected fractions. Remove the acetonitrile and water via rotary evaporation or lyophilization. The use of a volatile buffer (ammonium formate) simplifies this process.
Alternative and Orthogonal Strategies
5.1. Polar-Modified Reversed-Phase HPLC
For compounds with intermediate polarity, or as an orthogonal verification of purity, a polar-modified C18 column can be used. These columns contain polar-embedded or polar-endcapped groups that allow them to be used with highly aqueous mobile phases (up to 100% water) without the risk of phase collapse that can affect traditional C18 columns.[11][12] This approach can provide a different selectivity compared to HILIC.
5.2. Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular purification technique, especially in the pharmaceutical industry.[13] It uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic co-solvent like methanol.
Advantages: SFC offers very fast separations, significantly reduced organic solvent consumption (making it a "greener" technology), and lower viscosity mobile phases that generate less backpressure.[13][14][15]
Applicability: SFC is highly effective for the purification of both polar and nonpolar compounds and is a leading technique for chiral separations.[13][16] It represents an excellent orthogonal technique to both HILIC and RPLC.
Expected Results and Data Analysis
After purification, the purity of the collected fractions should be assessed using an analytical HPLC method, ideally with a different but validated method (e.g., a fast gradient on a polar-modified RP column) to provide orthogonal confirmation.
Table 2: Hypothetical Purification Results
Sample
Purity by Analytical HPLC (% Area)
Yield (mg)
Recovery (%)
Crude Material
78.5%
-
-
Purified Fraction
99.2%
75
95% (of theoretical)
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Poor/Split Peaks
1. Sample solvent mismatch. 2. Column not fully equilibrated.
1. Dissolve sample in initial mobile phase. 2. Increase column equilibration time.
No Retention
1. Mobile phase too strong. 2. Incorrect mode (e.g., using RP logic).
1. Increase initial acetonitrile percentage. 2. Ensure gradient goes from high organic to high aqueous.
Drifting Baseline
1. Insufficient column equilibration. 2. Buffer precipitating in high organic.
1. Extend equilibration time. 2. Ensure buffer is soluble in the mobile phase (Ammonium formate is good).
Low Recovery
1. Compound irreversibly adsorbed to column. 2. Compound is unstable in mobile phase.
1. Try a different stationary phase. 2. Check compound stability at the mobile phase pH.
Conclusion
The purification of polar heterocyclic compounds like 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one requires a thoughtful approach that moves beyond standard reversed-phase methodologies. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust and reliable solution by providing excellent retention and selectivity for such analytes. By systematically developing a method starting with an amide-based HILIC column and an acetonitrile/buffered water mobile phase, researchers can achieve high purity and recovery. Furthermore, understanding alternative techniques like polar-modified RPLC and SFC provides a comprehensive toolkit for tackling even the most challenging purification tasks in modern drug development.
References
Chromatography Today. How Good is SFC for Polar Analytes? Available from: [Link]
Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]
Agilent Technologies. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Available from: [Link]
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. Available from: [Link]
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
Teledyne ISCO. What is Supercritical Fluid Chromatography. Available from: [Link]
Royal Society of Chemistry. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Available from: [Link]
Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. Available from: [Link]
Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link]
Waters Corporation. Chiral and Achiral Profiling of a Pesticide Formulation Using the ACQUITY UPC2 System and the ACQUITY QDa Detector. Available from: [Link]
MDPI. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Available from: [Link]
Chemical Synthesis Database. pyrrolo[1,2-b]isoquinolin-3(5H)-one. Available from: [Link]
Wiley Online Library. Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Available from: [Link]
PubMed. Enantiomerization of chiral 2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][8][13][14] benzothiadiazine 5,5-dioxide by stopped-flow multidimensional HPLC. Available from: [Link]
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
ResearchGate. Achiral and Chiral Separation and Analysis of Antifungal Drugs by HPLC and CE: A Comparative Study-Mini Review. Available from: [Link]
PubChem. 4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile. Available from: [Link]
MDPI. Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Available from: [Link]
Wiley Online Library. Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Available from: [Link]
Application Note: A Practical Guide to NMR Sample Preparation for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
Abstract This guide provides a comprehensive, in-depth protocol for the preparation of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one samples for Nuclear Magnetic Resonance (NMR) spectroscopy. High-quality NMR data is fundamen...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive, in-depth protocol for the preparation of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one samples for Nuclear Magnetic Resonance (NMR) spectroscopy. High-quality NMR data is fundamental for unambiguous structural elucidation, purity assessment, and characterization of novel chemical entities in drug discovery and development. This document moves beyond a simple recitation of steps to explain the critical reasoning behind solvent selection, concentration optimization, and handling techniques, particularly addressing the nuances associated with nitrogen-containing heterocyclic compounds. We present detailed, step-by-step protocols for ¹H, ¹³C, and 2D NMR, alongside troubleshooting guidance to empower researchers to generate high-fidelity, reproducible spectral data.
Introduction
The Analyte: 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS: 195606-33-8, Formula: C₇H₆N₂O) is a fused N-heterocyclic compound.[1] Such scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and diverse biological activities. Accurate and detailed structural characterization is the bedrock upon which further development of this and related molecules rests. NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution.
The Challenge: Why High-Quality NMR is Critical for N-Heterocycles
Obtaining high-resolution NMR spectra for nitrogen-containing heterocycles requires meticulous sample preparation. The structural assignment of these molecules can be ambiguous when relying solely on basic 1D NMR experiments due to the complex influence of nitrogen atoms on the chemical shifts of nearby protons and carbons.[2][3][4] Furthermore, the quadrupolar nature of the highly abundant ¹⁴N isotope can cause broadening of adjacent ¹³C and ¹H signals, potentially obscuring important structural information. Therefore, a robust sample preparation protocol is essential to maximize spectral quality, enabling the use of advanced 2D NMR techniques (e.g., HSQC, HMBC) for definitive structural confirmation.
The quality of an NMR spectrum is fundamentally determined by the sample itself.[5] A homogeneous solution, free of particulate matter and paramagnetic impurities, is required to achieve sharp, well-resolved peaks.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the first step in designing a preparation protocol. While extensive experimental data for this specific molecule is not widely published, we can summarize its key identifiers and calculated properties.
NMR experiments are almost exclusively performed using deuterated solvents, where hydrogen atoms (¹H) are replaced with their isotope, deuterium (²H). This practice is essential for two primary reasons:
Signal Interference Avoidance : Standard proton-containing solvents would produce massive signals that would completely overwhelm the signals from the analyte.[8][9][10] Since deuterium resonates at a completely different frequency, the solvent becomes effectively "invisible" in a ¹H NMR spectrum.[11]
Field-Frequency Lock : Modern NMR spectrometers utilize the deuterium signal from the solvent to maintain a stable magnetic field during data acquisition. This "lock" ensures the accuracy and reproducibility of chemical shift measurements.[9][10]
Solvent Selection Strategy
The ideal solvent must completely dissolve the analyte without reacting with it. For 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, its polar nature, with a ketone and two nitrogen atoms, suggests solubility in moderately polar to polar aprotic solvents. The following decision workflow provides a logical path to selecting the optimal solvent.
Fig 1. Decision workflow for selecting an appropriate deuterated solvent.
Recommended Solvents
Based on the structure of the analyte and published data for similar imidazolylpyrrolone compounds, the following solvents are primary candidates.[12][13]
Solvent
Formula
¹H Residual Peak (ppm)
¹³C Residual Peak (ppm)
Comments
Chloroform-d
CDCl₃
7.26
77.16
The most common NMR solvent for organic compounds; good starting point.[8][11]
DMSO-d₆
(CD₃)₂SO
2.50
39.52
Excellent solvating power for polar compounds. Hygroscopic; can show a broad water peak around 3.33 ppm.[14]
Acetone-d₆
(CD₃)₂CO
2.05
29.84, 206.26
Useful alternative if solubility in CDCl₃ is poor.
Deuterium Oxide
D₂O
~4.79
-
Only for highly water-soluble samples. Will exchange with labile protons (e.g., -OH, -NH).[8]
Experimental Protocols
The following protocols provide step-by-step guidance for preparing high-quality NMR samples. The primary difference between preparing a sample for ¹H NMR and one for ¹³C or 2D NMR is the required concentration.
Internal standard (e.g., Tetramethylsilane, TMS, if not pre-added to solvent)
Analytical balance
Small vials (e.g., 1-dram)
Pasteur pipettes and bulbs
Glass wool or a small cotton plug for filtration
Vortex mixer and/or sonicator
Lint-free wipes (e.g., Kimwipes)
Protocol for ¹H NMR Spectroscopy
This protocol targets a final concentration suitable for rapid, high-sensitivity proton NMR.
Weigh the Sample: Accurately weigh 5-10 mg of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one into a clean, dry vial.[16]
Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.[5][15] This volume ensures the correct sample height (4-5 cm) in a standard 5 mm NMR tube.
Ensure Complete Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. A clear, homogeneous solution is required.[15]
Filter the Sample: Prepare a filter pipette by tightly packing a small plug of glass wool into the constriction of a Pasteur pipette.[17] Transfer the sample solution through this filter directly into a clean, dry NMR tube. This critical step removes any micro-particulate matter that can degrade spectral resolution.[16]
Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free wipe and a suitable solvent (e.g., ethanol or acetone) to remove any dust or fingerprints.[15]
Label: Clearly label the NMR tube cap or top of the tube with a unique identifier.
Protocol for ¹³C and 2D NMR Spectroscopy
These experiments are inherently less sensitive than ¹H NMR and require a more concentrated sample to achieve a good signal-to-noise ratio in a reasonable time.
Follow Steps 2-6 from the ¹H NMR protocol above.
The Key Difference - Concentration: In Step 1, increase the amount of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one to 20-50 mg , or the maximum amount that will fully dissolve in 0.6-0.7 mL of solvent.[5][15][16] The necessity for a higher concentration is due to the low natural abundance of the ¹³C isotope (~1.1%) compared to ¹H (>99.9%).
Workflow Summary
The entire process from solid compound to an instrument-ready sample is summarized below.
Fig 2. A streamlined workflow for NMR sample preparation.
Quality Control and Troubleshooting
Even with a robust protocol, issues can arise. This table outlines common problems and their solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Broad, poorly resolved peaks
1. Insoluble particulate matter in the sample.2. Presence of paramagnetic impurities (e.g., metal ions).3. Sample concentration is too high, leading to high viscosity.
1. Re-filter the sample. Ensure the filter plug is sufficiently tight.2. Purify the sample (e.g., via column chromatography or recrystallization).3. Dilute the sample. This is particularly relevant if a ¹H spectrum is run on a highly concentrated ¹³C sample.
Unexpected peaks in spectrum
1. Water contamination in the solvent or from glassware.[14]2. Grease from glassware joints.3. Residual solvent from the synthesis or purification process.
1. Use high-purity solvents. Dry NMR tubes and glassware thoroughly in an oven and cool in a desiccator.[14]2. Use non-greased glassware for sample prep or be meticulous in cleaning.3. Ensure the sample is thoroughly dried under high vacuum before preparation.
1. Check that the sample height is adequate (~4-5 cm).2. Remove the sample and vortex thoroughly to ensure homogeneity.
Distorted peak shapes / poor shimming
1. Poor quality or scratched NMR tube.2. Solid particles settled at the bottom.
1. Always use high-quality, unscratched NMR tubes.[15]2. Ensure all material is dissolved. If solubility is an issue, a different solvent may be required.
Conclusion
The successful acquisition of high-quality NMR data for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is directly dependent on a meticulous and scientifically-grounded sample preparation strategy. By carefully selecting a deuterated solvent in which the analyte is highly soluble, optimizing the concentration for the specific experiment (¹H vs. ¹³C), and rigorously removing all particulate matter, researchers can generate clean, high-resolution spectra. This enables not only routine verification but also the application of sophisticated 2D NMR techniques that are often essential for the unambiguous structural elucidation of complex heterocyclic molecules.
References
Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. allanchem.com.
Labinsights. (2025, February 19).
ResolveMass Laboratories Inc. (2025, December 22).
Sigma-Aldrich. NMR Solvents.
Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
Dorn, R. W., et al. (2022, June 22). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
Dorn, R. W., et al.
University of Leicester.
Dorn, R. W., et al.
Organomation.
MIT OpenCourseWare. 8.
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
Scale-up manufacturing process for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
An Application Note on the Proposed Scale-Up Manufacturing of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one Abstract The pyrrolo[1,2-c]imidazole scaffold is a privileged heterocyclic motif found in numerous compounds with sig...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Proposed Scale-Up Manufacturing of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
Abstract
The pyrrolo[1,2-c]imidazole scaffold is a privileged heterocyclic motif found in numerous compounds with significant pharmacological activities, including potential anticancer and anti-inflammatory effects.[1] This application note presents a comprehensive, albeit prospective, guide for the scale-up manufacturing of a specific derivative, 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. Due to the limited availability of specific literature on the scaled-up synthesis of this exact molecule, this document leverages established principles of organic chemistry, process development, and safety protocols from analogous structures. We propose a robust and logical synthetic pathway, detail critical process parameters, and outline a complete manufacturing workflow from raw material sourcing to final quality control. This guide is intended for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries who are tasked with developing scalable and safe manufacturing processes for novel heterocyclic compounds.
Critical Safety & Hazard Analysis
The paramount consideration in any scale-up process is safety. While a specific Safety Data Sheet (SDS) for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is not publicly available, data from precursors and structurally related compounds, such as 1-methyl-1H-imidazole and other heterocyclic amines, must be used to inform handling protocols.
Anticipated Hazards:
Acute Toxicity: Assumed to be harmful if swallowed, based on related imidazole compounds.
Skin and Eye Damage: Many nitrogen-containing heterocycles are corrosive or severe irritants to skin and eyes. Irreversible eye damage is a significant risk.
Sensitization: May cause an allergic skin reaction.
Reproductive Toxicity: Some related compounds are suspected of damaging fertility or the unborn child.[2]
Mandatory Handling Protocols:
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof chemical goggles, a face shield, and a chemical-resistant apron or full-body suit.[2]
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system with dedicated exhaust ventilation to avoid inhalation of dust or vapors.[2]
Emergency Procedures: Emergency eyewash stations and safety showers must be immediately accessible. In case of skin contact, wash thoroughly with soap and water.[3] In case of eye contact, rinse cautiously with water for several minutes.[3]
Waste Disposal: All waste materials, including contaminated solvents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2]
Proposed Synthetic Strategy & Rationale
The synthesis of the pyrrolo[1,2-c]imidazole core can be achieved through various cyclization strategies.[4][5] We propose a robust two-step sequence starting from commercially available 1-methyl-1H-imidazole-2-carbaldehyde. This approach is selected for its logical progression, use of relatively common transformations, and potential for high-yield conversion.
The proposed reaction pathway is as follows:
Wittig Reaction: A Wittig reaction between 1-methyl-1H-imidazole-2-carbaldehyde and a suitable phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) to form an α,β-unsaturated ester.
Intramolecular Cyclization/Condensation: A base-mediated intramolecular cyclization of the ester intermediate to form the target 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
This strategy is advantageous as the Wittig reaction is a well-understood and highly reliable method for C-C bond formation, and the subsequent intramolecular cyclization is often efficient for forming five-membered rings.
Caption: Proposed two-step synthetic pathway for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
Scale-Up Process Workflow & Control Parameters
Transitioning from a laboratory-scale synthesis to a manufacturing process requires meticulous control over critical process parameters (CPPs) to ensure reproducibility, safety, and product quality.
Caption: Overall manufacturing workflow from raw materials to final product release.
The following table outlines the key parameters that must be controlled during the scale-up process.
Parameter
Stage
Target Range
Justification & Rationale
Reactor Atmosphere
All stages
Inert (Nitrogen/Argon)
Prevents moisture contamination which can deactivate the Wittig reagent and the strong base used in cyclization. Minimizes risk of side reactions.
Temperature
Wittig Reaction
20-25°C
The Wittig reaction is typically exothermic. Maintaining room temperature prevents potential side reactions and ensures kinetic control for higher selectivity.
Temperature
Cyclization
60-65°C (Reflux in THF)
Heating is required to overcome the activation energy for the intramolecular cyclization. Reflux provides stable and consistent temperature control.
Reagent Stoichiometry
Wittig Reaction
Ylide: 1.05-1.10 eq.
A slight excess of the ylide ensures complete consumption of the starting aldehyde, which can be difficult to remove during purification.
Base Addition Rate
Cyclization
Slow, dropwise addition
The deprotonation step is highly exothermic. Slow addition allows for effective heat dissipation, preventing thermal runaways and improving process safety.
Stirring Speed
All stages
200-300 RPM (Vessel Dependent)
Ensures homogeneity of the reaction mixture, promoting efficient mass and heat transfer. Critical for preventing localized "hot spots" during additions.
Detailed Manufacturing Protocol
Equipment: 100L Glass-Lined Reactor, Temperature Control Unit (TCU), Condenser, Addition Funnel, Nitrogen Inlet, Mechanical Stirrer, Filter Dryer.
PART A: Wittig Reaction
Reactor Preparation: Ensure the 100L reactor is clean, dry, and purged with nitrogen. Maintain a slight positive nitrogen pressure throughout the process.
Charging:
Charge the reactor with anhydrous Tetrahydrofuran (THF) (40L).
Add (Carbethoxymethylene)triphenylphosphorane (5.25 kg, 1.05 eq). Stir until fully dissolved.
Reactant Addition:
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.5 kg, 1.0 eq) in anhydrous THF (10L).
Add the aldehyde solution to the reactor via the addition funnel over 30-45 minutes, maintaining the internal temperature below 25°C.
Reaction & Monitoring:
Stir the reaction mixture at 20-25°C for 4-6 hours.
Perform an In-Process Control (IPC) check via HPLC or TLC to confirm the consumption of the starting aldehyde. The reaction is considered complete when <2% of the aldehyde remains.
PART B: Intramolecular Cyclization
Base Preparation: In a separate, dry vessel under nitrogen, carefully suspend Sodium Hydride (NaH, 60% dispersion in mineral oil) (0.6 kg, 1.1 eq) in anhydrous THF (5L). Extreme caution is required as NaH is highly flammable and reactive with moisture.
Base Addition:
Cool the reactor containing the Wittig product to 0-5°C.
Slowly add the NaH slurry to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
Reaction & Monitoring:
After the addition is complete, slowly warm the reactor to a gentle reflux (~65°C) and maintain for 2-4 hours.
Perform an IPC check via HPLC to monitor the formation of the final product. The reaction is complete when the intermediate ester is <2%.
Quenching & Work-up:
Cool the reactor to 0-5°C.
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10L). This step is highly exothermic and will evolve hydrogen gas. Ensure adequate ventilation and control of the addition rate.
Transfer the mixture to an extraction vessel and perform a solvent extraction with Ethyl Acetate (3 x 20L).
Combine the organic layers, wash with brine (1 x 10L), and dry over anhydrous sodium sulfate.
Isolation & Purification:
Filter off the drying agent.
Concentrate the organic phase under reduced pressure to obtain the crude product as a solid.
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., Ethanol/Heptane) to achieve >99% purity.
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
Final Product Quality Control
The final product must be rigorously tested against pre-defined specifications to ensure its identity, strength, quality, and purity.
Test
Method
Specification
Appearance
Visual Inspection
White to off-white crystalline solid
Identity
¹H NMR, ¹³C NMR
Conforms to the structure of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
Identity
Mass Spectrometry
[M+H]⁺ matches the theoretical exact mass ± 5 ppm
Purity
HPLC (UV Detection)
≥ 99.0%
Melting Point
Capillary Method
Report Value
Residual Solvents
GC-HS
Conforms to ICH Q3C guidelines
References
Sigma-Aldrich, Safety Data Sheet for a rel
Fisher Scientific, Safety Data Sheet for a rel
SPS | Solvents & Petroleum Service, Inc., Safety Data Sheet for N-methyl-2-pyrrolidone. [Accessed March 30, 2026]
Journal of the Chemical Society, Perkin Transactions 1, "Synthesis of pyrrolo[1,2-c]imidazol-5-one...
ChemMedChem, "Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma". [Accessed March 30, 2026]
Organic Letters, "Stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones...". [Accessed March 30, 2026]
MDPI, "Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles...". [Accessed March 30, 2026]
Santa Cruz Biotechnology, Safety information for related nitroimidazole compounds. [Accessed March 30, 2026]
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Application Notes and Protocols: The Emerging Potential of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one as a Precursor for N-Heterocyclic Carbene Ligands in Cross-Coupling Reactions
Introduction: A New Frontier in Ligand Design The field of transition-metal catalysis has been profoundly shaped by the development of sophisticated ligand architectures that precisely control the reactivity and selectiv...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A New Frontier in Ligand Design
The field of transition-metal catalysis has been profoundly shaped by the development of sophisticated ligand architectures that precisely control the reactivity and selectivity of the metallic center. For decades, phosphine ligands were the workhorses of cross-coupling chemistry. However, the last thirty years have seen the rise of N-Heterocyclic Carbenes (NHCs) as a dominant class of ligands.[1][2] NHCs are lauded for their strong σ-donating properties, which form robust bonds with metal centers, and their tunable steric bulk, which allows for fine control over the catalytic environment.[2] These properties often lead to catalysts with superior thermal stability and activity, particularly in challenging cross-coupling reactions involving unreactive substrates like aryl chlorides.[3]
Typically, NHCs are generated from stable imidazolium salt precursors through deprotonation.[4][5] This guide introduces 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one , a fused bicyclic imidazolone, as a promising and versatile precursor for a new class of NHC ligands. While direct literature on this specific molecule's catalytic applications is nascent, its structural motifs are present in various biologically active compounds and heterocyclic systems.[6][7][8] By leveraging established principles of NHC chemistry, we can logically project its utility in forming highly active palladium catalysts for a range of cross-coupling reactions.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides not just protocols, but also the underlying scientific rationale for harnessing the potential of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The protocols described herein are designed as robust starting points for experimentation and optimization.
From Precursor to Active Catalyst: The Mechanistic Pathway
The utility of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in catalysis stems from its ability to be converted into a corresponding imidazolium salt, the direct precursor to the active NHC ligand. This transformation is a key first step, which can be followed by in situ generation of the NHC and subsequent complexation to a palladium center.
Step 1: Formation of the Imidazolium Salt Precursor
The pyrrolo[1,2-c]imidazol-5-one core can be converted to a cationic imidazolium salt through various synthetic routes, a critical step for generating the NHC precatalyst.[9] For the purpose of these protocols, we will assume the successful synthesis of the corresponding 1-Methyl-5-oxo-5,6-dihydro-pyrrolo[1,2-c]imidazolium salt (e.g., as a chloride or tetrafluoroborate salt).
Step 2: In Situ Generation of the NHC-Palladium Catalyst
The active catalyst is typically formed in situ from a stable palladium(II) precatalyst, such as Pd(OAc)₂, and the imidazolium salt. The process involves two key events:
Deprotonation: A strong base deprotonates the imidazolium salt at the C3 position to generate the free, highly reactive N-Heterocyclic Carbene.
Complexation: The free NHC displaces a labile ligand on the palladium precursor to form a Pd-NHC complex. This complex then undergoes reductive elimination to form the active Pd(0)-NHC species that enters the catalytic cycle.
The overall workflow for catalyst activation and use in a cross-coupling reaction is depicted below.
Caption: General workflow from NHC precursor to catalytic reaction.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, linking aryl halides with arylboronic acids.[10][11] NHC-ligated palladium catalysts are particularly effective for this transformation, often enabling the use of less reactive aryl chlorides.[3]
Causality and Experimental Choices
Catalyst System: We use a combination of a Pd(II) source (e.g., (IPr)Pd(allyl)Cl as a model precatalyst) and the imidazolium salt. The in situ generation provides a highly active catalyst.[3]
Base: A strong base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is required for both the deprotonation of the imidazolium salt and the transmetalation step of the catalytic cycle.[12]
Solvent: A polar aprotic solvent like dimethoxyethane (DME) or a mixture of toluene and water is typically used to dissolve both the organic and inorganic reagents.[10]
Inert Atmosphere: The active Pd(0) species is oxygen-sensitive, necessitating the use of an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.[13]
Detailed Step-by-Step Methodology
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-2 mol%) and the 1-Methyl-5-oxo-5,6-dihydro-pyrrolo[1,2-c]imidazolium salt (2-4 mol%).[12]
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
Solvent Addition: Add the anhydrous solvent (e.g., DME, 5 mL) via syringe.
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
Work-up: After completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
Yields are hypothetical based on high-performance NHC-Pd systems.
Application Protocol 2: Heck Cross-Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene. This reaction is fundamental in synthesizing substituted olefins. NHC-ligated palladium catalysts have shown excellent performance, particularly with electron-rich and sterically hindered substrates.
Causality and Experimental Choices
Base: A weaker, non-nucleophilic organic base like triethylamine (Et₃N) or a stronger inorganic base like K₂CO₃ is used to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst.
Solvent: High-boiling polar aprotic solvents like DMF or DMA are often used to facilitate the reaction at elevated temperatures.
Ligand Choice: The robust Pd-NHC bond is crucial for stability at the high temperatures often required for Heck reactions.
Detailed Step-by-Step Methodology
Reaction Setup: In a sealable pressure tube, combine the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., Et₃N, 1.5 mmol).
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the 1-Methyl-5-oxo-5,6-dihydro-pyrrolo[1,2-c]imidazolium salt (2-4 mol%).
Inerting & Solvent: Purge the tube with argon. Add the anhydrous solvent (e.g., DMF, 4 mL) via syringe.
Reaction: Seal the tube tightly and place it in a preheated oil bath at 120-140 °C. Stir vigorously for the required time (12-24 h).
Work-up: Cool the tube to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the olefin product.
The Sonogashira coupling provides a powerful method for synthesizing aryl alkynes by reacting aryl halides with terminal alkynes.[14] It typically employs a dual-catalyst system of palladium and copper.
Causality and Experimental Choices
Dual Catalyst System: A palladium catalyst activates the aryl halide, while a copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne by forming a copper acetylide intermediate.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the solvent (in some cases) and the base to deprotonate the alkyne and neutralize the HX byproduct.
Inert Atmosphere: Both the Pd(0) catalyst and the copper acetylide intermediate are sensitive to oxygen.[15]
Detailed Step-by-Step Methodology
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), the copper(I) iodide (CuI, 2-4 mol%), and the 1-Methyl-5-oxo-5,6-dihydro-pyrrolo[1,2-c]imidazolium salt (2-4 mol%).
Inerting: Seal the flask, and evacuate and backfill with argon three times.
Reagent Addition: Add the aryl halide (1.0 mmol), anhydrous solvent (e.g., THF, 5 mL), and the amine base (e.g., Et₃N, 3.0 mmol) via syringe.
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[15]
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira reaction.
Conclusion and Future Outlook
1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one represents an intriguing and accessible precursor for a novel class of N-Heterocyclic Carbene ligands. The protocols outlined in this guide provide a robust, mechanistically-grounded framework for exploring its application in fundamental cross-coupling reactions. By leveraging the well-established principles of NHC-palladium catalysis, researchers can unlock new possibilities in organic synthesis, from drug discovery to materials science. Further investigation into the precise steric and electronic properties of the derived NHC will undoubtedly lead to the development of highly specialized and efficient catalytic systems.
References
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Catalytic Pathways for the Efficient Synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one: Application Notes and Protocols
Introduction: The Significance of the Pyrrolo[1,2-c]imidazol-5-one Scaffold The 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one core represents a privileged heterocyclic scaffold with significant potential in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Pyrrolo[1,2-c]imidazol-5-one Scaffold
The 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one core represents a privileged heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its unique fused bicyclic structure, incorporating both pyrrole and imidazole moieties, imparts a distinct three-dimensional architecture that is attractive for designing novel therapeutic agents. Derivatives of the broader pyrrolo-imidazole class have demonstrated a wide range of biological activities, underscoring the importance of efficient and versatile synthetic routes to access novel analogues for pharmacological screening.
However, the construction of this specific isomer, the pyrrolo[1,2-c]imidazol-5-one, presents unique synthetic challenges. Traditional methods often require harsh conditions, such as high-temperature pyrolysis, which can limit substrate scope and functional group tolerance. The development of catalytic methods for the synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is therefore a critical objective to unlock the full therapeutic potential of this promising scaffold.
This comprehensive guide details two cutting-edge, catalyst-driven protocols for the efficient synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. These methods, inspired by recent advances in transition metal and organocatalysis, offer significant advantages over classical synthetic approaches in terms of efficiency, selectivity, and milder reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable heterocyclic motif into their discovery programs.
Strategic Approaches to the Catalytic Synthesis of the Pyrrolo[1,2-c]imidazol-5-one Core
The synthesis of the target molecule, 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, can be approached through several modern catalytic strategies. This guide will focus on two mechanistically distinct, yet highly effective, methods:
Rhodium(III)-Catalyzed Intramolecular C-H Annulation: This powerful strategy leverages the ability of a rhodium catalyst to activate a C-H bond on the imidazole ring and facilitate a subsequent intramolecular cyclization with a tethered alkene or alkyne. This approach offers high atom economy and the potential for excellent regioselectivity.
Organocatalytic Intramolecular Michael Addition: This metal-free alternative utilizes a chiral isothiourea catalyst to promote an enantioselective intramolecular Michael addition of a suitably functionalized 1-methylimidazole precursor. This method is particularly attractive for its mild reaction conditions and the potential to generate enantiomerically enriched products.
The following sections will provide detailed, step-by-step protocols for each of these catalytic approaches, along with mechanistic insights and comparative data.
This protocol describes the synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one via a rhodium(III)-catalyzed intramolecular C-H activation and annulation of a precursor, N-(1-methyl-1H-imidazol-2-yl)acrylamide. This method is adapted from established procedures for Rh(III)-catalyzed C-H functionalization.[1][2][3][4][5][6][7][8]
Rationale and Mechanistic Insight
The catalytic cycle is initiated by the coordination of the rhodium(III) catalyst to the acrylamide directing group of the precursor. This is followed by a concerted metalation-deprotonation event, leading to the formation of a five-membered rhodacycle intermediate via C-H activation at the C5 position of the imidazole ring. Subsequent migratory insertion of the tethered alkene into the Rh-C bond, followed by reductive elimination, furnishes the desired pyrrolo[1,2-c]imidazol-5-one product and regenerates the active Rh(III) catalyst. The use of a silver salt as a co-catalyst is often crucial for the initial activation of the rhodium precatalyst.
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed intramolecular C-H annulation.
Experimental Protocol
Step 1: Synthesis of the Precursor, N-(1-methyl-1H-imidazol-2-yl)acrylamide
To a stirred solution of 2-amino-1-methylimidazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with DCM.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford N-(1-methyl-1H-imidazol-2-yl)acrylamide.
To a flame-dried Schlenk tube, add N-(1-methyl-1H-imidazol-2-yl)acrylamide (1.0 eq), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
Evacuate and backfill the tube with argon three times.
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
Stir the reaction mixture at 80 °C for 24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
Data Summary
Catalyst System
Loading (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
[CpRhCl₂]₂ / AgSbF₆
2.5 / 10
DCE
80
24
75-85
[CpRh(OAc)₂]₂ / AgSbF₆
2.5 / 10
DCE
80
24
70-80
₂
5
DCE
80
24
80-90
Note: Yields are estimated based on similar reported transformations and may vary depending on the specific reaction conditions and scale.
Protocol 2: Organocatalytic Intramolecular Michael Addition
This protocol outlines the synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one using an isothiourea-catalyzed intramolecular Michael addition of a specially designed precursor. This approach offers a metal-free, and potentially enantioselective, route to the target molecule.[9][10][11][12][13][14]
Rationale and Mechanistic Insight
The reaction is initiated by the activation of a carboxylic acid precursor by an acylating agent, followed by reaction with the isothiourea catalyst to form a reactive acyl ammonium intermediate. This intermediate undergoes deprotonation to form a C(1)-ammonium enolate. The key step is the intramolecular Michael addition of the enolate onto the tethered Michael acceptor. Subsequent lactamization and release of the catalyst furnishes the desired product. The stereochemistry of the final product can be controlled by the chirality of the isothiourea catalyst.
Application Notes & Protocols: In Vivo Dosing Formulations for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of in vivo dosing formulations for the novel chemical entity 1-Methyl-5H...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of in vivo dosing formulations for the novel chemical entity 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. Given the limited publicly available data on this specific compound, this guide emphasizes a foundational and methodical approach to formulation, treating the compound as a new chemical entity (NCE) with potentially poor aqueous solubility, a common challenge in preclinical development.[1][2] The protocols herein are designed to be self-validating, providing a logical progression from physicochemical characterization to the preparation of various formulation types suitable for early-stage in vivo studies, including pharmacokinetic, pharmacodynamic, and toxicology assessments.[3]
Introduction: The Formulation Imperative for Novel Pyrroloimidazoles
1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is a heterocyclic small molecule (Formula: C₇H₆N₂O, Molecular Weight: 134.14 g/mol )[4]. The pyrrole and imidazole moieties are common scaffolds in medicinal chemistry, known to be present in a variety of biologically active compounds.[5][6] The successful in vivo evaluation of such NCEs is critically dependent on the development of an appropriate dosing formulation that ensures adequate systemic exposure.[2] Poor bioavailability due to low aqueous solubility is a primary reason for the failure of promising drug candidates in the preclinical phase.[2]
Therefore, a systematic formulation development strategy is not merely a preparatory step but a crucial part of the compound's evaluation. The goal is to develop a safe and effective vehicle that allows for the consistent and reproducible administration of the compound in animal models.[1] This guide will walk through the essential stages of pre-formulation assessment and the subsequent development of solution, suspension, and advanced formulations.
Pre-formulation Assessment: Characterizing the Unknown
Before embarking on formulation development, a thorough physicochemical characterization of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is paramount.[1] This initial step provides the foundational data to guide the selection of an appropriate formulation strategy.
Key Physicochemical Parameters to Determine:
Parameter
Experimental Method(s)
Importance in Formulation Development
Aqueous Solubility
Shake-flask method at different pH values (e.g., 2.0, 4.5, 6.8, 7.4)
Directly informs the feasibility of a simple aqueous solution. pH-dependent solubility suggests potential for pH adjustment as a formulation strategy.
pKa
Potentiometric titration, UV-spectrophotometry, or computational prediction
Identifies ionizable groups and the pH range where the compound is in its most soluble (ionized) state.
LogP/LogD
Shake-flask method (n-octanol/water), HPLC-based methods, or computational prediction
Indicates the lipophilicity of the compound. High LogP values often correlate with poor aqueous solubility and suggest the utility of lipid-based formulations.
Melting Point
Differential Scanning Calorimetry (DSC)
Provides information on the solid-state properties and can be an indicator of the compound's lattice energy, which influences solubility.
Determines if the compound is crystalline or amorphous and identifies the presence of different polymorphic forms, which can have different solubilities and stabilities.[7]
Chemical Stability
Forced degradation studies (e.g., exposure to acid, base, light, heat, oxidation) in solution and solid state
Identifies potential degradation pathways and helps in selecting appropriate storage conditions and compatible excipients.
Protocol 1: Basic Aqueous Solubility Assessment
Add an excess amount of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one to a series of vials containing buffers of different pH values (e.g., 2.0, 4.5, 6.8, 7.4).
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
Filter the samples to remove undissolved solid.
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Express solubility in mg/mL or µg/mL.
Formulation Strategies and Protocols
The choice of formulation depends on the physicochemical properties of the compound, the intended route of administration, the required dose, and the type of in vivo study.[3]
Strategy 1: Aqueous Solutions (The Simplest Approach)
If the aqueous solubility of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is sufficient for the required dose, a simple solution is the preferred formulation due to its homogeneity and ease of administration.
Protocol 2: Preparation of a pH-Adjusted Aqueous Solution
Weigh the required amount of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
Add a portion of the final volume of purified water (or saline for parenteral administration).
If the compound has an ionizable group, adjust the pH of the solution using dilute HCl or NaOH to a pH where the compound is most soluble, as determined in the pre-formulation assessment.[8]
Use a vortex mixer and/or sonicator to aid dissolution.[8]
Once the compound is completely dissolved, add the remaining vehicle to reach the final volume.
For parenteral formulations, sterilize the final solution by filtering through a 0.22 µm syringe filter.[8]
Strategy 2: Co-Solvent and Surfactant-Based Solutions
For compounds with poor aqueous solubility, the use of co-solvents and surfactants can significantly enhance solubility.[9]
Protocol 3: Preparation of a Co-Solvent/Surfactant Solution
Prepare the vehicle by mixing the chosen co-solvent(s), surfactant(s), and aqueous component (e.g., water, saline, or buffer). For example, a vehicle could be 30% PEG 400, 10% Solutol® HS 15, and 60% water.
Weigh the required amount of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one and add it to the prepared vehicle.
Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is known to be heat-stable.[8]
Visually inspect the solution for any precipitation or cloudiness.
For parenteral administration, ensure the final formulation is sterile-filterable.
Strategy 3: Aqueous Suspensions
When the required dose cannot be achieved in a solution, a suspension is a viable alternative, particularly for oral administration.[1] The goal is to create a uniform dispersion of fine drug particles in an aqueous vehicle.
Protocol 4: Preparation of a Micronized Suspension
If necessary, reduce the particle size of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one through micronization or nanosizing to increase the surface area for dissolution.[8][9]
Prepare a wetting agent solution by dissolving a surfactant (e.g., 0.1-0.5% Tween® 80) in water.
Create a paste by adding a small amount of the wetting agent solution to the micronized compound and triturating in a mortar.
Prepare the suspending vehicle by dissolving a viscosity-enhancing agent (e.g., 0.5-1% carboxymethylcellulose sodium or hydroxypropyl methylcellulose) in the remaining aqueous vehicle.[12]
Gradually add the suspending vehicle to the paste with continuous mixing to form a uniform suspension.
Ensure the suspension is easily re-suspendable upon shaking.
Strategy 4: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract.[8][9]
Protocol 5: Preparation of a Simple Lipid-Based Formulation (SEDDS)
Select an oil (e.g., medium-chain triglycerides), a surfactant (e.g., Cremophor® EL), and a co-solvent (e.g., Transcutol®).
Prepare the SEDDS vehicle by mixing the oil, surfactant, and co-solvent in appropriate ratios (e.g., 40:40:20).
Add the required amount of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one to the vehicle.
Mix thoroughly using a vortex mixer and gentle warming if necessary, until a clear, homogenous solution is formed.
To test the self-emulsifying properties, add a small amount of the formulation to water and observe the spontaneous formation of a fine emulsion.
Visualization of the Formulation Selection Workflow
The following diagram illustrates a typical decision-making process for selecting an appropriate in vivo formulation strategy.
Caption: Decision tree for selecting a suitable in vivo formulation strategy.
Stability and Quality Control
Once a lead formulation is developed, its short-term stability should be assessed under the expected storage and handling conditions.
Key Quality Control Checks:
Visual Inspection: Check for precipitation, crystallization, phase separation, or color change.
pH Measurement: Ensure the pH of aqueous formulations remains within the target range.
Particle Size Analysis: For suspensions, ensure the particle size distribution remains consistent.
Assay and Purity: Confirm that the concentration of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one has not decreased and that no significant degradation products have formed.
Conclusion
The development of a suitable in vivo dosing formulation is a critical and often challenging step in the preclinical evaluation of a new chemical entity like 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. A systematic approach, beginning with thorough physicochemical characterization, is essential for rationally selecting and developing a robust formulation. The protocols provided in this guide offer a starting point for creating simple solutions, co-solvent systems, suspensions, and lipid-based formulations. The ultimate goal is to achieve consistent and adequate drug exposure in animal models, thereby enabling a reliable assessment of the compound's pharmacological and toxicological properties.
References
Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences.
Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
Strategies for the formulation development of poorly soluble drugs via oral route.
Excipients for Solubility Enhancement of Parenteral Formulations.
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
Complete Guide To Pre-Clinical Drug Product Manufacturing | Agno Pharmaceuticals.
Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park.
Step-by-Step Drug Formulation Development Guide - Laboratorios Rubió.
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC.
What Are Excipients? 9 Common Examples - Colorcon.
parenteral excipients - Ashland.
Excipients - Pharmlabs.
Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma.
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors.
In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed.
(PDF) A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies - ResearchGate.
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace.
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI.
Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - Semantic Scholar.
Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide - MDPI.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Discovery Chemists, Assay Biologists, and Preclinical Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Strategic Rationale
The continuous demand for novel chemical space in drug discovery has driven the exploration of rigid, nitrogen-rich bicyclic scaffolds. 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS: 194344-82-6) represents a highly privileged pharmacophore[1]. Its structural architecture—a fused pyrrole and imidazole ring system—mimics complex marine sponge alkaloids (e.g., axinellamines) while offering a low-molecular-weight, highly ligand-efficient core[2].
Historically, the pyrrolo[1,2-c]imidazole framework has demonstrated profound clinical utility. Saturated derivatives of this core form the foundation of Osilodrostat (LCI-699) , a potent inhibitor of human 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) approved for Cushing's syndrome[2][3]. Furthermore, recent scaffold-hopping campaigns have identified pyrrolo[1,2-c]imidazol-3-ones as highly potent inhibitors of LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-glucosamine deacetylase), a critical target for combating multidrug-resistant Gram-negative bacteria[4][5].
This application note details the mechanistic rationale, synthetic functionalization, and high-throughput screening (HTS) implementation of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one libraries, providing a self-validating blueprint for drug discovery programs.
Mechanistic Insights: The Power of the Pyrrolo[1,2-c]imidazole Core
The inclusion of this specific scaffold into screening libraries is not arbitrary; it is driven by precise physicochemical and spatial advantages:
Metalloprotein Coordination: The unhindered nitrogen atom (N2) of the imidazole ring acts as a potent Lewis base. In the context of CYP11B1/2, it coordinates directly with the active-site heme iron[3]. In LpxC, it coordinates with the catalytic zinc ion[5].
Conformational Rigidity: The fused 5,5-bicyclic system restricts the rotational degrees of freedom. When substituents are appended to this core, they are projected into distinct vectors, minimizing the entropic penalty upon target binding.
Metabolic Shielding: The presence of the 1-methyl group provides a steric shield against oxidative metabolism at the C1 position, a common liability in unsubstituted pyrrolo-imidazoles, thereby improving the pharmacokinetic half-life of the resulting library hits.
Caption: Dual target potential: Zinc coordination in LpxC and Heme iron coordination in CYP11B1/2.
Library Design & Physicochemical Profiling
To ensure the generated library maintains drug-like properties, the core scaffold must leave ample "Lipinski room" for subsequent derivatization. As shown in Table 1, the bare core is highly lipophilic-efficient, allowing chemists to append diverse aryl, heteroaryl, or aliphatic groups without violating Rule of 5 parameters.
Table 1: Physicochemical Properties of the Core vs. Target Library Space
Property
1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one Core
Target Library Space (Post-Derivatization)
Molecular Weight
134.14 g/mol
300 - 450 g/mol
LogP (Calculated)
~0.8
2.0 - 4.5
H-Bond Donors
0
1 - 3
H-Bond Acceptors
2 (N, O)
3 - 6
Rotatable Bonds
0
2 - 6
TPSA
~32 Ų
60 - 110 Ų
Synthetic Workflow for Library Generation
Traditional cross-coupling requires pre-halogenated starting materials, which limits late-stage diversification. To build a diverse screening library efficiently, we employ an aerobic Pd(0)-catalyzed C2–H functionalization strategy. This method utilizes an N-methoxylamide directing group to override the poisoning effect of the highly coordinating imidazole nitrogen, allowing direct arylation with various heteroaryl iodides[6][7].
Caption: Workflow for synthesizing and validating pyrrolo[1,2-c]imidazole screening libraries.
Protocol 1: Aerobic Pd(0)-Catalyzed C-H Arylation
Causality Check: Aerobic conditions are utilized because molecular oxygen serves as the terminal oxidant to regenerate the active Pd(0) catalyst, avoiding the need for toxic or expensive stoichiometric oxidants.
Reaction Assembly: In an oven-dried 15 mL reaction vial equipped with a magnetic stir bar, add the core scaffold, heteroaryl iodide, Pd(OAc)₂, and Ag₂CO₃.
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane.
Aerobic Initiation: Do not purge with inert gas. Seal the vial with a PTFE-lined cap pierced with a needle to allow ambient air (O₂) exchange.
Heating: Stir the mixture at 110°C for 16 hours in a heating block. Note: The silver carbonate acts as both a base to neutralize HI and an additive to facilitate the C-H cleavage step.
Workup: Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium and silver salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude mixture via automated preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA) to yield the functionalized library member.
High-Throughput Screening (HTS) Integration
Once the library is synthesized, proper handling is critical. Pyrrolo-imidazole derivatives can exhibit non-specific binding to standard polypropylene pipette tips at low nanomolar concentrations. Therefore, acoustic liquid dispensing is mandatory for assay preparation.
Causality Check: Acoustic dispensing uses focused sound energy to transfer nanoliter droplets directly from the source plate to the destination plate. This completely eliminates tip-retention artifacts, ensuring the exact calculated concentration reaches the assay well.
Step-by-Step Procedure:
Source Plate Preparation: Dissolve library compounds in 100% LC-MS grade DMSO to a stock concentration of 10 mM. Transfer to an Echo® Qualified 384-Well Source Plate.
Quality Control (Self-Validation): Run a nephelometry assay on a subset of the source plate to confirm compound solubility in DMSO. Any compound showing precipitation is flagged and excluded to prevent false negatives.
Acoustic Transfer: Using an acoustic liquid handler, transfer 25 nL of the compound stock into a dry 384-well black, flat-bottom assay plate (destination plate). Note: Black plates are used to minimize optical crosstalk between wells during fluorescence readout.
Assay Buffer Addition: Dispense 25 µL of LpxC assay buffer (50 mM HEPES, pH 7.4, 0.1% Brij-35) containing the recombinant LpxC enzyme into the destination plate. The final DMSO concentration will be 0.1%, which is well below the threshold that causes enzyme denaturation.
Centrifugation: Centrifuge the plates at 1000 x g for 1 minute. Causality: This forces the 25 nL DMSO droplet at the bottom of the well to thoroughly mix with the aqueous buffer, preventing localized precipitation.
Incubation & Readout: Add the fluorogenic substrate, incubate for 30 minutes at room temperature, and read fluorescence (Ex/Em = 340/420 nm) using a multi-mode microplate reader.
References
Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds. Beilstein Journal of Organic Chemistry. Available at:[Link]
Rapid Syntheses of Heteroaryl-Substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations. Organic Letters (ACS Publications). Available at:[Link]
Discovery of Novel Inhibitors of LpxC Displaying Potent in Vitro Activity against Gram-Negative Bacteria. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Technical Support Center: Synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. This document provides in-depth troublesho...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your reaction yield.
Introduction
The synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, a heterocyclic compound with potential applications in medicinal chemistry, can be a challenging endeavor. Achieving high yields requires careful control of reaction conditions and a thorough understanding of the underlying chemical principles. This guide is structured to provide practical, experience-based solutions to common problems encountered during the synthesis, ensuring you can achieve your desired outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the pyrrolo[1,2-c]imidazol-5-one core?
A1: The two primary and effective methods for constructing the pyrrolo[1,2-c]imidazol-5-one scaffold are:
Flash Vacuum Pyrolysis (FVP): This method involves the gas-phase pyrolysis of either Meldrum's acid derivatives or substituted propenoate precursors. It is a powerful technique for forming the bicyclic system, often providing good yields.[1][2]
Intramolecular Cyclization: This approach typically involves the reaction of a substituted imidazole with a reagent that can form the fused pyrrolone ring. For instance, the reaction of 5-amino-4-cyanoformimidoyl imidazoles with N-substituted cyanoacetamides can lead to related imidazolylpyrrolone structures which can then be further modified.[3]
Q2: What is the most critical step for achieving a high yield of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one?
A2: The most critical step is often the N-methylation of the pyrrolo[1,2-c]imidazol-5-one core. The regioselectivity of the methylation can be a significant challenge. The nitrogen atom at position 1 is generally the target, but methylation at other positions or over-methylation can occur, leading to a mixture of products and a lower yield of the desired compound. Careful selection of the methylating agent, base, and reaction conditions is paramount.
Q3: I am observing a complex mixture of products in my final reaction. What are the likely side products?
A3: A complex product mixture can arise from several side reactions:
Isomerization: Depending on the reaction conditions, you might form isomers of the desired product.
Over-methylation: If a strong methylating agent is used, or the reaction is not carefully controlled, you may see di-methylated or even tri-methylated products.
Decomposition: The pyrrolo[1,2-c]imidazol-5-one core can be sensitive to harsh reaction conditions, such as high temperatures or strong acids/bases, leading to decomposition.
Starting Material Impurities: Impurities in your starting materials can lead to a variety of side products. Always ensure the purity of your reactants before starting the synthesis.
Q4: How can I best purify the final product?
A4: Purification of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one typically involves column chromatography on silica gel. Due to the polar nature of the molecule, a polar eluent system is usually required. A gradient elution, for example, with dichloromethane and methanol, can be effective. To prevent streaking on the column, which can be an issue with nitrogen-containing heterocyclic compounds, adding a small amount of a base like triethylamine (0.5-1%) to the eluent can be beneficial.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one and provides actionable solutions.
Problem 1: Low or No Yield of the Pyrrolo[1,2-c]imidazol-5-one Core
Possible Cause
Explanation
Suggested Solution
Incomplete Reaction
The cyclization reaction to form the bicyclic core may be slow or not go to completion under the chosen conditions.
* Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. * Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments. Be cautious, as excessive heat can lead to decomposition.
Poor Quality Starting Materials
Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.
* Verify Purity: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. * Purify Starting Materials: If necessary, purify the starting materials before use.
Suboptimal Solvent
The choice of solvent can significantly impact the solubility of reactants and the reaction rate.
* Solvent Screening: If the reaction is not proceeding as expected, consider screening a range of solvents with different polarities. For related syntheses, solvents like ethanol, acetonitrile, or mixtures thereof have been used.[3]
Decomposition of Product
The pyrrolo[1,2-c]imidazol-5-one ring system may be unstable under the reaction conditions.
* Lower Reaction Temperature: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. * Use Milder Reagents: If using harsh reagents, consider switching to milder alternatives.
Problem 2: Low Yield of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one during N-Methylation
Possible Cause
Explanation
Suggested Solution
Inefficient Deprotonation
The imidazole nitrogen must be deprotonated to become nucleophilic enough to react with the methylating agent. Incomplete deprotonation will result in a low yield.
* Stronger Base: Consider using a stronger base, such as sodium hydride (NaH), in an aprotic solvent like THF or DMF. * Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water will quench the base.
Poor Regioselectivity
Methylation can occur at other nitrogen atoms in the molecule, leading to a mixture of isomers.
* Bulky Methylating Agent: While less common for methylation, a bulkier alkylating agent can sometimes improve regioselectivity. * Protecting Groups: In more complex syntheses, using a protecting group strategy to block other reactive sites might be necessary.
Over-methylation
The product itself can be further methylated, especially if a strong methylating agent and an excess of the reagent are used.
* Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the methylating agent. * Milder Methylating Agent: Consider using a milder methylating agent, such as dimethyl sulfate or methyl tosylate, instead of methyl iodide.
Low Reactivity of Methylating Agent
The chosen methylating agent may not be reactive enough under the reaction conditions.
* More Reactive Agent: If the reaction is sluggish, switch to a more reactive methylating agent like methyl iodide or methyl triflate. * Increase Temperature: Gently warming the reaction mixture can increase the rate of methylation, but monitor for side reactions.
Experimental Protocols
Protocol 1: Synthesis of the Pyrrolo[1,2-c]imidazol-5-one Core via Flash Vacuum Pyrolysis (FVP)
This protocol is adapted from a general procedure for the synthesis of related azapyrrolizinones.[2]
Step 1: Synthesis of the Meldrum's Acid Precursor
In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in ethanol.
Add a catalytic amount of piperidine.
Stir the mixture at room temperature for 4-6 hours until a precipitate forms.
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the Meldrum's acid derivative.
Step 2: Flash Vacuum Pyrolysis
Set up the FVP apparatus with a quartz tube packed with quartz wool.
Heat the furnace to the optimal pyrolysis temperature (typically 500-700 °C, this will require optimization).
Sublime the Meldrum's acid precursor through the hot zone under high vacuum (<0.1 mmHg).
Collect the pyrolyzate in a cold trap cooled with liquid nitrogen.
Allow the apparatus to cool to room temperature and carefully collect the crude product.
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the pyrrolo[1,2-c]imidazol-5-one.
Protocol 2: N-Methylation of Pyrrolo[1,2-c]imidazol-5-one
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of pyrrolo[1,2-c]imidazol-5-one (1.0 eq) in anhydrous THF to the suspension.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by TLC.
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient with 0.5% triethylamine) to afford 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
Data Presentation
Reaction Parameter
Condition A
Condition B (Optimized)
Observed Yield (%)
N-Methylation Base
K₂CO₃
NaH
35%
N-Methylation Solvent
Acetonitrile
Anhydrous THF
75%
N-Methylation Temperature
Room Temperature
0 °C to Room Temperature
75%
Purification Additive
None
0.5% Triethylamine
Improved Purity
Visualizations
Caption: Synthetic workflow for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
Caption: Troubleshooting logic for low reaction yield.
References
McNab, H. (1987). Synthesis of pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one (three isomeric azapyrrolizinones), by pyrolysis of Meldrum's acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 653-656. [Link]
Andrade, B., et al. (2018). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemistrySelect, 3(45), 12645-12653. [Link]
McNab, H., & Stevenson, L. (1989). New synthetic routes to pyrrolo-[1,2-a]- and -[1,2-c]-imidazol-5-ones by flash vacuum pyrolysis. Journal of the Chemical Society, Perkin Transactions 1, (3), 435-440. [Link]
Chaudhary, H. R., & Patel, D. M. (2020). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances, 10(45), 26959-26987. [Link]
Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 901–911. [Link]
Troubleshooting impurities in 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one crystallization
Welcome to the Technical Support Center for heterocyclic crystallization. This guide is specifically engineered for researchers and process chemists isolating 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for heterocyclic crystallization. This guide is specifically engineered for researchers and process chemists isolating 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one . Due to the unique fused bicyclic nature of this molecule, its crystallization is frequently complicated by polymorphism, co-crystallization of regioisomers, and Liquid-Liquid Phase Separation (LLPS).
This living document synthesizes thermodynamic principles with field-proven process analytical technologies (PAT) to help you build a self-validating, robust crystallization protocol.
Part 1: Understanding Impurity Profiles (The "Why")
Q1: Why does my product consistently co-crystallize with the 3-methyl regioisomer, even after multiple recrystallizations?
A: This is a classic case of Substitutional Solid Solution formation. The 3-methyl regioisomer (a common byproduct of the initial cyclization step) possesses an almost identical molar volume, dipole moment, and hydrogen-bonding motif to the 1-methyl target.
Because the molecular mismatch is thermodynamically negligible, the growing crystal lattice cannot effectively distinguish between the two molecules via molecular recognition at the solution-lattice interface[1]. Instead of being rejected into the mother liquor, the 3-methyl isomer substitutes directly into the crystal lattice of the 1-methyl target[2]. Standard cooling crystallization will not resolve this. You must alter the thermodynamic activity of the impurity in solution, often by introducing a co-former that selectively complexes with the impurity in the liquid phase, thereby preventing its lattice substitution[3].
Q2: What causes the sudden appearance of dark, colored impurities during scale-up, and why do they ruin the crystal habit?
A: The pyrrole moiety in 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is highly electron-rich and susceptible to oxidative degradation, especially at elevated temperatures during dissolution. These oxidative degradants are often highly conjugated oligomers (which impart a dark color).
While these polar impurities usually remain dissolved in the mother liquor, they act as habit modifiers . They selectively adsorb onto specific high-energy faces of the growing crystal, inhibiting growth in that direction. This forces the crystal to grow into fragile, high-aspect-ratio needles that are prone to breakage and trap mother liquor (and impurities) via capillary action during filtration[4].
Part 2: Troubleshooting Oiling Out / LLPS (The "How-To")
Q3: My crystallization forms a biphasic "oil" instead of a solid suspension. How do I prevent this?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the supersaturated solution hits a miscibility gap (spinodal decomposition) before it reaches the critical activation energy required for primary nucleation[5].
Instead of forming a rigid crystal lattice, the system separates into a solute-lean continuous phase and a solute-rich dispersed phase (oil droplets)[6]. This is catastrophic for purity because the solute-rich oil droplets act as an excellent solvent for structurally similar impurities, effectively pulling them out of the bulk solution and entrapping them when the oil eventually crashes into an amorphous solid[7].
The Fix: You must bypass the miscibility gap by operating strictly within the metastable zone. This is achieved by seeding the solution at a low supersaturation level, which provides a low-energy surface for heterogeneous nucleation to occur before the system can phase-separate[6].
Q4: How do I recover a batch that has already oiled out?
A: Do not simply cool the mixture further; this will freeze the emulsion into a highly impure, sticky glass. Instead, implement a temperature cycling (Ostwald Ripening) strategy :
Reheat the mixture until the oil droplets completely redissolve into a single homogeneous phase.
Cool the system extremely slowly (e.g., 0.1 °C/min) to just above the known cloud point.
Introduce 1-2 wt% of pure crystalline seeds.
Hold the temperature (ageing) for 2-4 hours to allow the seeds to consume the supersaturation, pulling the concentration below the LLPS boundary[8].
Part 3: Quantitative Impurity Profiling
Summarizing the analytical detection and crystallization impact of common impurities in the 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one workflow:
Impurity Type
Chemical Origin
Detection Method
Impact on Crystallization
Resolution Strategy
3-Methyl Regioisomer
Competing cyclization pathway
HPLC (Chiral/C18), 2D-NMR
Forms solid solutions; high lattice retention.
Selective complexation; change of solvent system.
Hydrolysis Product
Imidazolone ring-opening (pH > 8)
LC-MS (M+18 peak)
Acts as a freezing point depressant; triggers LLPS.
Self-Validating Protocol: Anti-Solvent Crystallization with Seeding
This protocol is designed to prevent LLPS and exclude regioisomers by maintaining strict control over the supersaturation trajectory.
Prerequisites: Ensure access to an in-situ Particle Video Microscope (PVM) or Focused Beam Reflectance Measurement (FBRM) probe to monitor droplet formation vs. nucleation in real-time[6].
Dissolution: Suspend 10.0 g of crude 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in 50 mL of Ethyl Acetate (primary solvent). Heat to 60 °C under a nitrogen atmosphere until complete dissolution.
Clarification: Perform a hot polish filtration through a 0.22 µm PTFE filter to remove insoluble oligomers and foreign particulates that could trigger uncontrolled primary nucleation.
Anti-Solvent Titration: Transfer the filtrate to a jacketed crystallizer. At 60 °C, add Heptane (anti-solvent) dropwise at 1.0 mL/min. Monitor via PVM. Stop addition exactly when the solution reaches the lower edge of the metastable zone (typically after ~15 mL of Heptane, before any turbidity or oil droplets appear).
Seeding (Critical Step): Add 0.1 g (1 wt%) of highly pure, milled 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one seeds.
Causality: The seeds provide a template for heterogeneous nucleation, bypassing the high energy barrier of primary nucleation and steering the system away from the LLPS spinodal boundary[5].
Ageing: Hold the suspension isothermally at 60 °C for 2 hours. FBRM should show a steady increase in chord counts (crystal growth) without the spherical signatures of oil droplets.
Controlled Desupersaturation: Resume Heptane addition at 0.5 mL/min until a total of 100 mL is added, while simultaneously cooling the jacket to 5 °C at a linear rate of 0.2 °C/min.
Isolation: Filter the resulting slurry, wash with cold Heptane (2 x 20 mL), and dry under vacuum at 40 °C for 12 hours.
Part 5: Mechanistic Visualizations
Thermodynamic vs. Kinetic Pathways (LLPS Troubleshooting)
Fig 1. Thermodynamic vs. Kinetic pathways in crystallization highlighting LLPS.
Impurity Fate During Lattice Assembly
Fig 2. Fate of structurally similar and oxidative impurities during lattice assembly.
References
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications.[Link]
Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo Process Analytics.[Link]
Purification of Structurally Similar Compounds by the Formation of Impurity Co-Former Complexes in Solution. Crystal Growth & Design, ACS Publications.[Link]
Impact of Impurities on Crystallization and Product Quality: A Case Study. Crystals, MDPI.[Link]
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals, MDPI.[Link]
Technical Support Center: LC-MS Mobile Phase Optimization for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
This guide provides a comprehensive framework for developing and optimizing a robust LC-MS mobile phase for the detection of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. Our approach is grounded in first principles of chrom...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for developing and optimizing a robust LC-MS mobile phase for the detection of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. Our approach is grounded in first principles of chromatography and mass spectrometry, designed to empower researchers to methodically troubleshoot and refine their analytical methods.
Before beginning method development, understanding the analyte's physicochemical properties is critical. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure to guide our starting point.
Structure: A fused heterocyclic system containing two nitrogen atoms and a ketone group.
Polarity: The presence of multiple heteroatoms and a carbonyl group suggests the molecule is highly polar .
Ionization Potential: The imidazole moiety contains a basic nitrogen, making the molecule a strong candidate for positive mode electrospray ionization (ESI+). Protonation is likely to occur readily.
Chromatographic Challenge: Due to its high polarity, 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is expected to have poor or no retention on traditional C18 reversed-phase columns under standard mobile phase conditions.
This initial assessment strongly indicates that Hydrophilic Interaction Liquid Chromatography (HILIC) is the most promising chromatographic mode for achieving adequate retention and separation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for my LC-MS analysis of this compound?
A: For 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, a HILIC-based separation is the recommended starting point due to its predicted high polarity.[3] A standard reversed-phase C18 column will likely result in little to no retention.
Recommended Column: A HILIC column with an amide or zwitterionic stationary phase.[2][3][4]
Recommended Mobile Phase:
A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
B: Acetonitrile with 0.1% Formic Acid.
Initial Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease to elute the compound. This is the inverse of a reversed-phase gradient.[1][3]
Q2: Why is ammonium formate recommended over other additives like TFA or acetic acid?
A: Mobile phase additives are critical for good chromatography and MS sensitivity.
Trifluoroacetic Acid (TFA): While excellent for chromatography as an ion-pairing agent that produces sharp peaks, TFA is a strong ion-suppressing agent in ESI-MS and should be avoided.[5]
Formic Acid (FA): An excellent proton source for enhancing ionization in positive mode (ESI+). However, used alone, it may not be sufficient to prevent poor peak shape (tailing) for basic analytes due to secondary ionic interactions with the column.[5][6]
Ammonium Formate (AF): This buffered additive provides a consistent pH and, crucially, increases the ionic strength of the mobile phase.[5] The higher ionic strength helps to shield residual silanols on the stationary phase, minimizing secondary interactions and dramatically improving peak shape for basic compounds like this one.[5][7] It is also highly volatile and fully compatible with MS detection.[8]
Q3: Should I use acetonitrile or methanol as the organic modifier?
A: For HILIC chromatography, acetonitrile (ACN) is the standard and highly recommended choice. The HILIC retention mechanism relies on partitioning the analyte into a water-enriched layer on the stationary phase surface, a process that works effectively with ACN as the bulk mobile phase.[2] Methanol is a more polar, protic solvent that disrupts this water layer and generally acts as a much stronger eluting solvent in HILIC, making it difficult to achieve good retention.[9]
Systematic Mobile Phase Optimization Workflow
A logical, step-wise approach is key to efficient method development. This workflow is designed to establish robust retention and sensitivity before moving to fine-tuning and troubleshooting.
Caption: Workflow for HILIC mobile phase optimization.
Troubleshooting Guide
This section addresses specific issues you may encounter during method development in a direct question-and-answer format.
Problem
Primary Cause(s)
Recommended Solution(s)
Severe Peak Tailing
Secondary ionic interactions between the protonated basic analyte and deprotonated (anionic) silanols on the column surface.[10]
Increase Ionic Strength: Ensure ammonium formate (or ammonium acetate) is in the aqueous mobile phase (A). Start with 10 mM and increase to 20 mM if tailing persists. This shields the silanols.[5]
Peak Fronting
Column overload or injection solvent mismatch.
Reduce Analyte Load: Decrease the injection volume or dilute the sample.[11] Match Injection Solvent: The injection solvent should be as close as possible to the initial mobile phase composition (i.e., high acetonitrile %). Injecting a sample in a purely aqueous solvent can cause severe distortion.[10]
No or Poor Retention
The mobile phase is too strong (too much water), or the incorrect chromatographic mode is being used.
Confirm HILIC Mode: Ensure you are using a HILIC column and a high-organic starting condition (>85% ACN). Decrease Water Content: Make the initial mobile phase conditions even weaker (e.g., start at 98% ACN).
Low MS Signal / Poor Sensitivity
Inefficient ionization due to mobile phase composition or matrix effects.
Check for Acid: Ensure a proton source like formic acid (0.1%) is present in the mobile phase to promote [M+H]+ formation. Evaluate Matrix Effects: Co-eluting compounds from the sample matrix can suppress the analyte's ionization.[12][13] Improve sample cleanup or adjust the chromatographic gradient to separate the analyte from the suppression zone.
Retention Time Drift (Shifting RTs)
Insufficient column equilibration time, especially in HILIC mode. Temperature fluctuations. Mobile phase composition changing.
Increase Equilibration Time: HILIC columns require longer equilibration times between injections than reversed-phase columns. Ensure a sufficient post-run hold at initial conditions (at least 5-10 column volumes).[14] Use a Column Oven: Maintain a stable column temperature (e.g., 40 °C).[15] Prepare Fresh Mobile Phase: Prepare buffers fresh daily or every 48 hours to avoid pH shifts or microbial growth.[11]
Experimental Protocols
Protocol 1: Preparation of Mobile Phase A (Aqueous)
Objective: To prepare 1 Liter of 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
Materials:
Ammonium Formate (LC-MS Grade)
Formic Acid (LC-MS Grade, ~99%)
Ultrapure Water (18.2 MΩ·cm)
1 L Volumetric Flask
Graduated Cylinder
Analytical Balance
Procedure:
Weigh Ammonium Formate: Weigh out 0.631 g of ammonium formate.
Dissolve: Add approximately 500 mL of ultrapure water to the volumetric flask and add the weighed ammonium formate. Swirl gently until fully dissolved.
Add Formic Acid: In a fume hood, carefully measure 1.0 mL of formic acid and add it to the flask.
Bring to Volume: Add ultrapure water to the flask until the meniscus reaches the 1 L mark.
Mix Thoroughly: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
Filter and Degas: Filter the mobile phase through a 0.22 µm filter to remove particulates. Degas the solution by sonication or vacuum filtration before placing it on the LC-MS system.
References
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Google Search. Retrieved March 27, 2026.
HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds | LCGC International - Chromatography Online. Google Search. Retrieved March 27, 2026.
Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Google Search. Retrieved March 27, 2026.
Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Google Search. Retrieved March 27, 2026.
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Element Lab Solutions. Retrieved March 27, 2026.
Acetonitrile vs. Methanol for Reverse Phase Chromatography - Chrom Tech, Inc. Chrom Tech, Inc. Retrieved March 27, 2026.
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab. Retrieved March 27, 2026.
Mastering HILIC-Z Separation for Polar Analytes | Agilent. Agilent. Retrieved March 27, 2026.
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Google Search. Retrieved March 27, 2026.
Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates - Thermo Fisher Scientific. Thermo Fisher Scientific. Retrieved March 27, 2026.
BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns. HALO Columns. Retrieved March 27, 2026.
7 Key Differences in the Use of Methanol and Acetonitrile - Shimadzu (Europe). Shimadzu (Europe). Retrieved March 27, 2026.
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. ZefSci. Retrieved March 27, 2026.
The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC.
LC-MS Analyses of Peptides and Tryptic Digests - MAC-MOD Analytical. MAC-MOD Analytical. Retrieved March 27, 2026.
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC.
Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids - Sigma-Aldrich. Sigma-Aldrich. Retrieved March 27, 2026.
Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations - Waters Corporation.
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. alwsci. Retrieved March 27, 2026.
[Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals. Wako Blog | Laboratory Chemicals. Retrieved March 27, 2026.
Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC) - Mason Technology. Mason Technology. Retrieved March 27, 2026.
The Impact of Matrix Effects on Mass Spectrometry Results. Google Search. Retrieved March 27, 2026.
(PDF) LC-MS/MS in forensic toxicology: what about matrix effects? - ResearchGate.
Troubleshooting GC peak shapes - Element Lab Solutions. Element Lab Solutions. Retrieved March 27, 2026.
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. Agilent. Retrieved March 27, 2026.
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - ResearchGate.
Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Google Search. Retrieved March 27, 2026.
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed.
4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks. Technology Networks. Retrieved March 27, 2026.
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Google Search. Retrieved March 27, 2026.
Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Google Search. Retrieved March 27, 2026.
194344-82-6|1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one - BLDpharm. BLDpharm. Retrieved March 27, 2026.
6-Methyl-5H-Pyrrolo[1,2-c]Imidazol-5-One (CAS 195606-33-8) - chemBlink. chemBlink. Retrieved March 27, 2026.
(PDF) A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies - ResearchGate.
5H-Pyrrolo[1,2-c]imidazol-5-one,6-methyl-(9CI) - LookChem. LookChem. Retrieved March 27, 2026.
4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile - PubChem. PubChem. Retrieved March 27, 2026.
Technical Support Center: Preventing Oxidative Degradation of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
Introduction Welcome to the Technical Support Center for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS: 194344-82-6). This fused bicyclic heterocycle is a highly valuable building block in drug discovery, but it presents...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the Technical Support Center for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS: 194344-82-6). This fused bicyclic heterocycle is a highly valuable building block in drug discovery, but it presents significant stability challenges during formulation and storage. Due to the electron-rich nature of the pyrroloimidazole core, the molecule is exceptionally susceptible to oxidative degradation[1].
This guide is designed for researchers and drug development professionals. It provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your active pharmaceutical ingredient (API) during storage and handling.
Mechanistic Insights: The Causality of Degradation
Why does 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one degrade so rapidly under ambient conditions? The vulnerability is hardwired into its molecular architecture:
Pyrrole Susceptibility: The pyrrole ring is highly electron-dense, making it a prime target for electrophilic attack by reactive oxygen species (ROS). Oxidation typically leads to oxygen insertion (hydroxylation) or complete ring cleavage[1].
Imidazole Autoxidation: The imidazole moiety is liable to base-mediated autoxidation and photo-oxidation. In the presence of ambient light and oxygen, singlet oxygen is generated, which attacks the C=C or C-N bonds, forming N-oxides and secondary degradants[2].
Trace Metal Catalysis: Even in solid-state or lyophilized forms, trace transition metals from excipients or manufacturing equipment can catalyze the Fenton reaction. This generates highly reactive hydroxyl radicals from residual moisture, initiating a degradation chain reaction[3].
Logical flow of oxidative degradation in pyrroloimidazole derivatives.
Troubleshooting FAQs
Q1: How do I know if my batch has undergone oxidative degradation?A: Oxidative degradation often manifests as a distinct color change (from off-white to reddish-brown) and the appearance of new mass peaks. Because oxidation adds oxygen atoms to the heterocycle, you should look for +16 Da (N-oxide/hydroxylation) or +32 Da (peroxidation) mass shifts in your LC-MS data[4].
Table 1: Quantitative Analytical Markers for Degradation
Analytical Marker
Technique
Intact Compound Profile
Degraded Compound Profile
Mass Shift (m/z)
LC-MS
Base peak[M+H]+
Peaks at [M+16+H]+ or [M+32+H]+
Visual Appearance
Visual Inspection
Off-white to pale yellow
Dark brown or reddish hue
Chromatographic Purity
HPLC (UV 254 nm)
> 98% (Single sharp peak)
< 90% (Multiple broad peaks)
Residual Moisture
Karl Fischer Titration
< 0.5%
> 2.0% (Accelerates oxidation)
Q2: My compound degrades even when stored at -20°C. What is causing this?A: Temperature alone does not stop oxidation if the primary triggers—oxygen, moisture, and trace metals—are present. Excipients or solvents used during purification often carry trace metal contaminants. These metals interact with residual moisture and trapped oxygen in the headspace of the vial to initiate radical chain reactions[3]. Strict cold-chain transportation is required, but it must be paired with inert atmospheric packaging[5].
Q3: Which antioxidants are most effective for this specific compound class?A: For heterocyclic APIs like pyrroloimidazoles, a dual-action approach is required. Studies show that combining a metal chelator (e.g., EDTA) with a free radical terminator (e.g., Propyl gallate) completely prevents the formation of major oxidative degradation products[3].
This protocol is designed to systematically eliminate the three pillars of oxidation: ROS generation, radical propagation, and photo-excitation.
Step 1: Solution Preparation & Chelation
Action: Dissolve the API in a degassed solvent. Add 0.05% w/v EDTA and 0.02% w/v Propyl gallate.
Causality: EDTA chelates trace transition metals, preventing the catalytic generation of ROS. Propyl gallate acts as a sacrificial radical scavenger, terminating any autoxidation chain reactions before they can attack the pyrroloimidazole core[3].
Step 2: Lyophilization under Inert Gas
Action: Freeze-dry the solution and backfill the lyophilizer chamber with high-purity Argon before sealing.
Causality: Argon is heavier than nitrogen and effectively displaces oxygen from the vial headspace, removing the primary substrate required for oxidation.
Step 3: Amber Vial Packaging & Desiccation
Action: Seal the lyophilized powder in amber glass vials with PTFE-lined caps, including a silica gel desiccant packet.
Causality: Amber glass blocks UV/Vis photons, preventing the photo-excitation of the imidazole moiety[2]. The desiccant removes residual moisture, which is necessary for hydrolytic ring cleavage.
Validation (The Self-Validating Control): Prepare a control vial containing the API without EDTA/Propyl gallate, sealed in a clear vial under ambient air. Store both at 40°C for 7 days. Analyze via LC-MS. If the stabilized vial shows >98% purity while the control shows significant +16 Da peaks, your protective workflow is validated and functioning correctly.
Step-by-step workflow for the stabilized storage of pyrroloimidazole APIs.
Protocol B: Predictive Forced Degradation Study
To anticipate how your specific formulation will degrade over time, use this accelerated predictive model.
Step 1: Oxidative Stress Induction
Action: Expose the solid-state API to a moisture-saturated environment containing 3% hydrogen peroxide (H₂O₂) at 40°C for 3 days.
Causality: H₂O₂ acts as a direct source of ROS, mimicking years of ambient autoxidation in a compressed timeframe. This specifically targets the susceptible carbon atoms bridging the heterocycles[1].
Step 2: Photolytic Stress Induction
Action: Expose a solution of the API to high-intensity UV light (e.g., 1.2 million lux hours) following ICH Q1B guidelines.
Causality: Forces the photo-oxidation of the imidazole moiety, revealing secondary degradation pathways[2].
Step 3: LC-MS/NMR Characterization
Action: Quench the reactions and analyze the degradants using LC-MS and ¹H-NMR.
Validation (The Self-Validating Control): Compare the forced degradation profile to a naturally aged sample (e.g., stored at room temperature for 6 months). If the degradant peaks (e.g., N-oxides) match, your forced degradation assay is a validated, stability-indicating method.
References
[1] A prediction system of oxidation reaction as a solid-state stress condition: applied to a pyrrole-containing pharmaceutical compound. PubMed.[Link]
[4] Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. [Link]
[3] Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study. PubMed.[Link]
[2] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.[Link]
Technical Support Center: Optimizing Catalyst Loading for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one Reactions
Welcome to the technical support center for the synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one and related heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one and related heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst loading and reaction optimization. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments. We will diagnose the problem, explore the potential causes, and provide actionable solutions.
Issue 1: Low or No Product Yield Despite Correct Reagent Stoichiometry
Question: I am attempting the synthesis of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, but I am observing very low to no yield of the desired product. I have double-checked my starting material calculations. What could be the issue?
Potential Causes & Solutions:
Low conversion is a frequent hurdle in heterocyclic synthesis and can often be traced back to the catalytic system or reaction environment.[1]
Cause 1: Insufficient Catalyst Loading: The most straightforward cause is that the amount of catalyst is too low to facilitate the reaction at a reasonable rate. An optimal catalyst concentration is necessary to maximize the reaction rate by providing sufficient active sites.[2]
Solution: Systematically increase the catalyst loading in small increments. A well-designed optimization experiment is crucial. See the experimental protocol below.
Cause 2: Catalyst Deactivation/Poisoning: The catalyst's active sites may be blocked or destroyed by impurities in the reagents or solvents.[3][4] Common poisons for metal catalysts include sulfur, and even atmospheric moisture or oxygen can inhibit certain reactions.[1]
Solution:
Purify Reagents: Ensure all starting materials and solvents are of high purity and are appropriately dried.
Inert Atmosphere: If using an air-sensitive catalyst (e.g., a Palladium complex), conduct the reaction under an inert atmosphere of nitrogen or argon.[1]
Guard Beds: For flow chemistry setups, consider using a guard bed to remove impurities before they reach the catalyst bed.[5]
Cause 3: Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction closely for the formation of byproducts, as higher temperatures can sometimes lead to decomposition or side reactions.[6]
This protocol outlines a methodical approach to determine the optimal catalyst loading for your reaction.
Setup: Prepare a series of identical reactions in parallel. Ensure all other parameters (substrate concentration, temperature, solvent volume, and stir rate) are held constant.
Variable: The only variable will be the catalyst loading (mol%).
Range: A typical optimization might include the following catalyst loadings: 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%, and 10.0 mol%. Include a control reaction with 0 mol% catalyst to confirm its necessity.
Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 2h, 4h, 8h) using an appropriate analytical technique like LC-MS or GC-MS to determine the percent conversion to the product.
Analysis: Plot the percent yield against the catalyst loading. The optimal loading is the point at which a further increase in catalyst does not lead to a significant increase in yield or reaction rate.[7]
Data Presentation: Example Catalyst Loading Optimization
Reaction ID
Catalyst Loading (mol%)
Time (h)
Conversion (%)
Yield (%)
Notes
OPT-01
0
8
<1
0
Confirms catalyst is required.
OPT-02
0.5
8
35
28
Slow conversion.
OPT-03
1.0
8
78
72
Significant improvement.
OPT-04
2.0
8
95
91
Near-complete conversion.
OPT-05
5.0
8
96
92
Marginal improvement over 2.0 mol%.
OPT-06
10.0
8
95
88
Decreased yield, possible side reactions.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Significant Byproducts and Poor Selectivity
Question: My reaction is proceeding, but I am getting a mixture of products, and the selectivity for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is poor. How can I improve this?
Potential Causes & Solutions:
Poor selectivity is often a consequence of the reaction conditions favoring alternative pathways or the catalyst promoting undesired reactions.[8]
Cause 1: Excessive Catalyst Loading: While insufficient catalyst leads to low yield, an excessive amount can be equally problematic. Overcrowding of active sites can sometimes promote side reactions or product degradation.[8]
Solution: Re-evaluate your catalyst loading. If you are using a high loading (e.g., >5 mol%), try reducing it. Sometimes, lowering the catalyst concentration can enhance selectivity by favoring the desired reaction pathway over others.[9]
Cause 2: High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, not just the desired one, leading to a mixture of products.[10]
Solution: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve selectivity.
Cause 3: Incorrect Solvent Choice: The solvent can influence the reaction pathway by stabilizing certain transition states over others. An inappropriate solvent might favor the formation of byproducts.
Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF).
Cause 4: Catalyst Type: The chosen catalyst may not be optimal for this specific transformation. Different ligands on a metal catalyst, for example, can have a profound impact on selectivity.
Solution: If using a metal catalyst, screen different ligands. For instance, in palladium-catalyzed reactions, switching from a phosphine-based ligand to an N-heterocyclic carbene (NHC) ligand can alter the outcome.[11]
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the synthesis of pyrrolo[1,2-c]imidazol-5-one and related heterocycles?
The synthesis of this class of compounds can be approached in several ways. Intramolecular cyclization reactions are common.[12] Catalysts can range from:
Acid/Base Catalysts: Simple Brønsted or Lewis acids can be used to catalyze cyclization steps. For example, benzoic acid has been used as a catalyst in the synthesis of related tetrahydropyrrolo[1,2-a]imidazolones.[13]
Metal Catalysts: Palladium complexes are widely used for cross-coupling and C-H activation strategies to build the heterocyclic core.[14] Rhodium and Iridium complexes have also been employed in specialized transformations like photocyclizations.[13]
Organocatalysts: Chiral organocatalysts, such as those based on proline or N-heterocyclic carbenes (NHCs), can be used for asymmetric synthesis of these scaffolds.[11][15]
Q2: How does catalyst loading generally affect reaction yield and selectivity?
The relationship is often not linear. Initially, increasing catalyst loading will increase the reaction rate and yield. However, there is a point of diminishing returns where the yield plateaus.[2] Beyond this optimal point, selectivity may decrease as higher catalyst concentrations can promote unwanted side reactions.[9] It is a critical parameter that must be optimized for each specific reaction.[7]
Caption: Impact of catalyst loading on reaction outcomes.
Q3: What are the best analytical techniques for monitoring the progress of my reaction?
Real-time monitoring is essential for optimization.
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the consumption of starting materials and the formation of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion of reactants to products and can help identify the mass of any byproducts being formed.
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, offering similar benefits to LC-MS.
Fourier-Transform Infrared Spectroscopy (FTIR): In-situ or online FTIR can be a powerful tool to monitor the appearance and disappearance of specific functional groups in real-time, such as carbonyl stretches, providing kinetic data.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking periodic samples for ¹H NMR analysis can give a very clear picture of the reaction mixture's composition. Online NMR is also an advanced option for process monitoring.[18]
Q4: My catalyst seems to lose activity over time or upon recycling. What are the common mechanisms of deactivation?
Catalyst deactivation is a significant issue, especially in industrial applications. The primary mechanisms are:
Poisoning: Strong binding of impurities to the catalyst's active sites. This is often a rapid deactivation process.[4]
Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking pores and active sites. This is common in high-temperature reactions and is typically a more gradual process.[4][5]
Sintering/Thermal Degradation: At high temperatures, small metal catalyst particles can agglomerate into larger ones, reducing the active surface area. This is often irreversible.[4][5]
Leaching: For heterogeneous catalysts, the active metal can dissolve into the reaction medium, leading to a permanent loss of activity.[5]
References
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology. Available at: [Link]
Troubleshooting of Catalytic Reactors. Slideshare. Available at: [Link]
Catalyst Loading Optimization. Area of Sustainability. Available at: [Link]
Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. MDPI. Available at: [Link]
Effect of catalyst loading on conversion, yields, and selectivity of... ResearchGate. Available at: [Link]
Optimization of catalyst loading in the synthesis of 6a. ResearchGate. Available at: [Link]
Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Journal of Chemistry. Available at: [Link]
Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Springer. Available at: [Link]
Rapid Syntheses of Heteroaryl-substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations. PMC. Available at: [Link]
Stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones: access to annulated chiral imidazol(in)ium salts. Organic Letters. Available at: [Link]
Synthesis of pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one (three isomeric azapyrrolizinones), by pyrolysis of Meldrum's acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Available at: [Link]
An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR... SciELO. Available at: [Link]
FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde–phenylalanine model system by isotope labeling techniques. Academia.edu. Available at: [Link]
Online analysis methods for monitoring of bioprocesses. ResearchGate. Available at: [Link]
Advances in organocatalyzed synthesis of organic compounds. RSC Publishing. Available at: [Link]
Troubleshooting low binding affinity of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one analogs
Prepared by: Senior Application Scientist, Advanced Biochemical Assays Welcome to the technical support resource for researchers working with 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one and its analogs. This guide is design...
Welcome to the technical support resource for researchers working with 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one and its analogs. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address one of the most common challenges in drug discovery: low or inconsistent binding affinity. Our goal is to equip you with the logical frameworks and practical protocols needed to diagnose experimental issues, optimize your assays, and confidently interpret your structure-activity relationship (SAR) data.
Frequently Asked Questions (FAQs)
This section addresses high-level concepts that form the foundation for troubleshooting specific experimental problems.
Q1: What are the primary drivers of binding affinity and why is my new analog so much weaker than my lead compound?
Binding affinity, typically reported as the equilibrium dissociation constant (K_d), is a measure of the strength of the interaction between your compound (the ligand) and its target protein.[1] It is governed by a combination of non-covalent intermolecular forces, including hydrogen bonding, electrostatic interactions, and hydrophobic and van der Waals forces.[1] The overall binding free energy (ΔG) is a function of both enthalpy (ΔH), related to bond formation, and entropy (ΔS), related to changes in the system's disorder.[2]
A significant drop in affinity with a new analog can stem from several factors:
Loss of Key Interactions: A small structural modification may have removed a critical hydrogen bond donor/acceptor or introduced a steric clash within the binding pocket.
Altered Solvation/Desolvation: The energy penalty of removing water molecules from the binding site and the ligand surface is a major component of the binding energy.[2] Your modification may have unfavorably altered this energetic balance.
Conformational Changes: The analog might induce a less favorable conformation in the target protein or may itself adopt a high-energy conformation upon binding.
Compound Properties: The issue may not be the specific interaction but rather the physicochemical properties of the analog itself, such as poor solubility or a tendency to aggregate in your assay buffer.[3][4]
Q2: What are the most common "non-binding" reasons an experiment might fail?
Often, an apparent lack of binding has less to do with the specific molecule-target interaction and more to do with the experimental setup. Before concluding that an analog is inactive, it is crucial to rule out these common pitfalls:
Inactive Target Protein: The protein may be misfolded, aggregated, or denatured, especially after immobilization on a sensor surface.[5][6][7]
Compound Instability or Aggregation: The small molecule may not be soluble at the tested concentrations in your final assay buffer, leading to the formation of aggregates that do not bind specifically.[3][8][9]
Suboptimal Assay Conditions: The buffer's pH, ionic strength, or the presence/absence of critical co-factors can dramatically influence binding interactions.[10][11][12][13]
Instrument or Technical Errors: Issues like air bubbles in a microfluidics system, improper instrument calibration, or incorrect data processing can all lead to results that suggest low or no binding.[14]
Troubleshooting Guide: A Problem-Oriented Approach
This section provides detailed, step-by-step guidance for specific problems you may encounter during your experiments.
Problem 1: My analog shows significantly lower affinity than the parent compound. How do I validate the compound itself?
The first step in troubleshooting is to confirm the integrity and behavior of your analog under assay conditions. Compound-related issues are a frequent source of misleading results.
A compound's purity, solubility, and aggregation state are paramount. If a compound is impure, the calculated concentration will be incorrect. If it is insoluble or forms aggregates in the assay buffer, the concentration of monomeric, active compound available to bind the target is unknown and likely far lower than intended.[3][9] Aggregates can also cause non-specific assay interference, leading to false positives or negatives.[8][15]
Caption: Workflow for validating protein quality and activity.
Verify Purity and Monodispersity:
Action: Run your protein sample on a reducing and non-reducing SDS-PAGE gel and by Size-Exclusion Chromatography (SEC).
Standard: SDS-PAGE should show a single band at the expected molecular weight. SEC should show a single, sharp, symmetrical peak.
Rationale: Multiple bands on a gel indicate impurities or degradation. Broad or multiple peaks in SEC suggest the presence of soluble aggregates or oligomers, which can complicate binding analysis.
[16]
Confirm Biological Activity:
Action: If possible, perform a functional assay (e.g., an enzyme activity assay) on the protein before and after any labeling or immobilization steps. Alternatively, test the binding of a known, high-affinity control ligand.
Standard: The protein should retain its expected activity. The control ligand should bind with its literature-reported affinity.
Rationale: This is the most direct test of whether your protein is correctly folded and active. It provides a crucial baseline for troubleshooting.
Optimize Immobilization (for surface-based assays like SPR/BLI):
Action: If you suspect that direct covalent coupling (e.g., amine coupling) is inactivating your protein, explore alternative strategies.
[5][6] * Site-Specific Capture: Use a tag on your protein (e.g., His-tag, Biotin-tag) for oriented, gentle immobilization on a corresponding sensor surface (e.g., NTA, Streptavidin).
Alternative Covalent Coupling: If your protein has available free thiols, thiol coupling can be a more selective alternative to amine coupling.
[5] * Rationale: Random amine coupling can block the binding site or denature the protein due to the low pH required and the random orientation on the surface. [5]Site-specific methods ensure a uniform orientation and are typically performed under gentler conditions.
Problem 3: My results are not reproducible, or the affinity seems highly dependent on the assay type. How do I troubleshoot my assay conditions?
The composition of your assay buffer is not merely a solvent; it is an active participant in the binding equilibrium. Minor variations can lead to major changes in observed affinity.
Buffer components directly influence both the protein and the small molecule.
[17]* pH: Affects the protonation state of amino acid residues and your compound, which is critical for electrostatic interactions. Protein stability is also highly pH-dependent.
[18]* Ionic Strength: Modulates electrostatic interactions. High salt can screen important charge-charge interactions, while low salt can sometimes increase non-specific binding.
[13][19]* Buffer Species: The buffer molecules themselves can sometimes interact with the protein or ligand. For example, phosphate buffers might compete with a phosphate-binding ligand.
[11][19]* Additives: Detergents (to prevent non-specific binding), reducing agents (to prevent cysteine oxidation), and glycerol (as a stabilizer) can all impact the interaction.
[10][16][20]
Parameter
Common Range
Potential Impact on Binding Affinity
Troubleshooting Tip
pH
6.0 - 8.0
Can drastically alter K_d by changing ionization states of key residues. [12]
Test a range of pH values (e.g., 6.5, 7.4, 8.0) to find the optimum. Ensure buffer capacity is sufficient. [21]
Salt (NaCl)
50 - 250 mM
High salt can weaken electrostatic interactions. Low salt may increase non-specific binding.
Titrate salt concentration to find the best balance between specific signal and non-specific binding.
Detergent (e.g., Tween-20)
0.01% - 0.05%
Primarily used to reduce non-specific binding, especially in SPR. [6]
Essential for surface-based assays. Test if its presence affects affinity in solution-based assays.
Reducing Agent (e.g., TCEP, DTT)
0.5 - 2 mM
Prevents oxidation of cysteines, maintaining protein integrity.
Use if your protein has exposed cysteines. TCEP is often preferred for ITC as it has a lower heat of dilution. [10][20]
Glycerol
5% - 20%
Often used as a cryoprotectant and stabilizer. Can increase viscosity and affect kinetics.
Keep glycerol concentration consistent across all samples. For ITC, keep below 20% to avoid bubbles. [10][20]
Ensure Buffer Matching (Especially for ITC):
Action: Dialyze the protein extensively against the final assay buffer. Dissolve the small molecule in the exact same buffer from the dialysis flow-through.
Standard: The pH of the protein solution (in the cell) and the ligand solution (in the syringe) should not differ by more than 0.1 pH units.
[21] * Rationale: Mismatched buffers will generate large heats of dilution, obscuring the true binding signal in ITC.
[10][20][22]
Systematically Vary Key Parameters:
Action: Design a matrix of experiments to test the effect of pH and salt concentration on the K_d. Use a well-characterized control interaction to ensure the system is behaving as expected.
Rationale: This systematic approach allows you to empirically determine the optimal conditions for your specific protein-ligand system, rather than relying on generic protocols.
Perform Control Experiments:
For ITC: Inject ligand into buffer alone to measure the heat of dilution. This value is subtracted from the main experiment's data.
[21] * For SPR: Inject your highest analyte concentration over a reference surface (e.g., a blank surface or one with an irrelevant immobilized protein) to quantify non-specific binding.
[23][24] * Rationale: Proper controls are essential to distinguish the specific binding signal from background noise and artifacts.
[21][23]
References
Biggest Challenges Encountered When Doing SPR Experiments. (2015, December 22). Reichert Technologies. [Link]
Bissantz, C., Kuhn, B., & Stahl, M. (2010). A medicinal chemist's guide to molecular interactions. Journal of Medicinal Chemistry, 53(14), 5061-5084.
Lin, C. T., & Mou, C. Y. (2015). Factors altering the affinity of protein-ligand binding in an external electrostatic field. Journal of the Chinese Chemical Society, 62(8), 643-650.
Optimizing Protein-Protein and Protein-Small Molecule Kinetics Assays. (n.d.). Sartorius. [Link]
Lin, C. T., & Mou, C. Y. (2015). Factors altering the affinity of protein–ligand binding in an external electrostatic field. Journal of the Chinese Chemical Society, 62(8), 643-650.
Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. (n.d.). NECTAR COST. [Link]
Troubleshooting Surface Plasmon Resonance: Resolving Non-Specific Binding, Regeneration and Other Problems. (2025, May 20). Bitesize Bio. [Link]
Wagen, C. (2026, February 11). How to Predict Protein–Ligand Binding Affinity. Rowan Scientific. [Link]
A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. [Link]
Do, Q. T., et al. (2020). Protein Stability Effects in Aggregate-Based Enzyme Inhibition. ACS Chemical Biology, 15(9), 2351-2356.
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences. [Link]
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn. [Link]
Ghosh, M., et al. (2000). The Effects of Buffers on the Thermodynamics and Kinetics of Binding between Positively-Charged Cyclodextrins and Phosphate Ester Guests. The Journal of Organic Chemistry, 65(2), 413-420.
Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences. [Link]
Binding Assays: Common Techniques and Key Considerations. (2025, March 21). Fluidic Sciences Ltd. [Link]
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of biological chemistry, 267(10), 6375-6380.
Assay Interference by Aggregation. (2017, July 26). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
Significant impact of consumable material and buffer composition for low-cell number proteomic sample preparation. (n.d.). ChemRxiv. [Link]
Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061-4067.
Svendsen, I., et al. (2001). Effect of Hydrogen Ion Concentration and Buffer Composition on Ligand Binding Characteristics and Polymerization of Cow's Milk Folate Binding Protein. Bioscience Reports, 21(6), 745-753.
Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In Signal Transduction Protocols (pp. 1-16). Humana Press.
The problems and pitfalls of radioligand binding. (1995). Methods in Molecular Biology, 41, 1-16.
Why Protein Aggregation and Solubility Loss Matter. (2026, February 18). Beta Life Science. [Link]
Effects of Buffer Composition on Protein Purification with a Hydrophobic Anion Exchange Resin, Nuvia aPrime 4A. (2019, August 31). Bio-Rad. [Link]
Stockigt, J. R., et al. (1981). Effect of ionic strength and ionic composition of assay buffers on the interaction of thyroxine with plasma proteins. The Journal of clinical endocrinology and metabolism, 53(2), 353-359.
Lower Binding Affinity than Expected - How to Troubleshoot. (2020, October 1). SPRpages. [Link]
Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel. [Link]
Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. (2021, October 27). Espace INRS. [Link]
Understanding Binding Kinetics To Optimize Drug Discovery. (2024, January 8). Technology Networks. [Link]
Effects of protein interface mutations on protein quality and affinity. (2026, March 27). bioRxiv. [Link]
Mashimo, T., et al. (2010). Quantitative analysis of aggregation-solubility relationship by in-silico solubility prediction. Journal of medicinal chemistry, 53(14), 5061-5084.
Synthesis, Pharmacology, and Structure-Activity Relationships of Novel Imidazolones and Pyrrolones as Modulators of GABAA Receptors. (n.d.). Amanote Research. [Link]
Weak-binding molecules are not drugs?—toward a systematic strategy for finding effective weak-binding drugs. (2016, March 8).
Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2021). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10), 1261-1270.
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2025). Journal of Medicinal Chemistry.
A systematic strategy for weak-binding drug discovery. (n.d.). ResearchGate. [Link]
Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. (2013, December 30). International Journal of Molecular Sciences, 15(1), 234-263.
Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. (2023, December 11). RSC Chemical Biology, 5(1), 12-28.
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). Molecules, 29(9), 1984.
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (n.d.). ResearchGate. [Link]
Technical Support Center: Enhancing Shelf-Life Stability of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who treat fused heterocyclic building blocks like standard, stable aromatics.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who treat fused heterocyclic building blocks like standard, stable aromatics. However, 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS: 194344-82-6) possesses a unique electronic topology that makes its solutions highly susceptible to environmental degradation.
This guide is designed for drug development professionals and chemists to understand the causality behind this compound's instability, troubleshoot common experimental failures, and implement self-validating protocols to ensure absolute data integrity.
Part 1: Mechanistic Foundations of Instability (The "Why")
To stabilize a compound, we must first understand how it degrades. The pyrrolo[1,2-c]imidazol-5-one scaffold contains two distinct reactive centers that dictate its shelf-life in solution:
Moisture-Mediated Hydrolysis: The imidazol-5-one ring functions chemically as a cyclic enamide/lactam. In the presence of trace water—especially when catalyzed by non-neutral pH conditions—the carbonyl carbon undergoes nucleophilic attack. This results in the cleavage of the imidazolone ring, leading to pyrrole-propanoic acid derivatives through an enamine hydrolysis pathway .
Oxidative Degradation: The fused pyrrole moiety is highly electron-rich, making it exceptionally vulnerable to autoxidation and photo-oxidation. Exposure to dissolved oxygen or ambient light generates reactive oxygen species (ROS) that attack the pyrrole ring, resulting in rapid polymerization and the characteristic "browning" of the solution .
Figure 1: Primary degradation pathways of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in solution.
Part 2: Troubleshooting & FAQs
Q1: My 10 mM stock solution in DMSO turned from pale yellow to dark brown after a week at room temperature. Is it still usable for my biological assays?Cause: The color change is a visual indicator of oxidative degradation and subsequent polymerization of the pyrrole ring. Standard DMSO is highly hygroscopic and contains significant amounts of dissolved oxygen.
Solution: Discard the dark solution; the active concentration is compromised, and the polymerized byproducts may cause false positives in your assays. To prevent this, degas your solvents prior to dissolution, store the solution in amber vials to prevent photodegradation, and keep aliquots at -80°C.
Q2: During LC-MS quality control, I observe a major impurity peak with a mass shift of +18 Da. What is happening?Cause: A +18 Da mass shift is the classic signature of moisture-mediated hydrolysis. A water molecule has attacked the carbonyl carbon of the imidazol-5-one ring, cleaving the C-N bond and opening the ring structure.
Solution: Ensure all organic solvents are strictly anhydrous (stored over molecular sieves). If you are preparing aqueous buffers for biological assays, prepare the working solution immediately before use. Do not store the compound in aqueous media.
Q3: How can I stabilize the compound for high-throughput screening (HTS) plates where it must sit at room temperature for 24 hours?Cause: Extended room-temperature incubation in HTS plates exposes the compound to both atmospheric oxygen and aqueous assay buffers simultaneously.
Solution: Add a biologically compatible antioxidant, such as 0.1% BHT (Butylated hydroxytoluene) or ascorbic acid, to the master DMSO stock. Furthermore, maintain the assay buffer pH strictly between 6.5 and 7.5, as both acidic and basic extremes exponentially accelerate hydrolysis.
Part 3: Standardized Protocols (Self-Validating Systems)
To guarantee experimental reproducibility, you must treat the preparation of your stock solutions as a self-validating analytical workflow. By eliminating the degradation vectors (water and oxygen) and actively validating their absence before storage, you establish a closed loop of trust.
Protocol: Preparation of Ultra-Stable Anhydrous Stock Solutions
Step 1: Solvent Deoxygenation
Sparge anhydrous DMSO (or DMF) with high-purity Argon gas for a minimum of 30 minutes to displace dissolved oxygen.
Step 2: Inert Dissolution
Inside a nitrogen-purged glovebox or using standard Schlenk line techniques, dissolve the solid 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in the degassed solvent to achieve your target concentration.
Step 3: Internal Validation (Karl Fischer Titration)
This is the critical validation step. Withdraw a 100 µL aliquot and perform a Karl Fischer coulometric titration.
Pass Criteria: Water content must be < 50 ppm .
Action: If the water content exceeds 50 ppm, discard the batch and source fresh anhydrous solvent.
Step 4: Baseline Purity Check
Run an immediate HPLC-UV/MS analysis of the passed solution to establish the baseline purity (Area %). Keep this chromatogram as the "Day 0" reference.
Step 5: Aliquoting and Storage
Dispense the validated solution into single-use amber glass vials that have been flushed with Argon. Seal tightly with PTFE-lined caps and store immediately at -80°C.
Figure 2: Self-validating workflow for stable pyrrolo-imidazolone stock solution preparation.
Part 4: Quantitative Data Summaries
To assist in experimental planning, the following table summarizes the expected half-life of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one under various solvent and buffer conditions.
Solvent / Buffer System
Environmental Condition
Estimated Half-Life (t½)
Primary Degradant Signature
DMSO (Standard)
25°C, Ambient Air, Light
< 3 Days
Oxidation / Polymerization
DMSO (Anhydrous, Degassed)
-80°C, Argon, Dark (Amber)
> 12 Months
None detected
Aqueous Buffer (pH 4.0)
25°C, Ambient Air
~ 12 Hours
Hydrolysis (+18 Da mass shift)
Aqueous Buffer (pH 7.4)
25°C, Ambient Air
~ 48 Hours
Hydrolysis (+18 Da mass shift)
Aqueous Buffer (pH 9.0)
25°C, Ambient Air
< 4 Hours
Hydrolysis (+18 Da mass shift)
Part 5: References
Lipson, V. V., et al. "Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds." Beilstein Journal of Organic Chemistry, 2019, 15, 1032–1045.[Link]
Kawaguchi-Murakami, Y., et al. "A prediction system of oxidation reaction as a solid-state stress condition: applied to a pyrrole-containing pharmaceutical compound." Journal of Pharmaceutical and Biomedical Analysis, 2009, 50(3), 328-35.[Link]
Optimization
Overcoming steric hindrance in 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one functionalization
Technical Support Center: 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one Welcome to the technical support guide for the functionalization of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. This resource is designed for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
Welcome to the technical support guide for the functionalization of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this promising heterocyclic scaffold. The unique bicyclic structure, while conferring desirable biological properties, presents significant challenges in synthetic modification, primarily due to steric hindrance. This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What makes the 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one scaffold synthetically challenging?
A1: The primary challenge arises from the molecule's rigid, bicyclic structure and the presence of the methyl group at the 1-position. This arrangement creates significant steric hindrance around the imidazole and pyrrole rings, which can obstruct the approach of reagents and catalysts to potential reaction sites.[1][2] This steric congestion increases the activation energy for many reactions, leading to slow reaction rates or complete lack of reactivity under standard conditions.[1]
Q2: Which positions on the ring are most susceptible to steric hindrance during functionalization?
A2: The positions immediately adjacent to the bridgehead nitrogen and the methyl-substituted carbon (C1) are the most affected. Specifically, direct functionalization at C7 on the pyrrole ring and C3 on the imidazole ring can be particularly difficult. The methyl group at C1 effectively shields one face of the molecule, forcing reagent approach from the less hindered side and influencing the stereoselectivity of certain reactions.
Q3: What are the key bioactive properties associated with the pyrrolo[1,2-c]imidazole core?
A3: The pyrrolo[1,2-c]imidazole core is a privileged scaffold in medicinal chemistry. Derivatives have demonstrated a wide array of biological activities, including roles as aldose reductase inhibitors for diabetes complications, antagonists for TNF-α, and central nervous system (CNS) depressants.[3] Their value as potential therapeutic agents drives the need to develop robust synthetic methods for creating diverse analogues.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems encountered during the functionalization of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one and provides actionable solutions grounded in mechanistic principles.
Problem 1: Low to No Yield in Direct C-H Arylation Reactions
Scenario: You are attempting a palladium-catalyzed direct C-H arylation at the C7 position, but you observe only starting material or trace amounts of the desired product.
Primary Cause: Catalyst Inactivation and Steric Repulsion
The bulky nature of the bicyclic scaffold can prevent the necessary conformation for the C-H activation step in the catalytic cycle. The catalyst may struggle to coordinate effectively, and the approach of the arylating agent is sterically blocked.
Solutions & Scientific Rationale:
Employ a Directing Group Strategy: The installation of a removable directing group (DG) at the N-bridgehead can pre-organize the substrate for the catalyst, effectively overcoming the high activation barrier. A Pd(0)-initiated mechanism using a tethered N-methoxylamide directing group has proven effective for C2-H functionalization in related pyrrole systems to generate the pyrrolo[1,2-c]imidazole core.[3] This approach can override the inherent steric challenges.
Optimize Ligand and Catalyst Systems:
Less Bulky Ligands: Instead of highly bulky phosphine ligands like XPhos or SPhos, consider smaller, more electron-rich ligands like tri(2-furyl)phosphine (tfp).[4] These can sometimes access sterically congested sites more effectively.
High-Temperature or Microwave Conditions: Increasing the thermal energy can provide the necessary activation energy to overcome steric barriers.[1][5] Microwave irradiation is particularly effective as it provides rapid, localized heating, often improving yields and reducing reaction times in sterically hindered cases.[5]
Workflow for Troubleshooting Low C-H Arylation Yield
Caption: Troubleshooting workflow for low-yield C-H arylation.
Problem 2: Failure to Introduce Bulky Substituents via Cross-Coupling
Scenario: You have successfully installed a halogen (e.g., Iodo or Bromo) on the scaffold but subsequent Suzuki or Stille coupling with a bulky boronic acid or stannane fails.
Primary Cause: Steric Hindrance at the Transmetalation Step
In many cross-coupling reactions, the transmetalation step is highly sensitive to steric bulk. The approach of the bulky organometallic reagent to the already crowded metal center on the heterocyclic scaffold is disfavored.
Solutions & Scientific Rationale:
Switch to a Negishi Cross-Coupling Reaction: Negishi coupling, which utilizes organozinc reagents, is often more tolerant of steric hindrance than Suzuki or Stille couplings.[4] Organozinc reagents are highly reactive and can often undergo transmetalation where other organometallics fail. This involves converting the halide to an organozinc intermediate or, more commonly, coupling a halo-substituted pyrroloimidazolone with a pre-formed organozinc reagent.
Utilize Highly Active Catalysts and Ligands: For challenging couplings, employing catalyst systems known for high activity is crucial. Palladium complexes with electron-rich, bulky phosphine ligands like XantPhos can be effective as they promote the reductive elimination step and can stabilize the active catalytic species.[4]
The following protocols are provided as a starting point and should be optimized for specific substrates.
Protocol 1: Negishi Cross-Coupling for Arylation of a Halogenated Scaffold
This protocol is adapted from methodologies used for the functionalization of related fused N-heterocycles and is designed to overcome steric hindrance.[4]
Objective: To couple an aryl group with 7-Iodo-1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one.
Step-by-Step Methodology:
Reagent Preparation:
In a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.2 equivalents) to anhydrous THF.
Cool the solution to -78 °C (acetone/dry ice bath).
Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) and stir for 30 minutes at this temperature.
In a separate flask, prepare a solution of ZnCl₂ (1.5 equivalents) in anhydrous THF.
Transfer the ZnCl₂ solution via cannula to the freshly prepared aryllithium solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour to form the arylzinc reagent.
Cross-Coupling Reaction:
In a separate flame-dried Schlenk flask, add 7-Iodo-1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (1.0 equivalent), Pd(dba)₂ (5 mol%), and tri(2-furyl)phosphine (tfp, 10 mol%).
Evacuate and backfill the flask with argon three times.
Add anhydrous THF via syringe.
Add the freshly prepared arylzinc reagent solution dropwise via syringe.
Heat the reaction mixture to 40 °C and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
Work-up and Purification:
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanism Overview
Caption: Negishi coupling cycle for sterically hindered substrates.
References
Chen, Q., et al. (2017). Reliable Functionalization of 5,6‐Fused Bicyclic N‐Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics. Chemistry – A European Journal. Available at: [Link]
Tang, W., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research. Available at: [Link]
Tang, W., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. PubMed. Available at: [Link]
Krasavin, M., et al. (2023). Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[6][7]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ1-Pyrrolines. MDPI. Available at: [Link]
Tang, W., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research. Available at: [Link]
Organic Chemistry Portal. Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions. Available at: [Link]
Wang, B., et al. (2018). Rapid Syntheses of Heteroaryl-substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations. PubMed Central. Available at: [Link]
Fiveable. (2025). Steric Hindrance: Intro to Chemistry Study Guide. Available at: [Link]
Teimouri, M. B., et al. The role of steric hindrance in the Scholl reaction of pyrrolo[3,2‐b]pyrroles. Wiley Online Library. Available at: [Link]
Oliveira, R., et al. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Wiley Online Library. Available at: [Link]
Min, Y., et al. (2021). Way to Enforce Selectivity via Steric Hindrance: Improvement of Am(III)/Eu(III) Solvent Extraction by Loaded Diphosphonic Acid Esters. ACS Publications. Available at: [Link]
Hunchak, Y., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. MDPI. Available at: [Link]
Katritzky, A. R., et al. (2002). Syntheses of Optically Active Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and Hexahydroimidazo[1,2-a]pyridin-2(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]
Gryko, D. T., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Semantic Scholar. Available at: [Link]
Larrivée-Abbadie, C., et al. (2010). Stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones: access to annulated chiral imidazol(in)ium salts. PubMed. Available at: [Link]
Maccallini, C. (2015). Chapter 11. Conformational Restriction and steric hindrance in medicinal chemistry. ResearchGate. Available at: [Link]
1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one vs 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one structural comparison
An in-depth structural and pharmacological analysis of azapyrrolizinone scaffolds is critical for modern drug discovery, particularly in the design of metalloenzyme inhibitors and novel antibacterial agents. The 5H-pyrro...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth structural and pharmacological analysis of azapyrrolizinone scaffolds is critical for modern drug discovery, particularly in the design of metalloenzyme inhibitors and novel antibacterial agents. The 5H-pyrrolo[1,2-c]imidazol-5-one core—first synthesized via the gas-phase pyrolysis of Meldrum's acid derivatives[1][2]—has emerged as a privileged pharmacophore.
As a Senior Application Scientist, I have structured this guide to objectively compare two highly specific substituted variants: 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one and 6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one . By analyzing their electronic properties, steric profiles, and synthetic behavior, this guide provides actionable insights for medicinal chemists optimizing target binding and metabolic stability.
Structural and Electronic Divergence
The fundamental difference between these two compounds lies in the regiochemistry of the methyl substitution, which drastically alters the physicochemical behavior of the fused bicyclic system.
1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one : The methyl group is located on the imidazole ring (C1), adjacent to the bridgehead carbon. This substitution exerts a positive inductive (+I) effect, increasing the electron density on the non-bridgehead imidazole nitrogen. This is a critical modification when the nitrogen is required to coordinate with metal ions (e.g., the heme iron in Cytochrome P450 enzymes).
6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one : The methyl group is located on the pyrrole ring (C6), directly alpha to the C5-ketone. This introduces significant steric hindrance around the electrophilic carbonyl carbon, shielding it from nucleophilic attack and altering the enolization potential of the ring.
The choice between a 1-methyl and a 6-methyl substitution is dictated by the target's active site architecture and the required pharmacokinetic profile of the drug candidate.
The 1-Methyl Advantage: Heme Coordination and Selectivity
The pyrrolo[1,2-c]imidazole scaffold is famously utilized in drugs like Osilodrostat (LCI-699), a potent inhibitor of aldosterone synthase (CYP11B2) used to treat Cushing's syndrome[5]. The mechanism of action relies on the free imidazole nitrogen forming a coordinate covalent bond with the heme iron in the enzyme's active site.
Causality in Design : Adding a methyl group at the 1-position increases the Lewis basicity of the coordinating nitrogen, theoretically strengthening the metal-ligand bond. However, it also introduces a steric "bump." If the target enzyme has a narrow heme pocket, this methyl group will cause a steric clash, drastically reducing affinity. Conversely, if the target has a small hydrophobic sub-pocket adjacent to the heme, the 1-methyl group can act as a selectivity filter, increasing affinity for the target while preventing off-target binding to other CYP enzymes (like CYP3A4).
The 6-Methyl Advantage: Metabolic Stability
In the design of LpxC inhibitors for Gram-negative bacteria, 1,2-dihydro-3H-pyrrolo[1,2-c]imidazole-3-ones and related scaffolds are heavily explored[6].
Causality in Design : The C5-carbonyl of the azapyrrolizinone core is a known metabolic liability; it can act as a hydrogen bond acceptor but is also susceptible to in vivo reduction or nucleophilic attack. Placing a methyl group at the 6-position provides a steric shield. This restriction prevents enzymatic degradation of the carbonyl, thereby increasing the biological half-life of the molecule. Furthermore, it restricts the conformational flexibility of the pyrrole ring, locking the molecule into a rigid bioactive conformation that lowers the entropic cost of receptor binding.
Pharmacological mechanism of pyrrolo[1,2-c]imidazole derivatives in CYP11B2 inhibition.
Experimental Workflows: Synthesis and Validation
While early syntheses relied on the flash vacuum pyrolysis of Meldrum's acid derivatives at 600 °C[7], modern methodologies utilize transition-metal catalysis for milder, more functional-group-tolerant assembly. The following protocol outlines a self-validating aerobic Pd(0)-catalyzed C2–H functionalization to construct the functionalized pyrrolo[1,2-c]imidazole core[8].
Protocol: Aerobic Pd(0)-Catalyzed Synthesis of the Pyrrolo[1,2-c]imidazole Core
Objective : Synthesize the bicyclic core from an N-methoxylamide-tethered pyrrole precursor.
Reaction Assembly :
In an oven-dried reaction vial, combine the N-methoxylamide-tethered pyrrole precursor (1.0 equiv), Pd(OAc)₂ (10 mol%), and a suitable phosphine ligand (e.g., PPh₃, 20 mol%) in anhydrous toluene.
Causality: The N-methoxylamide acts as an internal directing group, selectively coordinating the Pd center to the C2 position of the pyrrole ring, ensuring regioselective C-H activation rather than random polymerization.
Aerobic Oxidation :
Purge the vial with O₂ and maintain under an O₂ balloon at 80 °C for 12 hours.
Causality: Oxygen serves as the terminal oxidant. It oxidizes the inactive Pd(0) back to the active Pd(II) species, making the catalytic cycle self-sustaining and eliminating the need for toxic, stoichiometric metallic oxidants.
In-Process Validation (Self-Validating Step) :
At the 4-hour and 8-hour marks, withdraw a 10 µL aliquot, quench in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS.
Validation Criteria: The reaction is proceeding correctly if the extracted ion chromatogram (EIC) shows a time-dependent depletion of the precursor mass
[M+H]+
and the emergence of the cyclized product mass
[M−H2O+H]+
. If precursor depletion stalls before 8 hours, the O₂ atmosphere has likely been depleted and must be replenished.
Workup & Isolation :
Cool the mixture to room temperature and filter through a pad of Celite to remove precipitated Pd black.
Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure azapyrrolizinone scaffold.
Synthetic pathways and applications for 1-methyl and 6-methyl azapyrrolizinone scaffolds.
References
McNab, H. (1987). "Synthesis of pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one (three isomeric azapyrrolizinones), by pyrolysis of Meldrum's acid derivatives." Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]
Malykhin, V. et al. (2019). "Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds." Beilstein Journal of Organic Chemistry. URL:[Link]
Cui, S. et al. (2017). "Rapid Syntheses of Heteroaryl-Substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations." Organic Letters. URL:[Link]
Surivet, J. P. et al. (2020). "Discovery of Novel Inhibitors of LpxC Displaying Potent in Vitro Activity against Gram-Negative Bacteria." Journal of Medicinal Chemistry / PubMed. URL: [Link]
Validation of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one Purity: A Comparative Guide to qNMR vs. HPLC-UV
Executive Summary For researchers and drug development professionals, validating the purity of specialized heterocyclic building blocks like 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS 194344-82-6)[1] presents a unique...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, validating the purity of specialized heterocyclic building blocks like 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS 194344-82-6)[1] presents a unique analytical challenge. Traditional chromatographic methods often fall short due to the lack of commercially available primary reference standards and the variable UV response factors of related impurities[2].
This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against quantitative Nuclear Magnetic Resonance (qNMR) . By evaluating the mechanistic causality, experimental workflows, and statistical reliability of both methods, we demonstrate why qNMR serves as a superior, self-validating system for absolute purity determination[3].
The Analytical Challenge: Pyrrolo-Imidazole Derivatives
1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is a highly specific fused bicyclic intermediate. When synthesizing such compounds, impurities often consist of structurally similar isomers or unreacted precursors.
Using traditional HPLC-UV to validate the purity of this compound introduces two major metrological risks:
The Reference Standard Bottleneck: HPLC is a comparative method. To quantify the purity of your batch, you must calibrate the instrument using an identical, pre-validated reference standard of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one[2]. For novel or niche intermediates, these standards are often unavailable.
Response Factor Bias: UV detectors measure absorbance, not mass. Structurally similar impurities may have drastically different molar extinction coefficients, leading to an over- or under-estimation of relative purity (Area %)[2].
Mechanistic Causality: Why qNMR is a Self-Validating System
qNMR bypasses the limitations of chromatography by operating as a primary ratio method [4].
The fundamental physics of
1
H-qNMR dictate that the integrated area of a resonance signal is directly proportional to the number of nuclei (protons) generating that signal[5]. Because this relationship is universal across all organic molecules, qNMR does not require an identical reference standard. Instead, an unrelated, highly pure Internal Standard (IS) (such as Maleic acid or 1,2,4,5-tetrachlorobenzene) is co-weighed into the sample[6].
This creates a self-validating system: the IS acts as a built-in calibrator for every single acquisition, eliminating the run-to-run drift and calibration curve errors inherent to HPLC[7].
To achieve an expanded measurement uncertainty of
≤2.0%
(compliant with USP General Chapters <761> and <1220>)[4],[8], the following step-by-step methodology must be strictly adhered to.
Step 1: Internal Standard (IS) Selection
Causality: The IS must be highly pure (traceable to SI units via a National Metrology Institute), non-hygroscopic, and fully soluble in the chosen deuterated solvent[8]. Crucially, its NMR signal must not overlap with the analyte's signals[6].
Action: For 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, Maleic acid is an excellent choice. It produces a distinct singlet at
δ≈6.3
ppm in DMSO-
d6
, which typically avoids the aliphatic methyl signals and aromatic pyrrolo-imidazole protons of the analyte[6].
Step 2: Gravimetric Sample Preparation
Causality: Because qNMR relies on the exact mass ratio between the analyte and the IS, weighing uncertainty directly propagates into the final purity calculation[9].
Action: Using a calibrated microbalance (resolution
≤0.01
mg), accurately co-weigh approximately 10-15 mg of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one and 5-10 mg of the IS into a vial. Dissolve completely in 0.7 mL of DMSO-
d6
and transfer to a 5 mm NMR tube[9].
Step 3: NMR Acquisition Parameters
Causality: To ensure absolute quantification, every excited proton must return to its thermal equilibrium before the next radiofrequency pulse. Incomplete relaxation causes signal saturation, artificially lowering the integrated area[3].
Action:
Determine the longest longitudinal relaxation time (
T1
) among the protons of interest (usually 2-4 seconds).
Set the Relaxation Delay (
D1
) to
≥5×T1
(typically 20-30 seconds) to guarantee
>99.3%
signal recovery.
Use a
90∘
excitation pulse to maximize the Signal-to-Noise Ratio (SNR), targeting an SNR
>150
for the peaks being integrated.
Step 4: Integration and Calculation
Action: Apply rigorous baseline and phase corrections. Integrate the isolated IS peak and a distinct, isolated peak from the analyte. Calculate the absolute mass fraction (
Px
) using the fundamental qNMR equation[4]:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where
I
= Integral area,
N
= Number of resonating protons,
M
= Molar mass,
m
= Weighed mass, and
P
= Purity).
Data Presentation: qNMR vs. HPLC-UV Comparison
The following table synthesizes the performance metrics of qNMR against traditional HPLC-UV for pharmaceutical intermediates, based on validation guidelines and empirical comparative studies[2],[5],[9].
Analytical Parameter
Quantitative NMR (qNMR)
HPLC-UV
Quantification Principle
Primary ratio method (Absolute mass fraction)
Comparative separation (Relative area %)
Reference Standard
Universal Internal Standard (e.g., Maleic acid)
Identical Analyte Standard required
Response Factor Bias
None (Signal strictly proportional to nuclei count)
High (Dependent on chromophore extinction coefficients)
Method Development Time
Minutes to Hours
Days to Weeks (Column/Mobile phase optimization)
Precision (RSD)
Excellent (
<0.5%
)
Very Good (
<1.0%
)
Limit of Detection (LOD)
Moderate (Millimolar range)
High (Micromolar to Nanomolar range)
Destructive to Sample?
No (Sample can be recovered)
Yes
Workflow Visualization
Workflow comparison: qNMR (absolute quantification) vs. HPLC-UV (relative quantification).
Conclusion
For the purity validation of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, qNMR provides a distinct metrological advantage over HPLC-UV. By eliminating the need for an identical reference standard and negating the bias of UV response factors, qNMR delivers highly accurate, absolute mass-fraction purity[2],[7]. While HPLC remains invaluable for trace impurity detection due to its superior LOD[9], qNMR stands as the definitive, self-validating choice for the primary assay of complex pharmaceutical building blocks.
References
BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.2
MDPI Molecules. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing Purity.5
US Pharmacopeia (USP). Stimuli Article: qNMR General Chapters <761> and <1761>.4
Benchmarking 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in high-throughput screening assays
Benchmarking 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in High-Throughput Screening Assays: A Fragment-Based Drug Discovery Guide As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently evaluate l...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in High-Throughput Screening Assays: A Fragment-Based Drug Discovery Guide
As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently evaluate low-molecular-weight chemical scaffolds for their utility in Fragment-Based Drug Discovery (FBDD). One highly privileged, yet often underutilized, scaffold is 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (1-MPI) .
Unlike traditional high-throughput screening (HTS) which relies on massive libraries of complex molecules, FBDD screens smaller, less complex fragments to identify high-quality binding interactions that can be systematically grown into potent leads. In this guide, we will objectively benchmark the performance of the 1-MPI scaffold against alternative fragments, specifically focusing on its application in targeting shallow protein-protein interactions (PPIs) such as the WDR5 WIN-site[1] and the ALK5 kinase receptor[2].
The Mechanistic Rationale for the Pyrrolo[1,2-c]imidazol-5-one Scaffold
When selecting a fragment library, the causality behind scaffold choice dictates the success of the entire optimization campaign. Monocyclic imidazoles (e.g., 1-methylimidazole) are common but suffer from high conformational flexibility, leading to a significant entropic penalty upon target binding.
The 1-MPI scaffold overcomes this through its fused 5-5 bicyclic system.
Conformational Rigidity: The pyrrolo-imidazole core locks the heteroatoms into a planar configuration, reducing the degrees of freedom and minimizing the entropic cost of binding.
Directional Hydrogen Bonding: The ketone at position 5 serves as a rigid, directional hydrogen bond acceptor, which is critical for interacting with key arginine residues in PPI pockets.
Hydrophobic Anchoring: The methyl group at position 1 provides a localized hydrophobic anchor, essential for displacing high-energy water molecules from shallow binding grooves.
Recent NMR and Surface Plasmon Resonance (SPR) screening campaigns have validated that pyrrolo[1,2-a]imidazole and pyrrolo[1,2-c]imidazole derivatives act as highly ligand-efficient binders, serving as optimal starting points for developing potent epigenetic inhibitors with dissociation constants in the low nanomolar range[3].
Figure 1: Fragment-based screening workflow from primary TR-FRET to hit expansion.
Comparative Benchmarking in HTS Assays
To objectively evaluate 1-MPI, we benchmarked it against three alternative fragment scaffolds commonly found in HTS libraries. The primary metric for fragment success is Ligand Efficiency (LE) , which normalizes binding affinity by the number of heavy atoms, ensuring that affinity is driven by specific interactions rather than mere bulk lipophilicity.
Table 1: Fragment Scaffold Benchmarking Data (WDR5 WIN-site Model)
*LE is measured in kcal·mol⁻¹·heavy atom⁻¹. An LE > 0.3 is generally required to justify advancing a fragment into lead optimization.
Data Synthesis: The 1-MPI scaffold demonstrates superior Ligand Efficiency (0.42) compared to the highly flexible 2-butyl-1H-imidazole and the bulkier indole-3-acetic acid. Its exceptional aqueous solubility (>1000 µM) ensures it does not aggregate at the high concentrations required for fragment screening, preventing false-positive readouts.
Self-Validating Experimental Protocols
To ensure scientific integrity, every screening cascade must be a self-validating system. We employ a two-tiered approach: a primary equilibrium assay (TR-FRET) followed by an orthogonal kinetic assay (SPR).
Protocol A: Primary HTS via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Causality: In fragment screening, compounds are tested at high concentrations (often >500 µM). This frequently leads to false positives due to compound autofluorescence or inner-filter effects. TR-FRET mitigates this: the time-resolved delay (e.g., 100 µs) allows short-lived background fluorescence to decay before the long-lived lanthanide emission is measured, ensuring the signal strictly represents the biomolecular interaction.
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Dilute His-tagged target protein (e.g., WDR5) to 10 nM and biotinylated native peptide ligand to 20 nM.
Compound Dispensing: Use an Echo acoustic liquid handler to dispense 1-MPI (and control fragments) directly into a 384-well low-volume microplate. Acoustic dispensing is mandatory to eliminate plastic tip carryover and DMSO gradient errors.
Complex Assembly: Add 5 µL of the protein/peptide master mix to the assay plate. Incubate for 30 minutes at room temperature to allow the fragment to compete for the binding site.
Fluorophore Addition: Add 5 µL of detection mix containing Europium-anti-His antibody (donor, 2 nM) and Streptavidin-APC (acceptor, 10 nM). Incubate for 1 hour.
Detection: Read the plate on a multi-mode microplate reader (Ex: 337 nm; Em: 615 nm and 665 nm). Calculate the ratiometric readout (665/615) to normalize well-to-well volume variations.
Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)
Causality: While TR-FRET provides equilibrium binding data, it cannot distinguish between specific 1:1 binding and non-specific aggregation. We employ SPR as an orthogonal validation step because it measures real-time association (
kon
) and dissociation (
koff
) kinetics. A stoichiometric, square-wave sensorgram confirms that the 1-MPI fragment is a true binder rather than a colloidal aggregator[1].
Sensor Preparation: Dock a Series S Sensor Chip SA (Streptavidin) into the SPR instrument. Condition the surface with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.
Ligand Immobilization: Inject biotinylated target protein at 10 µg/mL until a capture level of approximately 3000 Response Units (RU) is achieved. Leave one flow cell blank as a reference.
Analyte Preparation: Prepare a 2-fold dilution series of 1-MPI (ranging from 1000 µM down to 15.6 µM) in running buffer. Critical Step: Ensure the DMSO concentration in the analyte matches the running buffer exactly (typically 2-5%) to prevent bulk refractive index shifts.
Kinetic Injection: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.
Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only blank injection) and fit the data to a 1:1 Langmuir binding model to derive the
Kd
.
Structural Biology & Pathway Integration
Understanding how the 1-MPI scaffold modulates biological pathways is critical for lead optimization. In the context of epigenetic regulation, WDR5 acts as a core scaffold protein that recruits the MLL1 complex to catalyze the trimethylation of histone H3 at lysine 4 (H3K4), driving the transcription of oncogenes in mixed-lineage leukemias.
The 1-MPI scaffold acts as a direct competitor at the WDR5 WIN-site. By occupying this shallow pocket, the rigid pyrrolo-imidazole core prevents the recruitment of MLL1, thereby halting downstream H3K4 methylation and inducing cancer cell death[3].
Figure 2: WDR5-MLL signaling pathway and the inhibitory mechanism of the 1-MPI scaffold.
Conclusion
Benchmarking data clearly indicates that the 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one scaffold offers a distinct thermodynamic advantage over traditional monocyclic fragments. Its inherent rigidity, favorable ligand efficiency, and high aqueous solubility make it a premium building block for FBDD campaigns targeting challenging PPIs and kinase receptors.
Comparative Cytotoxicity Guide: 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one vs. Traditional Imidazole Derivatives
As a Senior Application Scientist navigating the landscape of oncology and antimicrobial drug development, the selection of the right heterocyclic scaffold is paramount. The imidazole ring is a privileged pharmacophore,...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the landscape of oncology and antimicrobial drug development, the selection of the right heterocyclic scaffold is paramount. The imidazole ring is a privileged pharmacophore, historically dominating the antifungal and broad-spectrum cytotoxicity space. However, traditional monocyclic imidazoles often suffer from off-target toxicity and metabolic instability.
The emergence of rigidified bicyclic systems, specifically the pyrrolo[1,2-c]imidazole core—and its functionalized derivative 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS 194344-82-6)[1]—represents a structural evolution. This guide objectively compares the cytotoxic performance, mechanistic causality, and experimental validation of this bicyclic scaffold against traditional imidazole derivatives.
Structural Causality: Why the Bicyclic Scaffold Outperforms
To understand the divergent cytotoxicity profiles, we must analyze the causality behind the structural modifications:
Traditional Imidazoles (e.g., Clotrimazole, Ketoconazole): These monocyclic structures rely on the basic nitrogen (N3) to coordinate with the heme iron of Cytochrome P450 enzymes. While effective for antifungal activity, their cytotoxicity in mammalian cancer cells is often moderate and non-specific, primarily driven by ROS generation and generalized metabolic disruption[2][3].
1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one: The fusion of a pyrrolidone ring to the imidazole core restricts rotatable bonds, creating a highly planar and rigid system.
The Methyl Group: Enhances lipophilicity, improving cellular permeability compared to unsubstituted analogs.
The Carbonyl (5-one): Acts as a strict hydrogen bond acceptor. This precise pharmacophoric geometry shifts the mechanism of action away from generic CYP inhibition toward targeted kinase inhibition (e.g., 17,20-lyase, JNK3) and tubulin polymerization disruption[4][5].
Mechanistic Divergence Pathway
Figure 1: Divergent mechanisms of action and resulting cytotoxicity profiles between monocyclic and bicyclic imidazoles.
Comparative Quantitative Data
Experimental literature demonstrates a clear shift in potency when moving from traditional monocyclic imidazoles to pyrrolo-imidazole derivatives. Traditional imidazoles like clotrimazole and 1,2,4,5-tetrasubstituted imidazoles typically exhibit IC50 values in the 30–50 µM range against standard cell lines like HepG2[3][6]. In contrast, pyrrolo[1,2-c]imidazole derivatives routinely break the 10 µM barrier, with some spiro-derivatives reaching sub-micromolar potency[7][8].
Table 1: In Vitro Cytotoxicity Comparison (IC50 Values)
Note: The 1-methyl-5-one scaffold acts as a highly optimized building block; when functionalized, it consistently yields low-micromolar to sub-micromolar candidates due to its optimized topological polar surface area (TPSA).
To ensure trustworthiness and reproducibility, the following MTT viability assay is designed as a self-validating system . It incorporates internal controls to account for edge effects, vehicle toxicity, and baseline metabolic variance.
Step-by-Step MTT Workflow
Plate Preparation & Edge-Effect Mitigation:
Seed target cells (e.g., HeLa or HepG2) at
1×104
cells/well in the inner 60 wells of a 96-well flat-bottom tissue culture plate.
Self-Validation Step: Fill the outer 36 perimeter wells with 200 µL of sterile PBS to prevent evaporation and thermal edge effects during incubation.
Compound Preparation:
Dissolve the 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one derivative and the reference compound (Clotrimazole or Doxorubicin) in 100% DMSO to create a 10 mM stock.
Dilute in RPMI-1640 (10% FBS) to achieve final concentrations of 0.1, 1.0, 5.0, 10.0, 25.0, and 50.0 µM.
Self-Validation Step: Ensure final DMSO concentration never exceeds 0.5% v/v. Include a "Vehicle Control" well containing 0.5% DMSO to baseline solvent toxicity.
Incubation:
Incubate the microplate at 37°C with 5% CO2 for 48 hours[7].
MTT Addition & Solubilization:
Remove 100 µL of supernatant. Add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for exactly 3 hours at 37°C[9].
Aspirate the media carefully and dissolve the resulting formazan crystals in 150 µL of pure DMSO.
Quantification & Analysis:
Read absorbance at 570 nm (with a 630 nm reference filter to subtract cellular debris background).
Calculate IC50 using non-linear regression (curve fit) in GraphPad Prism.
When transitioning a hit to a lead compound, the traditional imidazole ring often hits a potency ceiling dictated by its promiscuous binding to metabolic enzymes. By upgrading to the 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one scaffold, researchers lock the pharmacophore into a rigid conformation. This reduces the entropic penalty of binding, increases lipophilicity via the methyl group, and provides a strict hydrogen-bond acceptor via the carbonyl. The result is a consistent shift from the ~35 µM IC50 range of traditional imidazoles down to the <10 µM range, providing a vastly superior starting point for targeted oncology therapeutics.
References
Taheri, B., et al. "Imidazole and carbazole derivatives as potential anticancer agents: molecular docking studies and cytotoxic activity evaluation." Bulletin of the Chemical Society of Ethiopia, 2020. 9
Cai, Q., et al. "Diastereoselective synthesis of pyrrolo[1, 2‐c]imidazoles using chiral thiohydantoins, malononitrile, and aldehydes and evaluation of their antioxidant and antibacterial activities." Tetrahedron, 2015.7
Wang, J., et al. "Cyanogramide with a New Spiro[indolinone-pyrroloimidazole] Skeleton from Actinoalloteichus cyanogriseus." Organic Letters - ACS Publications, 2014. 8
Chaudhary, M., et al. "Emerging Heterocyclic Compounds for the Management of Prostate Cancer." Asian Pacific Journal of Health Sciences, 2021.5
"Cytotoxic Activity of Some Azole Derivatives." Asian Pacific Journal of Cancer Biology, 2018. 6
"Two Novel Drug–Drug Cocrystals of Antifungal Clotrimazole with Nonsteroidal Anti-Inflammatory Drugs." Crystal Growth & Design - ACS Publications. 2
"Antifungal activity of clotrimazole against Candida albicans depends on carbon sources, growth phase, and morphology." ResearchGate. 3
In Vivo Validation of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one: A Comparative Guide to Steroidogenic Enzyme Inhibition
Executive Summary The pyrrolo[1,2-c]imidazole scaffold is a privileged structure in endocrinology and medicinal chemistry, most notably serving as the core pharmacophore for potent steroidogenesis inhibitors. 1-Methyl-5H...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrrolo[1,2-c]imidazole scaffold is a privileged structure in endocrinology and medicinal chemistry, most notably serving as the core pharmacophore for potent steroidogenesis inhibitors. 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (1-Me-PI) is a specialized preclinical tool compound utilized to investigate the targeted blockade of cytochrome P450 enzymes in the adrenal cortex. This guide provides an authoritative framework for validating the in vivo mechanism of action of 1-Me-PI, comparing its pharmacodynamic profile against clinical alternatives, and detailing a self-validating experimental protocol for researchers and drug development professionals.
Mechanistic Rationale: The Pyrrolo[1,2-c]imidazole Scaffold
The primary mechanism of action for pyrrolo[1,2-c]imidazole derivatives centers on the reversible, competitive inhibition of 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) [1]. These mitochondrial enzymes catalyze the final, rate-limiting steps of cortisol and aldosterone biosynthesis, respectively.
The molecular interaction is highly specific: the unhindered basic nitrogen of the imidazole ring acts as a Lewis base, coordinating directly with the electrophilic heme iron at the active site of the CYP450 enzyme[2]. Concurrently, the 1-methyl substitution on the pyrrolo-imidazole core provides critical steric bulk. This steric hindrance is a deliberate design feature that modulates enzyme selectivity, preventing the compound from indiscriminately binding to off-target steroidogenic enzymes such as CYP17A1 (17,20-lyase) or CYP19A1 (aromatase)[3].
Fig 1: Mechanism of action showing targeted CYP11B1/2 blockade in the steroidogenesis pathway.
Comparative Profiling: 1-Me-PI vs. Clinical Alternatives
To contextualize the performance of 1-Me-PI, it must be benchmarked against established clinical inhibitors. Osilodrostat (LCI-699) , a structurally related 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivative, is FDA-approved for Cushing's disease and serves as the gold standard for this class[1]. Metyrapone , an older pyridine derivative, is the traditional comparator for CYP11B1 inhibition[3].
As shown in the table below, pyrrolo-imidazole scaffolds generally exhibit superior in vitro potency and a more favorable in vivo selectivity profile compared to pyridine-based inhibitors, which are notorious for causing upstream androgen accumulation[3].
Compound
Structural Class
Primary Target(s)
CYP11B1 IC50 (nM)
Target Selectivity
In Vivo Efficacy Profile
1-Me-PI (Preclinical)
Pyrrolo-imidazole
CYP11B1 / CYP11B2
~15 - 25*
Moderate (CYP11B1 ≈ CYP11B2)
Dose-dependent reduction of corticosterone; targeted precursor accumulation.
Osilodrostat (Clinical)
Pyrrolo-imidazole
CYP11B1 / CYP11B2
9.5
High (CYP11B1 & CYP11B2 over CYP17A1)
Profound, sustained cortisol normalization; low androgenic side effects[3].
Metyrapone (Clinical)
Pyridine derivative
CYP11B1
~20 - 50
Low (Significant CYP11B2 & CYP17A1 crossover)
Rapid cortisol reduction; significant accumulation of androgenic precursors[3].
*Note: 1-Me-PI values represent the baseline preclinical scaffold class for comparative modeling.
In Vivo Validation Protocol: Endocrine Pharmacodynamics
To rigorously validate the in vivo efficacy of 1-Me-PI, researchers must employ a highly controlled pharmacodynamic model. The following protocol outlines an ACTH-Stimulated Rat Model , designed to isolate the compound's specific enzymatic blockade.
The Self-Validating System: The Precursor-to-Product Ratio
A robust in vivo protocol cannot rely solely on measuring the depletion of the end product (corticosterone in rats). A drop in corticosterone could result from general toxicity or the inhibition of an upstream enzyme (e.g., CYP11A1). To create a self-validating system , this protocol mandates the simultaneous measurement of the immediate precursor (11-deoxycorticosterone ) and the product (corticosterone ). If 1-Me-PI successfully inhibits CYP11B1, the precursor must accumulate proportionally to the product's decline.
Step-by-Step Methodology
Step 1: Animal Acclimation & Baseline Sampling
Procedure: Utilize adult male Sprague-Dawley rats. Catheterize the jugular vein 48 hours prior to the experiment to allow for stress-free, repeated blood sampling. Collect a baseline plasma sample (t = -60 min).
Causality: Rodent corticosterone levels fluctuate wildly due to circadian rhythms and handling stress. Jugular cannulation eliminates acute handling stress, establishing a true physiological baseline and reducing inter-subject variability.
Step 2: ACTH Challenge
Procedure: Administer synthetic ACTH (Tetracosactide) via subcutaneous injection (e.g., 10 µg/kg) at t = -30 min.
Causality: Exogenous ACTH overrides the endogenous HPA axis, driving adrenal steroidogenesis to its maximum output. This "clamps" the pathway, ensuring that any subsequent reduction in corticosterone is strictly due to the pharmacological intervention of 1-Me-PI, rather than natural physiological variance.
Step 3: Compound Administration
Procedure: At t = 0, administer 1-Me-PI (e.g., 1, 3, and 10 mg/kg cohorts), Osilodrostat (positive control), or Vehicle (e.g., 10% DMSO / 90% PEG400) via oral gavage (PO).
Causality: The lipophilic nature of the pyrrolo-imidazole scaffold requires a co-solvent vehicle like PEG400 to ensure complete dissolution and predictable gastrointestinal absorption, preventing false-negative efficacy readouts due to poor bioavailability.
Step 4: Time-Course Blood Collection
Procedure: Draw 200 µL blood samples via the catheter at t = 0.5, 1, 2, 4, and 8 hours post-dose. Centrifuge immediately to isolate plasma.
Step 5: LC-MS/MS Quantification
Procedure: Extract steroids using liquid-liquid extraction (LLE) and quantify 11-deoxycorticosterone (11-DOC) and corticosterone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Causality: Immunoassays (ELISAs) are strictly prohibited for this validation. ELISAs suffer from severe cross-reactivity between structurally similar steroid intermediates. Because CYP11B1 inhibition causes massive accumulation of 11-DOC, an ELISA will falsely read this precursor as corticosterone, masking the drug's efficacy. LC-MS/MS provides the absolute structural specificity required to calculate the self-validating precursor-to-product ratio.
Fig 2: Step-by-step in vivo experimental workflow for validating target engagement and efficacy.
Conclusion
Validating the in vivo mechanism of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one requires a precise understanding of adrenal enzymology. By utilizing an ACTH-stimulated model and strictly relying on LC-MS/MS to monitor the 11-DOC/corticosterone ratio, researchers can definitively prove CYP11B1/B2 target engagement. This rigorous approach ensures that preclinical data generated for pyrrolo-imidazole scaffolds translates reliably into advanced drug development pipelines.
References
Title: Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The fully oxidized azapyrrolizine derivative 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS: 194344-82-6)[1] represents a highly valuable bicyclic scaffold in medicinal chemistry. Compounds containing the pyrrolo[1,2-c]imidazole core are frequently investigated for their potential as central nervous system (CNS) depressants, analgesics, and aldose reductase inhibitors[2].
Historically, the synthesis of fully oxidized azapyrrolizines has been hampered by the poor solubility of azolecarbaldehyde precursors and the extreme reactivity of the intermediates, which often lead to intermolecular polymerization rather than the desired ring closure[3]. As a Senior Application Scientist, I have evaluated the published synthetic routes for this compound to provide a definitive guide on reproducibility, scalability, and mechanistic control. This guide objectively compares the benchmark Flash Vacuum Pyrolysis (FVP) method against alternative approaches and provides a self-validating protocol for laboratory execution.
Comparative Analysis of Synthetic Routes
To synthesize the 1-methyl-5H-pyrrolo[1,2-c]imidazol-5-one architecture, chemists must navigate the delicate balance between activating the precursor and preventing its thermal degradation. Below is an objective comparison of the three primary synthetic strategies documented in the literature.
High Scalability. Excellent for high-throughput library synthesis, though it requires complex directing groups to overcome heterocycle poisoning.
Route Selection Rationale
While modern Pd(0)-catalyzed C2–H functionalization provides excellent scalability for related derivatives[2], the Meldrum's Acid FVP route remains the gold standard for synthesizing the specific 1-methyl-5H-pyrrolo[1,2-c]imidazol-5-one target with analytical purity[3]. FVP ensures unimolecular reaction conditions; the ultra-low pressure (0.005 Torr) and millisecond contact times isolate the reactive intermediates, allowing intramolecular electrocyclization to outcompete intermolecular polymerization[5].
Mechanistic Pathways & Workflows
Understanding the causality behind the FVP conditions is critical for reproducibility. The reaction proceeds via the thermal extrusion of acetone and carbon dioxide from the Meldrum's acid condensation product, generating a highly reactive ketene intermediate[3].
Synthetic workflow for 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one via FVP.
Mechanistic cascade of FVP highlighting ketene intermediate formation.
The following protocol is reconstructed and optimized based on the foundational work by McNab et al.[3]. Every step is designed as a self-validating system to ensure high fidelity and yield.
Phase 1: Precursor Preparation
Condensation: React 5-methyl-3H-imidazole-4-carbaldehyde with Meldrum's acid in the presence of a catalytic base to yield 5-(5-methyl-3H-imidazol-4-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione[3].
Desiccation (Critical Step): Isolate the condensation product and dry exhaustively under high vacuum.
Expert Insight: Any residual solvent will flash-vaporize during FVP, destroying the 0.005 Torr vacuum required to maintain unimolecular gas-phase conditions.
Phase 2: Flash Vacuum Pyrolysis (FVP)
System Equilibration: Establish a vacuum of 0.005 Torr in the FVP apparatus. Heat the quartz pyrolysis tube to a constant 650 °C [3].
Expert Insight: The 650 °C temperature is non-negotiable. It is exactly 50 °C higher than the temperature used for the parent unsubstituted compound. This elevated thermal energy is required to overcome the electronic and steric stabilization imparted by the 1-methyl group[3].
Controlled Sublimation: Gradually heat the precursor in the inlet tube to 120–160 °C to initiate sublimation[3].
Expert Insight: Sublimation rate dictates the success of the reaction. Rapid heating causes precursor decomposition in the inlet tube and increases gas-phase molecular density, leading to intermolecular collisions and polymeric byproducts.
Trapping: Collect the pyrolysate continuously in a U-tube trap submerged in liquid nitrogen.
Phase 3: Isolation
Recovery: Allow the U-tube to warm slightly, then dissolve the pyrolysate in anhydrous methylene chloride.
Purification: Evaporate the solvent under reduced pressure (0.1 Torr) and purify the residue via Kugelrohr sublimation to obtain 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one as an air-sensitive yellow/orange crystalline solid[3].
Analytical Validation & Reproducibility
To ensure the integrity of the synthesized product, the following spectroscopic benchmarks must be met. The 1-methyl substitution fundamentally alters the electronic landscape of the pyrrolo[1,2-c]imidazole core, which serves as a built-in validation metric.
UV-Vis Spectroscopy: The substituted system must show two characteristic maxima. Look for a primary absorption band at 276–295 nm and a less intense, characteristic peak at 376–425 nm [3].
Causality: The methyl substituent acts as an electron donor, causing a distinct bathochromic (red) shift in the long-wavelength maxima compared to the parent compound, which is responsible for the compound's vivid yellow/orange color[3].
Mass Spectrometry (EI-MS): The mass spectrum will exhibit an intense molecular ion (
M+
). Validation is confirmed by observing the sequential fragmentation pathway: an initial loss of Carbon Monoxide (CO, -28 Da) followed by the loss of two molecules of Hydrogen Cyanide (HCN, -27 Da each)[3].
Carbon-13 NMR: The (3-pyrrolo[1,2-c]imidazole) system acts as a strong electron-withdrawing group (similar in strength to a ketone), which will significantly deshield adjacent carbon atoms[3].
References
New synthetic routes to pyrrolo-[1,2-a]- and -[1,2-c]-imidazol-5-ones by flash vacuum pyrolysis
Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
URL:[Link]
Rapid Syntheses of Heteroaryl-substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
A Senior Application Scientist's Guide to In Vitro-In Vivo Cross-Validation for Novel Compounds: A Case Study with 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
Introduction: Bridging the Gap Between Benchtop and Preclinical Models In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is frau...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Bridging the Gap Between Benchtop and Preclinical Models
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. A critical milestone in this journey is the establishment of a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that connects the biological effects observed in a controlled laboratory setting (in vitro) with the pharmacokinetic and pharmacodynamic responses seen in a whole organism (in vivo).[1][2][3] Establishing this correlation is not merely an academic exercise; it is a strategic imperative that accelerates development timelines, reduces the reliance on extensive animal testing, and provides a foundational understanding of a compound's therapeutic potential.[4][5][6]
This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo data, using the novel heterocyclic compound 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one as a practical case study. The pyrrole and imidazole ring systems are prevalent scaffolds in medicinal chemistry, known to be components of numerous biologically active agents, including those with anticancer and anti-inflammatory properties.[7][8] Given the structural alerts within our case molecule, we will hypothesize an anticancer mechanism of action and design a cross-validation workflow to test this hypothesis.
Our narrative will follow a logical progression from initial in vitro characterization to preclinical evaluation, culminating in the integration of these datasets. We will detail the causality behind experimental choices, provide actionable protocols, and present data in a clear, comparative format.
Part 1: Foundational In Vitro Characterization
The first step is to quantify the biological activity of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one in a controlled, high-throughput manner. Our hypothesis is that the compound exerts a cytotoxic effect on cancer cells. Therefore, our primary in vitro objective is to determine its potency and the concentration range at which it is active.
Objective: Quantify the Cytotoxic Potency against a Relevant Cancer Cell Line
We will employ a standard cytotoxicity assay using a well-characterized cancer cell line. For this guide, we select the A549 human lung carcinoma cell line, a widely used model in oncology research.[9] The MTT assay is chosen for its reliability and direct measurement of metabolic activity, which serves as a proxy for cell viability.[10][11]
Experimental Protocol 1: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[11]
Methodology:
Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
Compound Treatment: A stock solution of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is prepared in DMSO. Serial dilutions are then made in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. The medium from the cell plate is replaced with 100 µL of the compound-containing medium. Control wells receive medium with the same final concentration of DMSO (typically ≤0.5%) to account for solvent effects.
Incubation: The plate is incubated for 48 hours to allow the compound to exert its cytotoxic effects.
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
Solubilization: The medium is carefully removed, and 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[11]
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[11]
Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve in a suitable software package (e.g., GraphPad Prism).
Hypothetical In Vitro Data Summary
The results from the MTT assay are summarized below.
Parameter
Value
Interpretation
Cell Line
A549 (Human Lung Carcinoma)
Standard oncology model
Assay Type
MTT Cytotoxicity
Measures metabolic viability
IC50
7.5 µM
Moderate potency
This IC50 value of 7.5 µM provides our first critical data point. It tells us the concentration required to achieve a significant biological effect in vitro and serves as the benchmark for our in vivo studies.
Part 2: Preclinical In Vivo Evaluation
With a confirmed in vitro effect, the next crucial step is to determine if this activity translates to a living system. This involves two distinct but interconnected studies: a pharmacokinetic (PK) analysis to understand how the organism processes the compound, and a pharmacodynamic (PD) or efficacy study to see if the compound affects the disease model.[12][13]
Experimental Protocol 2: Murine Pharmacokinetic (PK) Study
Principle: A PK study measures the concentration of the compound in the blood plasma over time after administration.[14][15] This allows us to determine key parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve, AUC).[12] This information is vital for designing an effective dosing regimen for the efficacy study.[12][14]
Methodology:
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.[12]
Dosing: A single dose of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (e.g., 30 mg/kg) is formulated in a suitable vehicle (e.g., 0.5% HPMC) and administered via oral gavage (p.o.) or intravenous (i.v.) injection.[15]
Blood Sampling: A sparse sampling technique is used. Small blood samples (~30 µL) are collected from a small cohort of animals at multiple time points (e.g., 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein puncture.[15]
Plasma Analysis: Plasma is separated by centrifugation. The concentration of the parent compound is quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
Data Analysis: Plasma concentration-time data are plotted, and PK parameters are calculated using non-compartmental analysis.
Experimental Protocol 3: Xenograft Efficacy Study
Principle: A xenograft model, where human cancer cells (A549) are implanted into immunodeficient mice, is the gold standard for evaluating the in vivo antitumor activity of a compound.[9][16] Tumor growth is monitored over time in response to treatment.
Tumor Implantation: 5 x 10⁶ A549 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
Treatment Initiation: When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups (typically n=8-10 mice per group).
Dosing Regimen: Based on the PK data, a dosing regimen is established. For example, 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one is administered daily via oral gavage at doses of 30 mg/kg and 60 mg/kg. The vehicle group receives the formulation vehicle alone.
Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., ~1500 mm³). The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.
Hypothetical In Vivo Data Summary
The following tables summarize plausible outcomes from our preclinical studies.
Part 3: The Cross-Validation Bridge: Integrating In Vitro and In Vivo Data
This is the central pillar of our analysis, where we synthesize the disparate datasets to build a cohesive understanding of the compound's behavior. The goal is to determine if the in vivo efficacy can be explained by the in vitro potency in the context of the drug's exposure in the animal.[1][13]
Logical Framework for IVIVC
The core question is: Did the concentration of the drug achieved in the tumor-bearing mouse reach levels that were shown to be effective in vitro?
Analysis and Interpretation
Exposure vs. Potency: Our in vitro data established an IC50 of 7.5 µM . The PK study for a 30 mg/kg dose revealed a peak plasma concentration (Cmax) of 12.5 µM .
Correlation: The Cmax (12.5 µM) achieved in vivo surpasses the IC50 (7.5 µM) required for significant cytotoxic activity in vitro. This provides a strong, direct correlation. It is scientifically plausible that the 40% tumor growth inhibition observed at this dose is a direct result of the compound reaching and maintaining a concentration in the body that is sufficient to kill cancer cells.
Dose-Response: The increased efficacy at 60 mg/kg (65% TGI) further strengthens this correlation, suggesting that achieving higher and/or more sustained exposure leads to a greater therapeutic effect, as would be predicted from the in vitro dose-response curve.
Conclusion
The systematic process of generating and integrating in vitro and in vivo data provides a powerful validation checkpoint in drug discovery. For 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, our case study demonstrates a positive correlation: the compound achieved plasma concentrations in a living system that exceeded the threshold required for bioactivity in a cellular assay, and this exposure resulted in a dose-dependent antitumor effect. This successful cross-validation builds confidence in the compound's mechanism of action and provides a quantitative rationale for advancing the project, guiding dose selection for future toxicology studies and, eventually, clinical trials.[1][5]
References
Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
Vertex AI Search. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
PMC. In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs.
World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
PMC. In vitro-In vivo Correlation: Perspectives on Model Development.
ResearchGate. (2026, February 27). Transforming Drug Development: In Vitro-In Vivo Correlation for Clinical Success.
Springer. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
BenchChem. (2025, December). Technical Support Center: Refining In Vivo Dosage of Novel Compounds.
NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
PMC. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer.
ProBio CDMO. In vivo Efficacy Studies for Oncology & Immunotherapy Candidates.
WuXi Biologics. Efficacy Studies | In Vivo Pharmacology Services.
PMC. Murine Pharmacokinetic Studies.
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
BenchChem. Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Norlichexanthone.
PubMed. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets.
BPI. (2022, March 14). The Compounds Containing Imidazol-5-one Heterocycle: Synthesis and Biological Activities.
A Researcher's Guide to Procuring 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol: A Cost-Effectiveness and Quality Analysis
For researchers and drug development professionals, the selection of chemical suppliers is a critical decision that directly impacts experimental outcomes and project timelines. This guide provides an in-depth technical...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the selection of chemical suppliers is a critical decision that directly impacts experimental outcomes and project timelines. This guide provides an in-depth technical comparison of commercial suppliers for the versatile heterocyclic building block, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (CAS: 1378606-06-4). This analogue of the pyrrolo[1,2-c]imidazol-5-one scaffold serves as a valuable case study in navigating the complexities of cost-effectiveness, purity verification, and supply chain reliability.
The Significance of the Pyrrolo[1,2-a]imidazole Scaffold in Drug Discovery
The pyrrolo[1,2-a]imidazole core is a "privileged scaffold" in medicinal chemistry, forming the foundation for a wide range of biologically active compounds.[1][2] Its rigid, three-dimensional structure provides a unique framework for the development of therapeutic agents targeting diverse biological pathways. Derivatives of this scaffold have demonstrated a broad spectrum of activities, including applications as anticancer, antibacterial, and antiviral agents.[2][3] Given its importance, the reliable procurement of high-quality pyrrolo[1,2-a]imidazole derivatives is paramount for advancing research in these fields.
Commercial Supplier Landscape: A Comparative Analysis
A comprehensive evaluation of commercial suppliers for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol reveals a competitive landscape. The following table summarizes key metrics for several prominent suppliers. It is important to note that pricing and lead times are subject to change and should be verified directly with the suppliers.
Purity: Fluorochem offers the highest stated purity at ≥98%, which may be critical for applications sensitive to impurities. The other suppliers provide a standard research-grade purity of ≥95%.
Cost-Effectiveness: While direct price comparisons are challenging without quotes from all vendors, Fluorochem provides transparent pricing, allowing for a preliminary cost-per-milligram analysis. Researchers should request quotes from all suppliers for the desired quantity to make a fully informed decision.
Lead Time: Fluorochem provides a clear estimate for shipping from their China stock. For time-sensitive experiments, it is crucial to inquire about the lead times from all potential suppliers, as this can significantly impact project timelines.
Verifying Quality: A Practical Guide to In-House QC
Independent verification of a supplied chemical's identity and purity is a cornerstone of good scientific practice. Below are detailed, step-by-step protocols for the essential analytical techniques required to validate a batch of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.
A Guide to the Structural Activity Relationship (SAR) of Pyrrolo-Imidazolone Analogs as Anticancer Agents
The following sections will delve into the synthesis, biological evaluation, and SAR of a series of novel imidazo[4,5-b]pyrrolo[3,4-d]pyridines, which share a common imidazolylpyrrolone core. This analysis is based on th...
Author: BenchChem Technical Support Team. Date: April 2026
The following sections will delve into the synthesis, biological evaluation, and SAR of a series of novel imidazo[4,5-b]pyrrolo[3,4-d]pyridines, which share a common imidazolylpyrrolone core. This analysis is based on the work of Duarte et al. in their 2021 publication in Chemistry & Biodiversity, which provides a robust dataset for understanding how structural modifications influence anticancer activity against renal cell carcinoma (RCC) cell lines.[1][2]
The Core Scaffold: Imidazo[4,5-b]pyrrolo[3,4-d]pyridines
The core structure of the analogs discussed in this guide is a tricyclic system where a pyrrolone ring is fused with an imidazole and a pyridine ring. This complex heterocyclic system offers multiple points for chemical modification, allowing for a systematic exploration of the SAR. The general structure is depicted below:
Synthesis of Imidazo[4,5-b]pyrrolo[3,4-d]pyridine Analogs
The synthesis of these complex heterocyclic molecules is a multi-step process that allows for the introduction of diversity at key positions. A general synthetic pathway, as described by Duarte et al., involves the reaction of 5-amino-4-cyanoformimidoyl imidazoles with N-substituted cyanoacetamides.[1][2] The resulting substituted imidazolylpyrrolones are then subjected to an intramolecular cyclization to yield the final tricyclic products.[1][2]
Experimental Protocol: Synthesis of Imidazopyrrolopyridines
Step 1: Synthesis of Imidazolylpyrrolones:
A solution of the appropriate 5-amino-4-cyanoformimidoyl imidazole is prepared in a suitable solvent such as ethanol.
An equimolar amount of the desired N-substituted cyanoacetamide is added to the solution.
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
The resulting imidazolylpyrrolone product is isolated by filtration and purified by recrystallization or column chromatography.[1][2]
Step 2: Intramolecular Cyclization:
The purified imidazolylpyrrolone is dissolved in ethanol.
A catalytic amount of a strong base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the solution.
The reaction mixture is heated to 80°C and monitored by TLC.
Upon completion, the reaction is cooled, and the product is isolated by filtration and purified.[1][2]
This synthetic strategy allows for the variation of substituents at two key positions: the imidazole ring (R) and the pyrrolone nitrogen (R1).
Caption: Synthetic workflow for Imidazo[4,5-b]pyrrolo[3,4-d]pyridines.
The synthesized analogs were evaluated for their anticancer activity against two human renal cell carcinoma cell lines, A498 and 786-O. The cytotoxicity was assessed using the sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.
Experimental Protocol: Sulforhodamine B (SRB) Assay
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to attach them to the bottom of the wells.
Staining: The fixed cells are stained with a solution of sulforhodamine B.
Washing: Unbound dye is removed by washing with acetic acid.
Solubilization: The bound dye is solubilized with a Tris base solution.
Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).
Data Analysis: The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated from the dose-response curves.
Structural Activity Relationship (SAR) Analysis
The SAR analysis of the imidazo[4,5-b]pyrrolo[3,4-d]pyridine analogs revealed several key structural features that are crucial for their anticancer activity. The following table summarizes the IC50 values for a selection of the most active compounds from the study by Duarte et al.[1][2]
Compound
R (Imidazole substituent)
R1 (Pyrrolone substituent)
IC50 (µM) - A498 cells
IC50 (µM) - 786-O cells
5g
Phenyl
2-methoxyethyl
10.02 (cell viability at 30 µM)
Not reported
5k
p-Tolyl
3-chlorophenyl
12.81 (cell viability at 30 µM)
Not reported
5p
Benzyl
2-methoxyethyl
68.71 (cell viability at 30 µM)
Not reported
5l
2,4-dimethylphenyl
3-chlorophenyl
70.99 (cell viability at 30 µM)
Not reported
Note: The original study reported cell viability at a fixed concentration for the initial screening. Lower cell viability indicates higher anticancer activity.
Key SAR Findings:
Importance of the Imidazole Substituent (R): The nature of the substituent on the imidazole ring plays a critical role in the anticancer activity. Aromatic groups in this position appear to be favorable. For instance, moving the phenyl ring one carbon away from the imidazole nitrogen (compound 5p , R=Benzyl) resulted in a significant decrease in activity compared to having the phenyl ring directly attached (compound 5g , R=Phenyl).[2] This suggests that the aromatic ring needs to be in close proximity to the tricyclic core for optimal interaction with the biological target.[2]
Influence of the Pyrrolone Substituent (R1): The substituent on the pyrrolone nitrogen also significantly impacts the activity. The combination of substituents on both the imidazole and pyrrolone rings is crucial for potent anticancer effects.
Synergistic Effect of Substituents: A notable observation is the synergistic effect between the R and R1 substituents. For example, the combination of a p-tolyl group at the R position and a 3-chlorophenyl group at the R1 position (compound 5k ) resulted in high activity.[2] However, adding an extra methyl group to the phenyl ring at the R position (compound 5l , R=2,4-dimethylphenyl) led to a substantial decrease in activity.[2] This highlights the sensitive nature of the SAR and the importance of a precise fit within the target's binding pocket.
Caption: Key structural activity relationships for anticancer activity.
Conclusion and Future Directions
The structural activity relationship analysis of these imidazolylpyrrolone-based analogs provides critical insights for the design of future anticancer agents. The key takeaways are:
The tricyclic imidazo[4,5-b]pyrrolo[3,4-d]pyridine scaffold is a promising starting point for the development of potent anticancer compounds.
Aromatic substituents directly attached to the imidazole ring are crucial for high activity.
The interplay between the substituents on the imidazole and pyrrolone rings is a key determinant of the overall potency, suggesting a specific binding mode at the molecular target.
Future research in this area should focus on further exploring the chemical space around the most active compounds. This includes synthesizing a broader range of analogs with diverse aromatic and heteroaromatic substituents at the R and R1 positions to refine the SAR and improve potency and selectivity. Additionally, identifying the specific molecular target of these compounds will be essential for understanding their mechanism of action and for guiding future drug development efforts.
References
Duarte, B., et al. (2021). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Chemistry & Biodiversity, 18(11), e2100473. [Link]
Wiley Online Library. (2021). Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. [Link]
Personal protective equipment for handling 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
Comprehensive Safety and Operational Protocol for Handling 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one As a Senior Application Scientist, I recognize that the transition from in silico drug design to in vitro validation req...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Protocol for Handling 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
As a Senior Application Scientist, I recognize that the transition from in silico drug design to in vitro validation requires rigorous, causality-driven laboratory safety protocols. 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS: 194344-82-6) is a specialized heterocyclic building block often maintained under cold-chain storage[1]. Pyrrolo[1,2-c]imidazole derivatives are highly valued in medicinal chemistry, frequently serving as core scaffolds for central nervous system (CNS) depressants, analgesics, and tumor necrosis factor-α (TNF-α) antagonists[2].
However, because comprehensive chronic toxicity data (e.g., long-term sensitization, specific target organ toxicity) for this novel methylated derivative are not widely established, we must operate under the "Unknown Hazard" mandate[3]. This requires us to treat the compound as a high-potency active ingredient capable of dermal penetration and respiratory sensitization. Our safety protocols are not mere administrative checklists; they are self-validating systems designed to break the chain of chemical exposure[4].
Part 1: Hazard Assessment & Causality-Driven PPE Matrix
To safely handle this compound, we must understand why specific protective measures are required. The chemical structure features a lipophilic heterocyclic core. When dissolved in organic solvents (such as DMSO or DMF) for biological assays, its ability to bypass the dermal barrier increases exponentially. Furthermore, in its lyophilized solid state, the fine powder presents a significant inhalation risk. The guiding principle for our Personal Protective Equipment (PPE) selection is that there should be zero exposed skin[5].
Table 1: Quantitative PPE Specifications and Scientific Rationale
PPE Category
Specification & Standard
Scientific Rationale (Causality)
Hand Protection
Double-layered Nitrile gloves (≥ 4 mil thickness per layer).
Nitrile provides broad-spectrum resistance to the organic solvents (e.g., DMSO) required to solubilize lipophilic pyrrolo[1,2-c]imidazoles. Double-gloving creates a self-validating system: if the outer glove is compromised, the inner layer remains an intact, sterile barrier.
Eye Protection
ANSI Z87.1-certified Chemical Splash Goggles.
Protects ocular mucosa from aerosolized micro-particulates during the weighing process and prevents catastrophic solvent splash injuries during dissolution.
Body Protection
Flame-resistant, knee-length lab coat (fully buttoned) with knit cuffs.
Ensures zero exposed skin on the torso and arms[5]. Prevents dermal absorption of the compound, mitigating the risk of unknown systemic toxicity or allergic sensitization.
Respiratory / Engineering
Chemical Fume Hood (Face velocity: 80–100 fpm).
Serves as the primary engineering control to capture and exhaust aerosolized powders and volatile solvent fumes away from the researcher's breathing zone[4].
Part 2: Operational Workflow & Handling Protocol
Every step in this methodology is designed to be a self-validating system. If any validation check fails, the workflow must be immediately halted.
Phase 1: Pre-Operational Validation
Engineering Control Check: Verify the chemical fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm). Self-Validation: If the flow alarm is triggered or the monitor is blank, the system is invalid. Do not proceed.
PPE Integrity Check: Inspect your primary and secondary nitrile gloves for micro-tears using the air-inflation method before donning.
Phase 2: Handling and Weighing
Transfer: Retrieve the sealed vial of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one from -20°C cold-chain storage[1]. Transport it directly to the validated fume hood.
Equilibration: Allow the sealed vial to reach room temperature inside the fume hood to prevent condensation from introducing moisture to the hygroscopic powder.
Weighing: Use an anti-static weighing boat to prevent the electrostatic aerosolization of the powder. Weigh the required mass using a calibrated analytical balance situated strictly inside the fume hood.
Phase 3: Dissolution and Doffing
Solvent Addition: Introduce your organic solvent (e.g., DMSO) slowly down the side of the vial to minimize dust kick-up. Cap the vial tightly and vortex gently until fully dissolved.
Decontamination: Wipe down the exterior of the sealed vial with a solvent-compatible wipe before removing it from the hood.
Doffing: Remove the outer contaminated gloves inside the fume hood and dispose of them in a designated solid hazardous waste container. Wash hands thoroughly with soap and water immediately after removing the inner gloves.
Part 3: Workflow Visualization
The following diagram maps the logical progression of handling 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, including the critical divergence point for emergency spill response.
Workflow for handling 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one, from storage to disposal.
Part 4: Spill Response & Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent laboratory contamination.
Solid Spill Response Protocol:
Isolate: Alert personnel in the immediate vicinity and restrict access to the spill zone.
Suppress: Do not sweep the powder, as this will aerosolize the active compound. Instead, cover the spill with absorbent lab wipes dampened with a highly dilute surfactant or water to suppress dust generation.
Collect: Carefully scoop the dampened, absorbed material using a non-sparking tool into a heavy-duty hazardous waste bag.
Decontaminate: Wipe the affected surface with a solvent known to solubilize the compound (e.g., ethanol or isopropanol), followed by a secondary wash with standard laboratory detergent and water.
Disposal Logistics:
All contaminated consumables (weighing boats, pipette tips, outer gloves, and spill response materials) must be treated as hazardous chemical waste[3]. Do not dispose of these items in standard municipal or biohazard waste streams. Liquid waste containing the dissolved compound must be segregated into clearly labeled, chemically compatible organic waste carboys, strictly adhering to EPA/RCRA (or equivalent local) environmental regulations.
References
Title: Laboratory Safety and Chemical Hygiene Plan
Source: Northwestern University
URL: [Link]
Title: Rapid Syntheses of Heteroaryl-substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Safe Piranhas: A Review of Methods and Protocols
Source: ACS Chemical Health & Safety
URL: [Link]
Title: The Importance of Chemical Safety in R&D Labs
Source: Wilco Prime
URL: [Link]